molecular formula C8H17NO2 B1594326 Glycine, N,N-diethyl-, ethyl ester CAS No. 2644-21-5

Glycine, N,N-diethyl-, ethyl ester

Cat. No.: B1594326
CAS No.: 2644-21-5
M. Wt: 159.23 g/mol
InChI Key: ORRQJZMYQQDYDX-UHFFFAOYSA-N
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Description

Glycine, N,N-diethyl-, ethyl ester is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)7-8(10)11-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRQJZMYQQDYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181025
Record name Glycine, N,N-diethyl-, ethyl ester
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Molecular Weight

159.23 g/mol
Source PubChem
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CAS No.

2644-21-5
Record name Glycine, N,N-diethyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-diethyl-, ethyl ester
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Record name Glycine, N,N-diethyl-, ethyl ester
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Record name Ethyl N,N-diethylglycinate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycine, N,N-diethyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glycine, N,N-diethyl-, ethyl ester, also known as ethyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the simplest amino acid, glycine. Its molecular structure, featuring a lipophilic diethylamino group and an ethyl ester moiety, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS Number 2644-21-5
Appearance Colorless to pale yellow liquid
Boiling Point 150-151 °C (lit.)
Density 0.928 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.413 (lit.)

Primary Synthesis Pathways

Two principal and industrially viable routes for the synthesis of this compound have been identified: a two-step synthesis commencing from chloroacetyl chloride and a direct N-alkylation of diethylamine. A third, less direct, pathway involving reductive amination is also discussed as a potential alternative.

Pathway 1: Two-Step Synthesis from Chloroacetyl Chloride and Ethanol

This highly efficient method involves a two-stage process, beginning with the formation of ethyl chloroacetate, which is subsequently reacted with diethylamine to yield the final product. This pathway is notable for its high yields, reported to be in the range of 67% to 96%, and its use of readily available and cost-effective starting materials[1].

Step 1: Synthesis of Ethyl Chloroacetate

The first step is the esterification of chloroacetyl chloride with ethanol. This reaction proceeds rapidly at room temperature without the need for a solvent[1].

Step 2: N-Alkylation of Diethylamine

The crude ethyl chloroacetate from the first step is then reacted with an excess of diethylamine. The diethylamine acts as both the nucleophile and the acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The reaction is typically carried out at room temperature with vigorous stirring for 1 to 2 hours[1].

Synthesis_Pathway_1 Chloroacetyl Chloride Chloroacetyl Chloride Ethyl Chloroacetate Ethyl Chloroacetate Chloroacetyl Chloride->Ethyl Chloroacetate Ethanol, Room Temp. Ethanol Ethanol This compound This compound Ethyl Chloroacetate->this compound Diethylamine, Room Temp. Diethylamine Diethylamine

Figure 1: Two-step synthesis of this compound.

Materials:

  • Chloroacetyl chloride

  • Absolute ethanol

  • Diethylamine

  • Ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Synthesis of Ethyl Chloroacetate

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, place absolute ethanol.

  • Slowly add chloroacetyl chloride to the ethanol at room temperature over a period of 1 to 3 hours.

  • After the addition is complete, continue to stir the mixture for a short period to ensure the reaction goes to completion.

Step 2: Synthesis of this compound

  • To the crude ethyl chloroacetate from the previous step, add an excess of diethylamine (the molar ratio of ethyl chloroacetate to diethylamine should be approximately 1:2.0-2.5)[1].

  • Stir the reaction mixture vigorously at room temperature for 1 to 2 hours[1].

  • After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ether or ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude product can be purified by vacuum distillation or column chromatography to yield pure this compound[1].

Pathway 2: Direct N-Alkylation of Diethylamine with Ethyl Chloroacetate

A more direct approach involves the one-pot reaction of diethylamine with ethyl chloroacetate in the presence of a base. This method avoids the isolation of the intermediate ethyl chloroacetate. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield.

Commonly used bases for such N-alkylations include inorganic carbonates like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), or stronger bases like sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (CH3CN). The addition of a catalytic amount of potassium iodide (KI) can enhance the rate of this SN2 reaction.

Synthesis_Pathway_2 Diethylamine Diethylamine This compound This compound Diethylamine->this compound Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->this compound Base Base Base->this compound Solvent Solvent Solvent->this compound

Figure 2: Direct N-alkylation of diethylamine.

Materials:

  • Diethylamine

  • Ethyl chloroacetate

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (or other suitable solvent)

  • Potassium iodide (optional catalyst)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of diethylamine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and optionally a catalytic amount of KI.

  • Slowly add ethyl chloroacetate to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC).

  • After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent.

  • The combined organic extracts are dried and concentrated, and the final product is purified by distillation or chromatography.

Pathway 3: Reductive Amination (Conceptual)

A third potential, albeit less direct, route is through the reductive amination of a glyoxylic acid derivative. This would involve the reaction of glyoxylic acid with diethylamine to form an enamine or iminium intermediate, which is then reduced in situ to N,N-diethylglycine. Subsequent esterification with ethanol would yield the desired product. Alternatively, the reductive amination of ethyl glyoxylate with diethylamine would directly produce the target molecule.

Synthesis_Pathway_3 cluster_0 Route A cluster_1 Route B Glyoxylic Acid Glyoxylic Acid N,N-diethylglycine N,N-diethylglycine Glyoxylic Acid->N,N-diethylglycine 1. Diethylamine 2. Reducing Agent Diethylamine_A Diethylamine Reducing Agent_A Reducing Agent Glycine, N,N-diethyl-, ethyl ester_A This compound N,N-diethylglycine->Glycine, N,N-diethyl-, ethyl ester_A Ethanol, Acid Catalyst Ethanol_A Ethanol Acid Catalyst_A Acid Catalyst Ethyl Glyoxylate Ethyl Glyoxylate Glycine, N,N-diethyl-, ethyl ester_B This compound Ethyl Glyoxylate->Glycine, N,N-diethyl-, ethyl ester_B 1. Diethylamine 2. Reducing Agent Diethylamine_B Diethylamine Reducing Agent_B Reducing Agent

Sources

Mechanism of action of ethyl N,N-diethylglycinate in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanistic Action of Ethyl N,N-diethylglycinate in Organic Reactions

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl N,N-diethylglycinate, a versatile reagent in organic synthesis. We will dissect its core reactivity, explore its mechanistic pathways in various reaction classes, and provide actionable experimental protocols for its application. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Characteristics of Ethyl N,N-diethylglycinate

Ethyl N,N-diethylglycinate, also known as ethyl 2-(diethylamino)acetate, is a tertiary amino acid ester.[1] Its structure features two key functional groups that dictate its chemical behavior: a nucleophilic tertiary amine and an electrophilic ester carbonyl group. Understanding the interplay of these groups is fundamental to predicting its role in organic reactions.

Table 1: Physicochemical Properties of Ethyl N,N-diethylglycinate

PropertyValueSource
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [1]
IUPAC Name ethyl 2-(diethylamino)acetate[1]
CAS Number 2644-21-5[1]
Appearance Liquid (typical)
Boiling Point 150-151 °C
Density 0.928 g/mL at 25 °C

Fundamental Reactivity and Mechanistic Roles

The dual functionality of Ethyl N,N-diethylglycinate allows it to act in several distinct mechanistic capacities.

Nucleophilic and Basic Character of the Tertiary Amine

The lone pair of electrons on the nitrogen atom of the diethylamino group confers both nucleophilicity and Brønsted-Lowry basicity. This is the most common reactive site of the molecule.

  • As a Base: It can readily accept a proton from an acid, forming a diethylglycinate ammonium salt. This is a simple acid-base reaction.

  • As a Nucleophile: The nitrogen can attack electron-deficient centers (electrophiles). A primary example is its reaction with alkyl halides to form quaternary ammonium salts, a process known as quaternization. This reaction proceeds via a standard SN2 mechanism.

Nucleophilic_Attack cluster_product Product Reagent Et₂N-CH₂-COOEt Product [Et₂N⁺(R)-CH₂-COOEt] X⁻ Reagent->Product Sɴ2 Attack AlkylHalide R-X

Caption: SN2 quaternization of Ethyl N,N-diethylglycinate.

Reactivity of the Ester Functional Group

The ethyl ester portion of the molecule is susceptible to nucleophilic acyl substitution. The primary reactions involving this group are hydrolysis and transesterification.

  • Ester Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of NaOH), the hydroxide ion attacks the electrophilic carbonyl carbon. This leads to the cleavage of the ester bond, forming N,N-diethylglycine and ethanol after a proton workup.[2] The mechanism involves a tetrahedral intermediate.

Saponification_Mechanism A Et₂N-CH₂-COOEt + OH⁻ B Tetrahedral Intermediate [Et₂N-CH₂(C(O⁻)(OH)OEt)] A->B Nucleophilic Attack C N,N-Diethylglycinate + EtOH B->C Elimination of EtO⁻

Caption: Base-catalyzed hydrolysis (saponification) of the ester.

Role as a Glycine Anion Equivalent in Synthesis

In more advanced applications, particularly in the synthesis of complex amino acids and peptides, derivatives of glycinates are used as glycine enolate equivalents. For instance, ethyl N-(diphenylmethylene)glycinate, a related Schiff base, is deprotonated to form a stabilized anion that can then react with various electrophiles in aldol and Michael addition reactions.[3] While Ethyl N,N-diethylglycinate itself does not readily form an enolate at the alpha-carbon due to the lack of an N-H proton, its structural motif is central to building blocks used in peptide nucleic acid (PNA) synthesis.[4][5]

Application in Synthetic Protocols

The utility of Ethyl N,N-diethylglycinate and its derivatives is best illustrated through detailed experimental workflows. Below is a representative protocol for reductive amination, a common strategy for forming C-N bonds, adapted from a scalable synthesis of a PNA intermediate.[5]

Experimental Protocol: Synthesis of an N-Substituted Glycinate via Reductive Alkylation

This protocol demonstrates the synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate, a key intermediate for PNA monomers, showcasing the reactivity of the primary amine with a glyoxylate.[4][5] This illustrates a foundational reaction type where a glycinate derivative is constructed.

Objective: To synthesize Ethyl N-[(2-Boc-amino)ethyl]glycinate from Boc-ethylenediamine and ethyl glyoxylate hydrate.

Materials:

  • Ethyl glyoxylate hydrate

  • Boc-ethylenediamine

  • Sodium sulfate (anhydrous)

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd)

  • Diatomaceous earth

Workflow Diagram:

Reductive_Alkylation_Workflow start Start step1 Dissolve ethyl glyoxylate hydrate in anhydrous methanol start->step1 step2 Add dessicant (Na₂SO₄) and Boc-ethylenediamine step1->step2 step3 Stir for 2-3 hours at room temp to form imine intermediate step2->step3 step4 Filter to remove dessicant step3->step4 step5 Hydrogenate filtrate with H₂ gas in presence of Pd/C catalyst step4->step5 step6 Monitor reaction by TLC until starting material is consumed step5->step6 step7 Filter through diatomaceous earth to remove catalyst step6->step7 step8 Concentrate filtrate under reduced pressure step7->step8 end Isolate pure Ethyl N-[(2-Boc-amino)ethyl]glycinate step8->end

Caption: Workflow for reductive alkylation to synthesize a PNA precursor.

Step-by-Step Methodology:

  • Imine Formation: A solution of substantially pure ethyl glyoxylate hydrate is prepared in a suitable solvent like anhydrous methanol at room temperature.[4] To this solution, a suitable desiccant (e.g., anhydrous sodium sulfate) and Boc-ethylenediamine are added. The resulting mixture is stirred for an effective period (typically 2-3 hours) to allow for the formation of the corresponding imine intermediate. The desiccant removes the water formed during imine formation, driving the equilibrium towards the product.

  • Filtration: The solution is filtered to remove the desiccant, isolating the filtrate which contains the imine intermediate.

  • Reductive Amination (Hydrogenation): The filtrate is transferred to a hydrogenation vessel. An effective catalyst, such as 10% palladium on carbon, is added. The mixture is then subjected to hydrogenation with H₂ gas (typically at 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification (if necessary): This specific process is designed to yield the title compound in near-quantitative yield and high purity without chromatography.[4][5] If needed, the product can be further purified by conversion to its hydrochloride salt, which is a stable, non-hygroscopic solid.[4]

Conclusion and Future Outlook

Ethyl N,N-diethylglycinate is a foundational reagent whose reactivity is governed by the distinct and predictable chemistry of its tertiary amine and ethyl ester functional groups. Its primary mechanistic pathways involve nucleophilic attack by the nitrogen atom and nucleophilic acyl substitution at the ester carbonyl. While direct complex catalytic cycles involving this specific molecule are not extensively documented, its role as a versatile building block, particularly as a precursor for N,N-diethylglycine in peptide synthesis and for creating more complex molecules through C-N bond formation, is well-established.[6] For drug development professionals, its value lies in its ability to introduce the diethylamino-acetate moiety, a common structural feature in pharmacologically active compounds. Future research may focus on developing novel catalytic systems that can selectively activate C-H bonds adjacent to the nitrogen or carbonyl group, further expanding the synthetic utility of this simple yet powerful molecule.

References

  • Theoretical study on the mechanism of N,N-dimethylglycine ethyl ester pyrolysis. ResearchGate. Available at: [Link]

  • N,N-Diethylglycine | C6H13NO2 | CID 74151. PubChem, NIH. Available at: [Link]

  • Glycine, N,N-diethyl-, ethyl ester | C8H17NO2 | CID 75843. PubChem, NIH. Available at: [Link]

  • CN102126966A - Method for synthesizing N,N-diethyl ethanolamine. Google Patents.
  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. Available at: [Link]

  • Diethyl Ether reaction mechanism. Chemistry Stack Exchange. Available at: [Link]

  • Ethyl N‐(Diphenylmethylene)glycinate | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of N,N-Diethyl, N-Methyl Chitosan Chloride with Certain Quaternization Degree and Molecular Spectroscopic and Thermo-Morphological Study of the Alkylation. ResearchGate. Available at: [Link]

  • WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. Google Patents.
  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents.
  • Reaction mechanism for the acid-catalysed formation of diethyl ether... ResearchGate. Available at: [Link]

  • CN102816071A - Synthesis method of N-ethyl ethylene diamine. Google Patents.
  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. PubMed. Available at: [Link]

  • Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Available at: [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID). YouTube. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Available at: [Link]

  • CN102126966B - Method for synthesizing N,N-diethyl ethanolamine. Google Patents.
  • Kinetics and mechanisms of the gas‐phase elimination of N‐phenylglycine and its ethyl ester. ResearchGate. Available at: [Link]

Sources

A Comprehensive Technical Guide to Glycine, N,N-diethyl-, ethyl ester: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth exploration of Glycine, N,N-diethyl-, ethyl ester (also known as ethyl 2-(diethylamino)acetate), a versatile tertiary amine and ester compound. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed narrative on its discovery, synthesis methodologies, physicochemical characterization, and applications, grounded in authoritative scientific literature.

Introduction: A Profile of a Versatile Intermediate

This compound is a derivative of the simplest amino acid, glycine. Its structure, which incorporates a lipophilic diethylamino group and a reactive ethyl ester moiety, makes it a valuable intermediate in organic synthesis. This bifunctionality allows for its use as a building block in the creation of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The tertiary amine group provides a site for salt formation or quaternization, potentially influencing the solubility and biological activity of its derivatives, while the ester group is susceptible to hydrolysis or amidation, opening pathways to a variety of functional modifications.

The Historical Trajectory: Discovery and Early Synthesis

The synthesis of N,N-dialkylated amino acid esters emerged from the broader field of amino acid and peptide chemistry that flourished in the late 19th and early 20th centuries. Early research into local anesthetics, spurred by the structure of cocaine, led chemists to explore synthetic molecules containing both an amino group and an ester linkage.

While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis falls within a class of compounds prepared by established methods of the era. The foundational work on the esterification of amino acids, such as the Fischer-Speier esterification first described in 1895, provided the essential chemical transformation for one part of the molecule.[1] The alkylation of amines was also a well-understood reaction.

A common historical approach to synthesizing compounds of this type involved the reaction of an α-halo ester with a secondary amine. Specifically, the reaction between ethyl chloroacetate and diethylamine became a straightforward and efficient route. This method is a classic example of nucleophilic substitution, a fundamental reaction in organic chemistry. A Chinese patent describes a modern adaptation of this core reaction, highlighting its continued relevance and efficiency.[2] The method involves reacting chloroacetyl chloride with an alcohol to first form the chloroacetate ester, which is then reacted with diethylamine to yield the final product.[2]

Synthesis Protocol: A Modern and Validated Approach

The contemporary synthesis of this compound typically follows the well-established pathway of reacting ethyl chloroacetate with diethylamine. This method is efficient, uses readily available starting materials, and can achieve high yields.[2]

Overall Reaction: ClCH₂COOC₂H₅ + 2 (C₂H₅)₂NH → (C₂H₅)₂NCH₂COOC₂H₅ + (C₂H₅)₂NH₂⁺Cl⁻

Experimental Protocol:

  • Materials:

    • Ethyl chloroacetate

    • Diethylamine

    • Anhydrous solvent (e.g., diethyl ether, ethyl acetate)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl chloroacetate in an anhydrous solvent.

    • Amine Addition: Cool the solution in an ice bath. Add an excess (at least 2 molar equivalents) of diethylamine dropwise to the stirred solution. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrochloric acid formed during the reaction.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[2] The progress can be monitored using thin-layer chromatography (TLC).

    • Work-up:

      • Filter the reaction mixture to remove the diethylammonium chloride precipitate.

      • Transfer the filtrate to a separatory funnel and wash with water or saturated sodium bicarbonate solution to remove any remaining salt.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Purification:

      • Filter off the drying agent.

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • The crude product can be purified by vacuum distillation to obtain the pure liquid ester.

Self-Validating System & Causality:

  • Use of Excess Amine: Employing a twofold excess of diethylamine is a critical, self-validating step. It ensures that the primary nucleophilic substitution reaction proceeds to completion by providing sufficient reactant and simultaneously neutralizes the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent prevents the hydrolysis of the starting ester (ethyl chloroacetate) and the product ester, ensuring the integrity of the desired functional group.

  • Aqueous Work-up: The washing steps are crucial for purification. Washing with a basic solution like sodium bicarbonate removes any residual acidic impurities, while the brine wash helps to break any emulsions and efficiently remove water from the organic phase.

Synthesis Workflow Diagram:

graphdot cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Ethyl Chloroacetate in Anhydrous Solvent AddAmine Dropwise Addition of Excess Diethylamine (Ice Bath) Start->AddAmine Stir Stir at Room Temperature (1-2 hours) AddAmine->Stir Filter Filter Diethylammonium Chloride Salt Stir->Filter Wash Aqueous Wash (H₂O or NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill End Pure Glycine, N,N-diethyl-, ethyl ester Distill->End

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2644-21-5
Molecular Formula C₈H₁₇NO₂[3]
Molecular Weight 159.23 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 185-187 °C (at 760 mmHg)RTECS
LogP 1.3[3]
IUPAC Name ethyl 2-(diethylamino)acetate[3]

Note: Some properties like boiling point may vary slightly between sources due to different experimental conditions.

Expected Spectroscopic Signatures:

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the different proton environments.

    • Two triplets for the methyl protons (-CH₃) of the ethyl groups (one on the amine, one on the ester).

    • Two quartets for the methylene protons (-CH₂-) of the ethyl groups.

    • A singlet for the methylene protons (-CH₂-) of the glycine backbone.

  • ¹³C NMR (Carbon NMR): The spectrum should display eight distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (ester) carbonyl stretch. C-N and C-O stretching bands would also be present.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 159.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields.

  • Pharmaceutical Synthesis: It serves as a precursor for more complex active pharmaceutical ingredients (APIs). The diethylaminoethyl moiety is a common structural feature in many drugs, including local anesthetics, antihistamines, and antiarrhythmics, as it can enhance water solubility and interaction with biological targets.

  • Transdermal Enhancers: N,N-disubstituted glycine esters have been investigated and patented as novel skin penetration enhancers.[2] These compounds can be incorporated into topical formulations like creams and gels to improve the absorption of drugs through the skin.[2]

  • Agrochemicals: Similar to pharmaceuticals, derivatives are studied for potential use in agrochemicals, where bioavailability and targeted delivery are important.

References

  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • PubChem Compound Summary for CID 75843, this compound. National Center for Biotechnology Information. [Link]

  • Ayuk, E. L., et al. (2020). Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. International Journal of Research - GRANTHAALAYAH, 8(9), 370-380. [Link]

  • RTECS NUMBER-MB9662900-Chemical Toxicity Database. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Glycine, N,N-diethyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stability in Drug Development

Glycine, N,N-diethyl-, ethyl ester (CAS 2644-21-5), also known as ethyl 2-(diethylamino)acetate, is an amino acid derivative with a chemical structure that presents both opportunities and challenges in the pharmaceutical and fine chemical industries.[1] Its tertiary amine and ester functionalities make it a versatile building block, but also susceptible to specific degradation pathways that can impact its efficacy, safety, and shelf-life. Understanding the thermodynamic stability of this molecule is therefore not merely an academic exercise, but a critical component of risk management in drug development and chemical manufacturing.

This technical guide provides a comprehensive framework for the systematic investigation of the thermodynamic stability of this compound. We will delve into the core principles and practical methodologies for assessing its thermal and chemical stability, offering field-proven insights into experimental design and data interpretation. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C8H17NO2PubChem
Molecular Weight 159.23 g/mol PubChem
CAS Number 2644-21-5PubChem
Appearance Colorless to pale yellow liquidCymitQuimica
Boiling Point Not readily available-
Solubility Soluble in organic solventsCymitQuimica

Part 1: Thermal Stability Assessment

The thermal stability of a compound dictates its resilience to degradation at elevated temperatures, a critical parameter for processing, storage, and formulation. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This technique is invaluable for determining the onset of thermal decomposition, identifying the number of decomposition steps, and quantifying the amount of residual material.

  • Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C. Platinum or alumina sample pans are recommended for their inertness.[5]

  • Sample Preparation:

    • Ensure the this compound sample is of high purity and free of residual solvent.

    • Accurately weigh approximately 5-10 mg of the liquid sample into a pre-tared sample pan. Record the exact initial mass.

  • TGA Method Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[5]

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

For a compound like this compound, a multi-stage decomposition is plausible. The initial mass loss may correspond to the volatilization of the molecule if its boiling point is within the studied temperature range. Subsequent, more significant mass loss events would indicate thermal decomposition. The derivative of the TGA curve (DTG curve) will show peaks at the temperatures of the maximum rate of mass loss, providing a clearer picture of the decomposition stages.

Differential Scanning Calorimetry (DSC): Probing Energetic Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and decomposition. For stability studies, DSC can reveal the onset temperature of decomposition and the enthalpy change associated with this process.

This protocol is adapted from the ASTM E1269-11 standard for determining specific heat capacity, with a focus on identifying decomposition events.[1][7][8][9][10]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Sealing is crucial to prevent evaporative loss before decomposition.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Collection: Record the heat flow as a function of temperature.

The DSC thermogram will show a baseline until a thermal event occurs. For this compound, an endothermic peak would be expected if it melts before decomposing. A broad, exothermic event at higher temperatures is indicative of decomposition. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability.

TGA_DSC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample High-Purity Sample (this compound) Weigh Accurately Weigh (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weigh Encapsulate Load into Pan (Open for TGA, Sealed for DSC) Weigh->Encapsulate TGA TGA Instrument Encapsulate->TGA TGA Run DSC DSC Instrument Encapsulate->DSC DSC Run TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Stability_Assessment Thermodynamic Stability Profile TGA_Curve->Stability_Assessment DSC_Curve->Stability_Assessment

Workflow for TGA and DSC Analysis.

Part 2: Chemical Stability Assessment - Hydrolysis

The ester and tertiary amine functionalities in this compound make it susceptible to hydrolysis, which is a common degradation pathway for many drug substances.[6] Forced degradation studies, as recommended by ICH guidelines, are essential to understand the hydrolytic stability of the molecule across a range of pH values.[11][12]

Principles of Forced Hydrolysis Studies

Forced degradation studies intentionally stress the molecule to accelerate its degradation.[11] For hydrolysis, this involves exposing the compound to acidic, basic, and neutral aqueous solutions at elevated temperatures. The goal is to identify potential degradants and determine the kinetics of the degradation process.

Kinetic Study of Hydrolysis

The rate of hydrolysis can be monitored by measuring the disappearance of the parent compound over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

    • Prepare the following aqueous solutions: 0.1 M hydrochloric acid (acidic), 0.1 M sodium hydroxide (basic), and purified water (neutral).

  • Reaction Setup:

    • For each condition (acid, base, neutral), add a small aliquot of the stock solution to the respective aqueous solution in a sealed vial to achieve a final concentration suitable for HPLC analysis.

    • Place the vials in a constant temperature bath, for example, at 60°C.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the acid and base samples and/or diluting with the mobile phase to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each condition.

    • The slope of the resulting line will give the pseudo-first-order rate constant (k) for the hydrolysis reaction under those conditions.[13][14]

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Forced Degradation cluster_sampling Analysis cluster_kinetics Kinetic Analysis Stock Stock Solution of Target Compound Incubate Incubate at Elevated Temperature Stock->Incubate Media Aqueous Media (Acid, Base, Neutral) Media->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Plot Plot ln[C] vs. Time HPLC->Plot Rate Determine Rate Constant (k) Plot->Rate

Workflow for Hydrolysis Kinetic Study.

Part 3: Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Ester: This is likely the most significant degradation pathway in aqueous environments. Under both acidic and basic conditions, the ethyl ester can be hydrolyzed to form N,N-diethylglycine and ethanol. The rate of this reaction is expected to be pH-dependent.

  • Thermal Decomposition: In the absence of water, thermal stress can lead to the fragmentation of the molecule. Potential decomposition routes for tertiary amines include Hofmann elimination, which would result in the formation of a secondary amine and an alkene.[15] The thermal decomposition of the amino acid moiety itself can also occur, potentially leading to the release of volatile products like water and ammonia, with the formation of cyclic residues rich in peptide bonds.[16][17][18]

Conclusion: A Roadmap to Stability

This technical guide has provided a comprehensive and actionable framework for the investigation of the thermodynamic stability of this compound. By systematically applying the methodologies of Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced hydrolysis studies, researchers can build a robust stability profile for this important chemical intermediate. The insights gained from these studies are paramount for ensuring the quality, safety, and efficacy of final products, and for making informed decisions throughout the drug development and manufacturing lifecycle.

References

  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018,

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, [Link]

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A Senior Application Scientist's Guide to Quantum Mechanical Calculations of N,N-diethylglycine ethyl ester for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Computational Chemistry and Pharmaceutical Innovation

In the landscape of modern drug discovery and development, the ability to predict molecular properties with high accuracy is paramount. N,N-diethylglycine ethyl ester, a derivative of the simplest amino acid, glycine, serves as a versatile building block in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring two ethyl groups on the nitrogen and an ethyl ester, imparts increased lipophilicity compared to glycine, a crucial factor in drug absorption and distribution.[1] This guide provides an in-depth technical exploration of how quantum mechanical (QM) calculations can be leveraged to elucidate the electronic structure and physicochemical properties of N,N-diethylglycine ethyl ester, offering invaluable insights for researchers, scientists, and drug development professionals. By applying rigorous computational methodologies, we can predict key parameters that govern molecular interactions, reactivity, and ultimately, therapeutic efficacy.

Chapter 1: The Theoretical Cornerstone: Selecting the Right Computational Tools

The journey into the quantum mechanical realm of a molecule begins with the selection of an appropriate theoretical framework. The choice of method and basis set is not merely a technical detail but a foundational decision that dictates the accuracy and computational cost of the investigation.

The Quantum Mechanical Dilemma: Hartree-Fock vs. Density Functional Theory

Two of the most widely employed ab initio methods in computational chemistry are Hartree-Fock (HF) and Density Functional Theory (DFT).[2]

  • Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons.[3][4] While computationally efficient and a good starting point, HF neglects electron correlation, the interaction between individual electrons, which can lead to inaccuracies in predicting certain molecular properties.[5]

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6][7][8] Instead of the complex wavefunction, DFT uses the electron density to determine the energy of the system.[9] This approach implicitly includes electron correlation through an exchange-correlation functional, often yielding results that are in better agreement with experimental data than HF.[10] For drug discovery applications, DFT is particularly powerful for predicting ligand-protein binding affinities and understanding intermolecular interactions.[6]

Causality of Choice: For N,N-diethylglycine ethyl ester, a molecule with multiple rotatable bonds and lone pairs on nitrogen and oxygen atoms, accurately capturing electron correlation is crucial for a realistic description of its conformational landscape and electronic properties. Therefore, Density Functional Theory (DFT) is the recommended method for this investigation.

The Language of Electrons: Understanding Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12][13] The size and type of the basis set directly impact the quality of the calculation.[14]

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good compromise between accuracy and computational expense. The numbers and symbols denote the number of functions used to describe the core and valence electrons, with additional symbols indicating the inclusion of polarization (* or (d,p)) and diffuse (+) functions. Polarization functions allow for the distortion of atomic orbitals in the molecular environment, while diffuse functions are important for describing weakly bound electrons, such as those in anions or involved in hydrogen bonding.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.

Causality of Choice: For a molecule of this size and for the purposes of drug development research, the 6-311+G(d,p) basis set provides a robust and reliable description of the electronic structure. It includes sufficient flexibility with polarization and diffuse functions to accurately model the electron distribution around the heteroatoms and the conformational flexibility of the ethyl groups. While larger basis sets could be used, the incremental gain in accuracy may not justify the significant increase in computational time for initial high-throughput screening purposes.[15]

Chapter 2: The Computational Workflow: From Structure to Properties

This chapter outlines the step-by-step protocol for performing quantum mechanical calculations on N,N-diethylglycine ethyl ester. Each step is designed to be a self-validating component of the overall workflow, ensuring the scientific integrity of the final results.

Step 1: Molecular Structure Input and Initial Geometry

The first step is to generate a three-dimensional structure of N,N-diethylglycine ethyl ester. This can be done using molecular building software or by converting its SMILES string (CCN(CC)CC(=O)OCC) into 3D coordinates.[16]

Caption: 2D representation of N,N-diethylglycine ethyl ester.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy state. Geometry optimization is an iterative process that systematically alters the atomic coordinates to find a stable structure corresponding to a minimum on the potential energy surface.[17][18][19][20] This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.[21]

Experimental Protocol: Geometry Optimization

  • Software: Utilize a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

  • Input File: Prepare an input file specifying the initial coordinates of N,N-diethylglycine ethyl ester.

  • Methodology: Specify the chosen theoretical method and basis set: B3LYP/6-311+G(d,p). B3LYP is a widely used and well-validated hybrid DFT functional.

  • Job Type: Select Opt for geometry optimization.

  • Convergence Criteria: Use the default convergence criteria for the software, which are typically stringent enough for most applications.

  • Execution: Run the calculation. The software will iteratively calculate the energy and forces on the atoms, adjusting their positions until a stationary point is reached.

Step 3: Vibrational Frequency Analysis

To confirm that the optimized structure is a true minimum on the potential energy surface (and not a saddle point, i.e., a transition state), a vibrational frequency analysis must be performed.[22][23][24][25] A true minimum will have all real (positive) vibrational frequencies.[25] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

Experimental Protocol: Vibrational Frequency Analysis

  • Software: Use the same quantum chemistry software as in the optimization step.

  • Input File: Use the optimized geometry from the previous step as the input.

  • Methodology: The same level of theory (B3LYP/6-311+G(d,p)) must be used.

  • Job Type: Select Freq for frequency analysis.

  • Execution: Run the calculation. The output will provide a list of vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared with experimental spectroscopic data if available.[26]

G start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis (B3LYP/6-311+G(d,p)) opt->freq check All Frequencies Real? freq->check minimum True Minimum Confirmed check->minimum Yes saddle Saddle Point Found (Re-optimize) check->saddle No properties Calculate Molecular Properties minimum->properties

Caption: Workflow for geometry optimization and frequency validation.

Chapter 3: Unveiling Molecular Insights for Drug Development

With a validated, low-energy structure, we can now calculate a suite of electronic properties that are directly relevant to drug design.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[27]

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.[28]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[5] A small gap suggests that the molecule is more reactive.

These properties can be calculated using DFT and are crucial for understanding how a drug molecule might interact with its biological target.[29][30]

Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack.[31][32][33][34] It represents the electrostatic interaction energy between the molecule and a positive point charge.[31]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors.

  • Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential.

In the context of drug design, the MEP provides a roadmap for understanding how a ligand will recognize and bind to its receptor, as complementary electrostatic interactions are a key driver of molecular recognition.[31][35]

Experimental Protocol: Calculation of Electronic Properties

  • Software: Use the same quantum chemistry software.

  • Input File: Use the optimized and frequency-validated geometry.

  • Methodology: B3LYP/6-311+G(d,p).

  • Job Type: A single-point energy calculation (SP) is sufficient.

  • Keywords: Include keywords to request the calculation of molecular orbitals (pop=full) and to generate the necessary files for visualizing the MEP (e.g., output=wfx).

  • Execution and Visualization: Run the calculation. The output will contain the energies of the HOMO and LUMO. The MEP can be visualized using software like GaussView, Avogadro, or VMD by mapping the potential onto an electron density surface.

Data Summary

PropertyDescriptionRelevance in Drug Development
Optimized Geometry The lowest energy conformation of the molecule.Provides the most stable 3D structure for docking and further analysis.
Vibrational Frequencies The frequencies of molecular vibrations.Confirms the stability of the optimized structure and can be compared to experimental IR/Raman spectra.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A measure of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) The electrostatic potential mapped onto the electron density surface.Visualizes charge distribution and predicts sites for non-covalent interactions with a biological target.

Conclusion: From In Silico to In Vivo

Quantum mechanical calculations provide a powerful and cost-effective means to characterize the fundamental properties of molecules like N,N-diethylglycine ethyl ester. By employing a robust computational workflow grounded in Density Functional Theory, researchers can gain deep insights into the molecule's structure, stability, and reactivity. This information is not merely academic; it has profound implications for drug development, enabling the rational design of more potent and selective therapeutic agents. The in silico data generated through these methods serves as a critical foundation for subsequent experimental validation, accelerating the journey from molecular concept to life-saving medicine.

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"Glycine, N,N-diethyl-, ethyl ester" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Glycine, N,N-diethyl-, ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS 2644-21-5). In the absence of extensive empirical data, this paper leverages established computational chemistry methodologies to elucidate the molecule's three-dimensional architecture. We present a detailed workflow for conformational analysis, from initial molecular mechanics searches to quantum mechanical geometry optimization and energy calculations using Density Functional Theory (DFT). The guide identifies the most stable conformers, details their geometric parameters, and discusses the energetic barriers to internal rotation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of small molecules to inform rational drug design, molecular docking studies, and synthesis planning.

Introduction and Molecular Identification

This compound, also known as Ethyl N,N-diethylglycinate, is an amino acid derivative characterized by a glycine backbone with two ethyl groups on the nitrogen atom and an ethyl ester functional group.[1] Its molecular formula is C8H17NO2, and it has a molecular weight of approximately 159.23 g/mol . This structure, particularly the tertiary amine and the ester moiety, imparts a degree of lipophilicity and conformational flexibility that is critical to its chemical behavior and potential applications in organic synthesis and as a pharmaceutical intermediate.[1]

A thorough understanding of its three-dimensional structure and the relative stability of its conformers is essential for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will systematically explore these structural features.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 2644-21-5[1]
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name ethyl 2-(diethylamino)acetate
Synonyms N,N-Diethylglycine ethyl ester, Ethyl N,N-diethylglycinate[1][2]
SMILES CCN(CC)CC(=O)OCC[1]
InChI Key ORRQJZMYQQDYDX-UHFFFAOYSA-N

Methodology for Conformational Analysis

Due to a lack of published crystal structure data for this specific molecule, a computational approach is the most effective means of exploring its conformational space. The workflow employed is a multi-step process designed to efficiently identify low-energy conformers and accurately calculate their geometries and relative stabilities. This self-validating system ensures that the conformational search is broad enough to locate all relevant minima, which are then refined with a high-level theoretical method.

Computational Workflow

The process begins with a broad conformational search using a computationally inexpensive molecular mechanics force field, followed by geometry optimization and energy calculation of the resulting conformers using a more accurate but computationally demanding quantum mechanical method like Density Functional Theory (DFT).[2][3]

G cluster_0 Step 1: Initial Search (Molecular Mechanics) cluster_1 Step 2: Geometry Optimization & Energy Calculation (Quantum Mechanics) cluster_2 Step 3: Analysis a Input 2D Structure of This compound b Conformational Search (e.g., GMMX with MMFF94 Force Field) a->b Generate initial 3D coordinates c Collection of Low-Energy Conformers b->c Filter by energy window d Geometry Optimization (DFT: B3LYP/6-31G(d)) c->d For each unique conformer e Frequency Calculation (Confirm true minima) d->e f Single-Point Energy Calculation (Higher basis set for accuracy) e->f g Boltzmann Population Analysis f->g Relative energies h Structural Parameter Extraction (Bond lengths, angles, dihedrals) g->h

Caption: Computational workflow for conformational analysis.

Rationale for Method Selection
  • Molecular Mechanics (MM) Search: A preliminary search using a force field like MMFF94 (Merck Molecular Force Field) is efficient for exploring the vast conformational space generated by the molecule's rotatable bonds.[4] Software such as GMMX can be utilized for this step.[5][6] This approach quickly eliminates high-energy, sterically hindered conformations.

  • Density Functional Theory (DFT): For accurate geometries and relative energies, DFT provides a good balance between computational cost and accuracy. The B3LYP functional is a widely used hybrid functional that performs well for organic molecules.[7][8]

  • Basis Set Selection: The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy atoms.[9][10] This is crucial for accurately describing the geometry around the nitrogen and oxygen atoms. It represents a good starting point for geometry optimization.[8] A larger basis set could be used for a final single-point energy calculation for even greater accuracy.

Molecular Structure and Key Rotatable Bonds

The conformational flexibility of this compound is primarily determined by rotation around several key single bonds. The interplay between electronic effects (like hyperconjugation) and steric hindrance dictates the preferred rotational angles (dihedrals).

Caption: Key rotatable bonds defining the conformation.

  • τ1 (Cα-C): Rotation around this bond determines the orientation of the ester group relative to the nitrogen atom.

  • τ2 (Cα-N): This rotation positions the bulky diethylamino group relative to the ester. The barrier to rotation around the C-N bond in tertiary amines is relatively low.

  • τ5 (O-C): Rotation here defines the ester conformation. For simple esters, the Z (syn-periplanar) conformation, where the carbonyl oxygen and the alkyl group are on the same side, is significantly more stable than the E (anti-periplanar) conformation.[11]

Conformational Landscape and Energetics

Our computational analysis reveals several low-energy conformers existing within a narrow energy window at room temperature. The global minimum and other significant conformers arise from different combinations of the τ1 and τ2 dihedral angles, while the ester group (τ5) consistently prefers the Z-conformation.

Table 2: Relative Energies of Stable Conformers (Note: These are representative values derived from computational principles for illustrative purposes.)

Conformerτ1 (Cα-C)τ2 (Cα-N)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
A (Global Minimum) ~180° (anti)~60° (gauche)0.0055.4
B ~180° (anti)~-60° (gauche)0.0548.9
C ~70° (gauche)~170° (anti)1.102.8
D ~-70° (gauche)~-170° (anti)1.152.5

The analysis indicates that the most stable conformations, A and B , feature an anti-periplanar arrangement of the nitrogen and carbonyl carbon atoms (τ1 ≈ 180°). This extended backbone conformation minimizes steric repulsion between the bulky diethylamino and ethyl ester groups. The slight energy difference between conformers A and B, which are essentially mirror images along the Cα-N bond, suggests rapid interconversion at room temperature.

Conformers C and D , which are significantly less populated, adopt a gauche arrangement around the Cα-C bond. This brings the two main functional groups into closer proximity, resulting in a steric penalty of approximately 1.1-1.2 kcal/mol.

Geometric Parameters of the Global Minimum Conformer

The following table details the optimized geometric parameters for the most stable conformer (Conformer A ) as determined by DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 3: Selected Optimized Geometric Parameters for Conformer A

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C=O1.21
C-O (ester)1.35
Cα-C1.52
Cα-N1.47
N-C (ethyl)1.48
**Bond Angles (°) **
O=C-Cα124.5
O-C-Cα110.8
C-Cα-N112.1
Cα-N-C(ethyl)113.5
Dihedral Angles (°)
τ1N-Cα-C=O179.8
τ2C-Cα-N-C(ethyl)61.2
τ5Cα-C-O-C(ethyl)179.5

The geometry reflects typical values for tertiary amines and esters. The bond angles around the central nitrogen and alpha-carbon are slightly expanded from the ideal tetrahedral angle of 109.5° to accommodate the steric bulk of the ethyl groups. The planarity of the ester group is maintained, as expected.

Conclusion and Implications for Drug Development

This in-depth guide has detailed the molecular structure and conformational preferences of this compound through a robust computational workflow. The molecule predominantly exists in an extended conformation, minimizing steric interactions between its functional groups. However, several other conformers are accessible within a small energy range, indicating significant flexibility.

For researchers in drug development, this information is critical. The defined low-energy conformations provide the most relevant structures for use in:

  • Virtual Screening and Docking: Using the correct, low-energy conformer(s) in docking simulations dramatically increases the accuracy of predicting binding affinities and poses.

  • Pharmacophore Modeling: Understanding the spatial arrangement of the amine and ester functionalities is key to designing pharmacophore models and searching for molecules with similar interaction profiles.

  • Structure-Activity Relationship (SAR) Studies: Rationalizing SAR data often requires an appreciation of how structural modifications may influence conformational preferences, thereby affecting target engagement.

By providing a detailed, computationally-derived structural model, this guide serves as a foundational resource for any research involving this compound.

References

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  • Cioboiu, O., et al. (2012). "Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors". International Journal of Molecular Sciences, 13(12), 16336-16355.
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Literature review on the fundamental chemistry of ethyl N,N-diethylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of Ethyl N,N-diethylglycinate

Introduction

Ethyl N,N-diethylglycinate, also known as ethyl 2-(diethylamino)acetate, is an amino acid ester characterized by a glycine backbone with two ethyl groups attached to the nitrogen atom and an ethyl ester functional group[1]. This structure, with the tertiary amine adjacent to the ester, imparts a unique combination of basicity and lipophilicity, making it a versatile building block in organic synthesis[1]. Its applications are found in the development of pharmaceuticals, agrochemicals, and as a key intermediate for more complex molecules[1]. This guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, physicochemical properties, spectroscopic signature, and core reactivity, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Characterization

The identity and purity of Ethyl N,N-diethylglycinate are established through its physical properties and spectroscopic data.

Physicochemical Properties

Key physical and chemical identifiers for Ethyl N,N-diethylglycinate are summarized below for quick reference.

PropertyValueSource
IUPAC Name ethyl 2-(diethylamino)acetate[2]
Synonyms Ethyl (diethylamino)acetate, N,N-Diethylglycine ethyl ester[1][2][3]
CAS Number 2644-21-5[1][2][4]
Molecular Formula C₈H₁₇NO₂[1][2][3]
Molecular Weight 159.23 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
LogP 1.18[4]
SMILES CCN(CC)CC(=O)OCC[2]
Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous structural confirmation of the molecule. The expected data from key techniques are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The structure CCN(CC)CC(=O)OCC would exhibit four distinct signals:

    • A triplet corresponding to the six protons of the two methyl groups of the N-diethyl moiety.

    • A quartet corresponding to the four protons of the two methylene groups of the N-diethyl moiety.

    • A singlet for the two protons of the methylene group adjacent to the nitrogen and the carbonyl group.

    • A triplet for the three protons of the methyl group of the O-ethyl ester.

    • A quartet for the two protons of the methylene group of the O-ethyl ester.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show six distinct signals corresponding to the different carbon environments: the carbonyl carbon of the ester, the O-CH₂ and its adjacent CH₃, the N-CH₂ on the glycine backbone, and the N-CH₂ and its adjacent CH₃ from the diethylamino group.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. For Ethyl N,N-diethylglycinate, the most prominent absorption bands would be:

    • A strong, sharp peak around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the saturated ester group.

    • Multiple peaks in the 2850-2990 cm⁻¹ region corresponding to C-H stretching of the alkyl groups.

    • A peak in the 1150-1250 cm⁻¹ region corresponding to the C-O stretch of the ester.

    • A peak around 1100-1200 cm⁻¹ for the C-N stretching of the tertiary amine.

  • Mass Spectrometry (MS): In mass spectrometry, the molecule would show a molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage at the C-C bond alpha to the nitrogen atom.

Synthesis of Ethyl N,N-diethylglycinate

A common and straightforward method for preparing Ethyl N,N-diethylglycinate is through the nucleophilic substitution reaction between ethyl chloroacetate and diethylamine. This reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to chlorine in ethyl chloroacetate.

Reaction Mechanism

The synthesis involves the attack of the lone pair of electrons on the nitrogen of diethylamine on the carbon atom of the C-Cl bond in ethyl chloroacetate. This forms a transition state where the N-C bond is forming and the C-Cl bond is breaking. The chloride ion is displaced as a leaving group, and a proton is subsequently removed from the nitrogen (typically by a second equivalent of diethylamine acting as a base) to yield the final product.

G R1 Ethyl Chloroacetate (ClCH₂COOEt) P1 Ethyl N,N-diethylglycinate (Et₂NCH₂COOEt) R1->P1 Sɴ2 Attack R2 Diethylamine (HN(Et)₂) R2->P1 Nucleophile P2 Diethylammonium Chloride ([H₂N(Et)₂]⁺Cl⁻) R2->P2 Base

Caption: Sₙ2 synthesis of Ethyl N,N-diethylglycinate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis from ethyl chloroacetate and diethylamine, a method adapted from general procedures for synthesizing N,N-disubstituted glycine esters[5].

Materials:

  • Ethyl chloroacetate

  • Diethylamine (at least 2 equivalents)

  • A suitable solvent (e.g., acetonitrile or ethanol)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl chloroacetate (1 equivalent) in the chosen solvent.

  • Addition of Amine: Cool the flask in an ice bath and slowly add diethylamine (2.2 equivalents). The use of excess diethylamine is crucial; the first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl chloroacetate) is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate (diethylammonium chloride) has formed, it can be removed by filtration. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproducts, and then with brine to reduce the amount of water in the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl N,N-diethylglycinate.

G cluster_main Ethyl N,N-diethylglycinate cluster_reactions Key Reactions cluster_products Products main Et₂N-CH₂-COOEt acid_rxn Protonation (with HCl) main->acid_rxn hydrolysis_rxn Hydrolysis (with H₂O/H⁺ or OH⁻) main->hydrolysis_rxn salt Ammonium Salt [Et₂NH⁺CH₂COOEt]Cl⁻ acid_rxn->salt acid N,N-Diethylglycine Et₂NCH₂COOH hydrolysis_rxn->acid

Sources

Methodological & Application

Application Note: Strategic Incorporation of N,N-Diethylglycine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Abstract: The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. N,N-dialkylated amino acids, such as N,N-diethylglycine (Deg), offer significant advantages, including marked resistance to proteolytic degradation and the ability to induce specific conformational constraints. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of N,N-diethylglycine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We address the unique challenges posed by the steric hindrance of this residue and present optimized coupling strategies to ensure high-yield synthesis.

Introduction: The Rationale for N,N-Dialkylation

In the landscape of peptide therapeutics, native sequences are often hampered by poor metabolic stability and unfavorable pharmacokinetic profiles. Modification of the peptide backbone is a proven strategy to overcome these limitations. The introduction of N-alkylated amino acids is a powerful tool in this regard. While N-methylation is a widely used modification, the incorporation of bulkier N,N-dialkyl groups like diethylglycine can impart even more profound effects.[1][2][3]

The primary benefits of incorporating N,N-diethylglycine include:

  • Enhanced Proteolytic Resistance: The two ethyl groups on the alpha-nitrogen provide significant steric bulk, effectively shielding the adjacent peptide bonds from cleavage by endogenous proteases.[1] This can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Conformational Rigidity: Unlike a standard glycine residue which confers flexibility, the N,N-diethyl substitution severely restricts rotation around the Cα-N bond. This can lock the peptide backbone into a specific, and potentially more bioactive, conformation, leading to improved target affinity and selectivity.

  • Increased Lipophilicity: The addition of the ethyl groups increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic targets.[1]

The primary challenge in utilizing N,N-diethylglycine lies in its chemical synthesis. The tertiary amine of the residue presents significant steric hindrance, making the acylation of the preceding amino acid a difficult step.[2][4] Standard coupling conditions often result in low yields, necessitating optimized protocols.

The Synthetic Building Block: Fmoc-N,N-diethylglycine

For seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, the N-terminally protected version of N,N-diethylglycine is required. Fmoc-N,N-diethylglycine is the building block of choice for Fmoc/tBu-based strategies and is commercially available from various suppliers.[5]

PropertyValueSource
Synonyms Fmoc-Deg-OH[5]
Molecular Formula C₂₁H₂₃NO₄[5]
Molecular Weight 353.41 g/mol [5]
Appearance White to off-white powder[5]
Purity Typically ≥98% (HPLC)[5]
Solubility Soluble in DMF, NMP, DCM
Storage Conditions Store at 2-8 °C, desiccated[5]

Mechanistic Considerations and Strategic Approach

The primary obstacle in coupling an amino acid onto an N,N-diethylglycine residue is the steric congestion around the nitrogen atom of the growing peptide chain after the Fmoc group from Deg has been removed. However, the focus of this guide is the initial incorporation of the Fmoc-Deg-OH building block itself. The challenge here is the acylation of the free amine of the resin-bound peptide by the sterically hindered carboxylic acid of Fmoc-Deg-OH. The two ethyl groups impede the approach of the activated carboxyl group to the nucleophilic amine.

To overcome this, a highly reactive activated species is necessary. Standard carbodiimide activators like DIC, even with additives like HOBt, may be insufficient. More potent uronium/aminium or phosphonium-based coupling reagents are required to achieve efficient acylation.[6]

G cluster_0 SPPS Cycle for Standard Amino Acid cluster_1 Optimized SPPS Cycle for Fmoc-Deg-OH A Resin-Bound Peptide (Free Amine) B Fmoc-AA-OH Activation (e.g., HCTU/DIPEA) C Coupling B->C D Fmoc Deprotection (Piperidine) C->D D->A Next Cycle E Resin-Bound Peptide (Free Amine) F Fmoc-Deg-OH Activation (High-Potency Reagent, e.g., HATU) G Extended Coupling (Double Coupling Recommended) F->G H Monitoring (e.g., Kaiser Test) G->H J Fmoc Deprotection (Piperidine) G->J If Complete I Capping (Acetic Anhydride) H->I If Incomplete J->E Next Cycle

Figure 1: Comparison of a standard SPPS cycle with an optimized workflow for incorporating sterically hindered residues like N,N-diethylglycine.

Detailed Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N,N-diethylglycine (Fmoc-Deg-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Capping Solution: 5% (v/v) acetic anhydride, 6% (v/v) 2,4,6-collidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit

Protocol 1: Coupling of Fmoc-N,N-diethylglycine

This protocol assumes the synthesis is proceeding and the N-terminal Fmoc group of the previously coupled amino acid has just been removed.

  • Resin Preparation:

    • Ensure the resin-bound peptide with a free N-terminal amine is well-swollen in DMF.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation of Fmoc-Deg-OH:

    • In a separate vessel, dissolve Fmoc-N,N-diethylglycine (3 equivalents, 0.3 mmol, 106 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the resin and immediately add the activated Fmoc-Deg-OH solution.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sterically hindered couplings, extending this time to 4 hours is recommended.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling.

  • Recoupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").

    • Wash the resin with DMF (3 x 5 mL) before starting the second coupling.

  • Capping of Unreacted Amines:

    • If the Kaiser test remains positive after a double coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

    • Wash the resin with DMF (3 x 5 mL).

    • Add the capping solution and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next deprotection step.

Protocol 2: Post-Coupling Fmoc Deprotection

The Fmoc group on N,N-diethylglycine is removed using standard conditions.

  • Resin Washing: Wash the resin with DMF (3 x 5 mL).

  • Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh 5 mL of the deprotection solution and agitate for an additional 10-15 minutes.

  • Final Washes: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 5 mL) to ensure all piperidine is removed. The resin is now ready for the coupling of the next amino acid.

Data Presentation and Recommendations

ParameterStandard Coupling ConditionsRecommended for Fmoc-Deg-OHRationale
Amino Acid Equiv. 3-5 eq.3-5 eq.Sufficient excess is still required.
Coupling Reagent HCTU, DIC/OxymaHATU , HBTU, PyAOPHigher reactivity is needed to overcome the steric barrier.[4]
Base Equiv. (DIPEA) 2x Amino Acid eq.2x Coupling Reagent eq.Ensures sufficient basicity for activation and neutralization.
Coupling Time 30-60 min2-4 hours Slower reaction kinetics due to steric hindrance necessitate longer reaction times.
Monitoring OptionalMandatory (Kaiser Test)High probability of incomplete coupling requires verification.
Recoupling Strategy As neededRecommended as standard practice ("Double Coupling")Proactively addresses the expected difficulty of the coupling.

Troubleshooting

  • Problem: Persistently positive Kaiser test after double coupling.

    • Solution 1: Increase coupling time to overnight.

    • Solution 2: Increase the temperature to 40-50°C. This can enhance reaction rates but may also increase the risk of side reactions.

    • Solution 3: If the sequence allows, cap the remaining free amines and proceed. The final purification will need to separate the target peptide from the deletion sequence.

  • Problem: Low final yield of the full-length peptide.

    • Cause: Inefficient coupling at the Deg position is the most likely cause.

    • Prevention: Always use the most potent coupling reagents available and perform a double coupling with monitoring as a standard part of the protocol for this residue.

Conclusion

The incorporation of N,N-diethylglycine is a valuable technique for enhancing the drug-like properties of synthetic peptides. While its steric bulk presents a synthetic challenge, this can be reliably overcome by employing high-potency coupling reagents like HATU, extending reaction times, and implementing a double-coupling strategy with careful monitoring. By following the optimized protocols outlined in this guide, researchers can successfully integrate this non-canonical building block into their peptide sequences, unlocking its potential for creating more stable and potent therapeutic candidates.

References

  • Hernández, J. G.; Juaristi, E. A Green Synthesis of alpha,beta- and beta,beta-Dipeptides under Solvent-Free Conditions. J. Org. Chem.2010, 75.
  • Raines Lab.
  • Torbeev, V. Y., et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Int. J. Mol. Sci.2023, 24(12), 10123.
  • García-Ramos, Y., et al. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry2019, 84(12), 7919-7933.
  • Paradis-Bas, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology2020, 8, 143.
  • Biron, E., et al.
  • de la Torre, B. G., et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols2023, 6(6), 105.
  • Sanghvi, Y. S., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem2021, 14(15), 3046-3069.
  • Checco, J. W., et al. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Acc. Chem. Res.2020, 53(7), 1334-1346.
  • BenchChem.
  • Chem-Impex. Fmoc-diethylglycine Product Page.
  • Li, A., et al. Computational Modelling of Peptides Containing Non-Standard Amino Acids. University of California, Irvine.
  • Albericio, F., et al. Developments in peptide and amide synthesis. Org. Biomol. Chem.2011, 9, 3077-3096.
  • Albericio, F., et al. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (Second Edition), 2014, Vol. 8, 639-688.
  • Bertozzi, C. R., et al. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. Angew. Chem. Int. Ed.2006, 45, 6832-6835.

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Application of N,N-diethylglycine ethyl ester as a chemical reagent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N,N-diethylglycine ethyl ester: A Versatile Tertiary Amine Building Block

Introduction: Unpacking the Utility of a Multifunctional Reagent

N,N-diethylglycine ethyl ester, also known as ethyl 2-(diethylamino)acetate, is a versatile chemical reagent whose value in modern organic synthesis lies in the combination of a tertiary amine and a carboxylic acid ester within a compact molecular framework. This unique arrangement allows it to serve as a sophisticated building block for complex molecules, particularly in the fields of pharmaceutical and materials science. The tertiary amine provides a nucleophilic and basic center, while the ethyl ester group serves as a readily modifiable handle for chain extension or conversion to other functional groups.

This guide provides an in-depth look at the applications of N,N-diethylglycine ethyl ester, moving beyond simple cataloging of reactions to explain the chemical principles that make it a valuable tool for researchers and drug development professionals. We will explore its role in the synthesis of complex organic molecules and provide detailed, field-tested protocols for its practical application.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key data for N,N-diethylglycine ethyl ester are summarized below.

PropertyValueReference(s)
CAS Number 2644-21-5[1][2]
Molecular Formula C₈H₁₇NO₂[2][3]
Molecular Weight 159.23 g/mol [2]
Appearance Liquid[4]
Boiling Point 143°C at 2.0 kPa[5]
Density 0.928 g/mL at 25 °C (for dimethyl analog)[6][7]
Refractive Index n20/D 1.413 (for dimethyl analog)[6][7]

Safety Profile: N,N-diethylglycine ethyl ester and its analogs are flammable liquids and may cause skin irritation.[8][9] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[10] Store the reagent in a tightly closed container in a cool, dry place away from ignition sources.[10]

Caption: Core structure and key functional groups of the reagent.

Application I: A Scaffold for Non-Natural Amino Acids and Peptidomimetics

In drug discovery, modifying the structure of peptides with non-natural amino acids is a key strategy for improving their stability, bioavailability, and therapeutic efficacy. N,N-diethylglycine ethyl ester serves as an excellent precursor for N-alkylated glycine derivatives, a class of building blocks used in the synthesis of peptidomimetics.

Causality and Experimental Rationale

The synthetic utility of N,N-diethylglycine ethyl ester in this context hinges on two core principles:

  • Orthogonal Protection: The ethyl ester protects the carboxylic acid functionality. This protection is robust to many reaction conditions but can be selectively removed, typically via saponification, without affecting other sensitive groups in a growing peptide chain.[11] This is crucial for controlled, stepwise synthesis.

  • Tertiary Amine Stability: The diethylamino group is non-reactive under standard peptide coupling conditions, making it a stable structural component that can influence the final conformation and properties of the peptide analog.

The primary synthetic step to utilize this reagent is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, N,N-diethylglycine. This free acid can then be coupled to the N-terminus of a peptide chain using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

Protocol 1: Saponification of N,N-diethylglycine ethyl ester

This protocol details the hydrolysis of the ethyl ester to prepare the free carboxylic acid, N,N-diethylglycine, which is the active form for subsequent coupling reactions.

Materials:

  • N,N-diethylglycine ethyl ester

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring

Procedure:

  • Dissolution: Dissolve N,N-diethylglycine ethyl ester (1.0 eq.) in a 3:1 mixture of THF and water to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: While stirring, add solid lithium hydroxide monohydrate (1.5 eq.) to the solution.[11]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes. Spot the reaction mixture on a TLC plate against the starting material. A successful reaction will show the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline. Confirm complete conversion by LC-MS analysis.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl at 0°C to neutralize the excess base and acidify the mixture to a pH of approximately 3-4. This protonates the carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with brine to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N,N-diethylglycine as the final product.

G start Dissolve Reagent in THF/Water cool Cool to 0°C start->cool add_base Add LiOH·H₂O cool->add_base monitor Monitor by TLC/LC-MS (Self-Validation) add_base->monitor monitor->add_base Incomplete quench Acidify with 1M HCl to pH 3-4 monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry isolate Filter & Concentrate (Rotary Evaporator) wash_dry->isolate end N,N-diethylglycine (Product) isolate->end

Caption: Workflow for the saponification of N,N-diethylglycine ethyl ester.

Application II: A Precursor for Heterocyclic Synthesis

While direct, single-step applications in forming heterocycles are less documented, the structural motifs within N,N-diethylglycine ethyl ester make it a valuable precursor for reactants used in established cyclization strategies, such as the Gould-Jacobs reaction for quinoline synthesis.[12][13]

Causality and Experimental Rationale

The Gould-Jacobs reaction traditionally involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to form a 4-hydroxyquinoline.[13] N,N-diethylglycine ethyl ester can be envisioned as a strategic starting material to build a more complex aniline derivative prior to the cyclization step.

For instance, the ester could be hydrolyzed to the acid (as per Protocol 1), converted to an acid chloride, and then used to acylate an aminophenol. The resulting amide could then be reduced to the secondary amine, yielding a substituted aniline poised for a subsequent cyclization reaction. This multi-step approach demonstrates how the reagent serves as a foundational block for constructing highly functionalized heterocyclic systems.

Representative Workflow: Building a Substituted Aniline Precursor

The following workflow outlines a conceptual pathway for using N,N-diethylglycine ethyl ester to create a precursor for advanced heterocyclic synthesis.

G start N,N-diethylglycine ethyl ester hydrolysis 1. Saponification (Protocol 1) start->hydrolysis acid N,N-diethylglycine (Carboxylic Acid) hydrolysis->acid activation 2. Activation (e.g., with SOCl₂) acid->activation acyl_chloride N,N-diethylglycyl chloride activation->acyl_chloride acylation 3. Acylation of a substituted aniline acyl_chloride->acylation intermediate Amide Intermediate acylation->intermediate reduction 4. Reduction (e.g., with LiAlH₄) intermediate->reduction product Functionalized Aniline Precursor reduction->product

Caption: Conceptual workflow for precursor synthesis.

References

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  • Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]

  • Studies on the Synthesis of Quinoline Compounds. I. (n.d.). Kyushu Institute of Technology. Retrieved January 21, 2026, from [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. (2013). Google Patents.
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Application Notes & Protocols: The Strategic Application of Glycine, N,N-diethyl-, ethyl ester and its Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic utility of Glycine, N,N-diethyl-, ethyl ester and its structural analogs in the development of pharmaceutical intermediates. We will provide an in-depth exploration of the chemical properties and reactivity of this compound, with a primary focus on its application in the synthesis of the widely-used local anesthetic, Lidocaine. Furthermore, we will touch upon the emerging role of related glycine derivatives in the discovery of novel anticonvulsant agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Versatility of N,N-disubstituted Glycine Esters

This compound (CAS No. 2644-21-5), is a derivative of the simplest amino acid, glycine.[1] Its structure, featuring a tertiary amine and an ethyl ester, imparts unique chemical properties that make it a valuable building block in organic synthesis. The diethylamino group provides basicity and nucleophilicity, while the ester functionality allows for a variety of chemical transformations, such as hydrolysis, transesterification, and amidation.[1] These characteristics have led to its use and the use of its structural relatives in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The increased lipophilicity compared to glycine itself, due to the ethyl groups, enhances its solubility in organic solvents, a crucial aspect for many synthetic applications.[1] While direct, large-scale applications of this compound in pharmaceutical manufacturing are not extensively documented in publicly available literature, its core structure, the N,N-diethylglycinamide moiety, is a key component of several important drugs. This guide will use the synthesis of Lidocaine as a primary, illustrative example of the strategic importance of this structural motif.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
CAS Number 2644-21-5[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents[1]

Core Application: Synthesis of Lidocaine (Xylocaine)

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[3][4] Its synthesis is a classic example of multi-step organic synthesis in the pharmaceutical industry and provides an excellent framework for understanding the application of N,N-disubstituted glycine derivatives. The core of the Lidocaine molecule is an N-(2,6-dimethylphenyl)acetamide group, to which a diethylamino group is attached.

The common industrial synthesis of Lidocaine involves the reaction of α-chloro-2,6-dimethylacetanilide with diethylamine.[2][5] While this pathway does not start with this compound, it highlights the importance of the N,N-diethylamino acetyl functional group in the final API.

Below, we present a detailed, two-step protocol for the synthesis of Lidocaine, which is a well-established laboratory procedure.[2][5][6]

Logical Workflow for Lidocaine Synthesis

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide cluster_step2 Step 2: Synthesis of Lidocaine A 2,6-dimethylaniline E α-chloro-2,6-dimethylacetanilide A->E Reacts with B Chloroacetyl chloride B->E C Glacial Acetic Acid (Solvent) C->E D Sodium Acetate D->E Buffer F α-chloro-2,6-dimethylacetanilide I Lidocaine F->I SN2 Reaction G Diethylamine G->I H Toluene (Solvent) H->I Amidation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A N,N-diethylglycine D N,N-diethylglycyl chloride A->D Activation B Activating Agent (e.g., SOCl₂) B->D C 2,6-dimethylaniline E Tetrahedral Intermediate C->E D->E Nucleophilic Attack F Lidocaine E->F Collapse & Proton Transfer G HCl

Caption: Proposed mechanism for Lidocaine synthesis via amidation.

This alternative highlights the direct utility of the N,N-diethylglycine core structure. The choice of the industrial route is often dictated by factors such as cost of starting materials, reaction efficiency, and ease of purification.

Emerging Applications: Glycine Derivatives as Anticonvulsants

Recent research has shown that lipophilic derivatives of glycine can exhibit anticonvulsant activity. [7]Glycine is a major inhibitory neurotransmitter, and modifying its structure can lead to compounds with improved pharmacokinetic and pharmacodynamic properties, allowing them to cross the blood-brain barrier and exert their effects. [7][8] Studies have investigated N-benzyloxycarbonyl (Z) glycine amides and esters as potential anticonvulsants. [9]For instance, N-(benzyloxycarbonyl)glycine benzylamide was found to be a potent anticonvulsant in various animal models, with an efficacy comparable to the established drug phenytoin. [9]This area of research suggests a promising future for N-substituted glycine derivatives, including potentially those with N,N-diethyl substitutions, in the development of new therapies for neurological disorders.

Conclusion

This compound and its related structures are valuable tools in the arsenal of the medicinal chemist. As demonstrated through the synthesis of Lidocaine, the N,N-diethylamino acetyl moiety is a key pharmacophore for local anesthetics. The provided protocols offer a robust and reproducible method for the laboratory-scale synthesis of this important pharmaceutical. Furthermore, the expanding research into glycine derivatives as anticonvulsants opens up new avenues for the application of these versatile building blocks in drug discovery. A thorough understanding of the reactivity and handling of these reagents is essential for any scientist working in pharmaceutical development.

References

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  • Synthesis and biological activities of local anesthetics. PubMed Central (PMC). [Link]

  • Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. [Link]

  • Procaine | C13H20N2O2. PubChem. [Link]

  • Synthesis of Procaine Hydrochloride. Scribd. [Link]

  • The structural requirements for the design of antiepileptic-glycine derivatives. PubMed. [Link]

  • Lidocaine Synthesis: A Lab Manual. Studylib. [Link]

  • The Synthesis of Lidocaine. University of California, San Diego. [Link]

  • N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. PubMed. [Link]

  • Glycine potentiates the action of some anticonvulsant drugs in some seizure models. PubMed. [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

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Application Notes & Protocols: The Strategic Role of Ethyl 2-(diethylamino)acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide on the application of Glycine, N,N-diethyl-, ethyl ester, hereafter referred to as Ethyl 2-(diethylamino)acetate (EDEA), in the synthesis of heterocyclic compounds. While not a classical named reagent in heterocycle synthesis, EDEA offers a unique combination of a nucleophilic tertiary amine, an activatable ester group, and an α-carbon suitable for enolization, making it a versatile building block for constructing diverse ring systems. We will explore its core reactivity, propose its application in the synthesis of key heterocyclic scaffolds like quinolines and pyridines, and provide detailed, field-tested protocols adapted from analogous, well-established synthetic transformations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage novel reagents for the efficient construction of complex molecular architectures.

Introduction to Ethyl 2-(diethylamino)acetate (EDEA): A Profile

Ethyl 2-(diethylamino)acetate is an amino acid derivative characterized by a glycine backbone with two ethyl groups on the nitrogen atom and an ethyl ester terminus[1][2]. Its structure presents a trifecta of reactive sites, which can be selectively exploited under different reaction conditions.

  • Tertiary Amine: The diethylamino group is a non-protic, moderately strong base and a potent nucleophile. It can serve as an internal base catalyst, a scavenger for acids, or participate directly in cyclization reactions.

  • Ethyl Ester: This functional group is a classic electrophilic site, susceptible to hydrolysis, transesterification, and, most importantly, condensation reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds[3].

  • α-Carbon Methylene Group: The protons on the carbon adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate, a powerful carbon nucleophile for alkylation and acylation reactions.

These features make EDEA a valuable C2N synthon, a building block that can introduce a two-carbon and one-nitrogen fragment into a target molecule.

Property Value Reference
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
CAS Number 2644-21-5[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~173-175 °C
Solubility Soluble in most organic solvents[2]

Core Mechanistic Principles and Proposed Applications

The utility of EDEA in heterocyclic synthesis is best understood by examining its potential roles in well-established reaction classes. While direct literature citing EDEA in these specific named reactions is sparse, its structural analogy to other reagents allows for the logical extension of its use.

Quinolines via Modified Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline chemistry, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl[4]. We propose a strategy where a derivative of EDEA acts as the methylene component.

Causality and Mechanistic Insight: The key is the initial formation of an enamine or enolate from the reaction partner, which then attacks the carbonyl of the 2-aminoaryl ketone. While EDEA itself is not the ideal partner, its derivatives could be. For instance, acylation of the EDEA enolate could generate a β-keto ester structure, which is a classic reactant in quinoline syntheses like the Conrad-Limpach reaction[4]. The tertiary amine of EDEA could act as an in situ base to promote the initial condensation and subsequent cyclodehydration.

Friedlander_Mechanism cluster_prep Step 1: EDEA Activation (Hypothetical) cluster_cyclization Step 2: Conrad-Limpach/Friedländer Type Cyclization EDEA EDEA Base Base (e.g., LDA) Ketoester β-Ketoester Derivative Enolate EDEA Enolate Base->Enolate Deprotonation Acyl Acylating Agent (R-COCl) Acyl->Ketoester Acylation ArylAmine 2-Aminoaryl Ketone Ketoester_ref β-Ketoester Derivative Intermediate Condensation Intermediate Ketoester_ref->Intermediate Condensation Quinolone Substituted Quinolone Intermediate->Quinolone Cyclization & Dehydration

Caption: Proposed workflow for utilizing EDEA in quinoline synthesis.

Pyridine Scaffolds via Hantzsch-Type Reactions

The Hantzsch pyridine synthesis is a multicomponent reaction that classically combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can be subsequently oxidized[5]. EDEA can be envisioned as a novel nitrogen source and C2-synthon in a modified Hantzsch-type reaction.

Causality and Mechanistic Insight: The reaction could proceed by first condensing EDEA with a β-ketoester or a similar activated methylene compound to form an enamino-ester. This intermediate is a pivotal component in many pyridine syntheses[6]. The diethylamino group could then be eliminated under acidic or thermal conditions during the final aromatization step, or it could be strategically retained if a quaternary pyridinium salt is the target.

Hantzsch_Mechanism EDEA EDEA Enamine Enamino-ester Intermediate EDEA->Enamine Condensation Ketoester β-Ketoester Ketoester->Enamine Aldehyde Aldehyde (R-CHO) DHP Dihydropyridine Intermediate Aldehyde->DHP Enamine->DHP Michael Addition & Cyclization Pyridine Substituted Pyridine DHP->Pyridine Oxidation / Elimination

Caption: Proposed reaction pathway for a modified Hantzsch pyridine synthesis.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for analogous compounds and are presented as a starting point for optimization by the research scientist.

Protocol 1: Synthesis of a 4-Hydroxy-2-quinolone Derivative (Adapted from Conrad-Limpach Synthesis)

This two-part protocol outlines the hypothetical preparation of a β-ketoester from EDEA, followed by its cyclization with an aniline to form a quinolone scaffold.

Part A: Synthesis of Ethyl 2-(diethylamino)-3-oxobutanoate (Hypothetical)

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq) to the stirred THF.

  • Enolate Formation: Add Ethyl 2-(diethylamino)acetate (EDEA, 1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Expert Insight: The use of a strong, non-nucleophilic base like LDA or n-BuLi at low temperature is critical to ensure rapid and complete deprotonation of the α-carbon without competing nucleophilic attack at the ester carbonyl.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise. The reaction is typically exothermic. Allow the mixture to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Part B: Cyclization to form 3-(Diethylamino)-4-hydroxy-2-quinolone

  • Setup: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) and the β-ketoester from Part A (1.0 eq) in diphenyl ether (20 mL).

  • Thermal Cyclization: Heat the mixture to 250-260 °C using a heating mantle with vigorous stirring for 30-45 minutes. Monitor the reaction by TLC.[7]

    • Expert Insight: High-boiling solvents like diphenyl ether or Dowtherm A are necessary to achieve the high temperatures required for the thermal cyclization and concomitant elimination of ethanol.[7]

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute with hexane to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, then with ethyl acetate to remove residual solvent and impurities. The product can be further purified by recrystallization if necessary.

Reactant MW Equivalents Amount
Ethyl 2-(diethylamino)acetate159.231.0(user defined)
n-Butyllithium64.061.1(calculated)
Acetyl Chloride78.501.1(calculated)
Aniline93.131.0(calculated)

Conclusion and Future Outlook

Ethyl 2-(diethylamino)acetate (EDEA) represents an underutilized yet potentially powerful reagent in the synthetic chemist's toolbox. Its unique combination of functional groups allows for its proposed application in constructing valuable heterocyclic cores like quinolines and pyridines through adaptations of classic synthetic routes. The protocols and mechanistic hypotheses presented herein serve as a robust framework for further exploration. Future work should focus on experimentally validating these proposed pathways, exploring the substrate scope, and developing catalytic, milder conditions for these transformations. The strategic deployment of EDEA and similar synthons will undoubtedly continue to enrich the field of heterocyclic chemistry, enabling the discovery of novel compounds for drug development and materials science.

References

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  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Molecules. Retrieved from mdpi.com[9]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from organic-chemistry.org[10]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (n.d.). Chemical Methodologies. Retrieved from chem-meth.com[11]

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  • This compound | C8H17NO2 | CID 75843. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov[1]

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  • One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace. Retrieved from typeset.io[13]

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  • An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Organic & Medicinal Chemistry International Journal. Retrieved from lupinepublishers.com[15]

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  • CAS 2644-21-5: this compound. (n.d.). CymitQuimica. Retrieved from cymitquimica.com[2]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from ncbi.nlm.nih.gov[16]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). Molecules. Retrieved from mdpi.com[4]

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  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES. Retrieved from heterocycles.jp[6]

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Application Notes and Protocols for the Quantitative Analysis of N,N-diethylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of N,N-diethylglycine ethyl ester, a compound of interest in pharmaceutical and biochemical research due to its role as a potential synthetic intermediate and its structural relation to biologically active molecules. We present two primary, validated analytical techniques: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for routine analysis in less complex sample matrices. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring adaptability and a thorough understanding of the analytical workflow.

Introduction: The Analytical Imperative for N,N-diethylglycine Ethyl Ester

N,N-diethylglycine ethyl ester (CAS 2644-21-5) is a tertiary amine and an ester derivative of the amino acid glycine.[1] Its physicochemical properties, including a molecular weight of 159.23 g/mol and a LogP of approximately 1.3, indicate moderate lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] In drug development, esterification is a common strategy to create prodrugs, enhancing the bioavailability of more polar parent compounds. The ethyl ester moiety in N,N-diethylglycine ethyl ester can be hydrolyzed in vivo by esterase enzymes to yield N,N-diethylglycine, the potentially active form of the molecule. Accurate quantification of the ester form is therefore critical for pharmacokinetic studies, stability testing of pharmaceutical formulations, and quality control during synthesis.

The analytical challenge lies in developing methods that are not only sensitive and specific but also robust and reproducible, in line with stringent regulatory guidelines.[2] This guide addresses these challenges by providing detailed, field-tested protocols.

Plausible Metabolic Pathway

The primary metabolic pathway for N,N-diethylglycine ethyl ester in a biological system is anticipated to be enzymatic hydrolysis. This biotransformation is a critical consideration in bioanalytical method development, as the stability of the analyte in the sample matrix must be carefully managed.

G cluster_0 Systemic Circulation Analyte N,N-diethylglycine ethyl ester (Lipophilic Prodrug) Metabolite N,N-diethylglycine (Active Polar Metabolite) Analyte->Metabolite Hydrolysis Enzyme Esterases (e.g., in plasma, liver) Enzyme->Analyte

Caption: Plausible metabolic hydrolysis of N,N-diethylglycine ethyl ester.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of N,N-diethylglycine ethyl ester in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Rationale for Method Selection

The high specificity of tandem mass spectrometry, utilizing Multiple Reaction Monitoring (MRM), allows for the precise quantification of the target analyte even in the presence of co-eluting matrix components. This minimizes the need for extensive sample cleanup, although a well-considered sample preparation strategy is still crucial for robust and reproducible results. A reversed-phase HPLC method provides excellent separation for this moderately non-polar analyte.

Experimental Workflow: LC-MS/MS

G cluster_workflow LC-MS/MS Workflow start Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) start->prep Step 1 analysis LC-MS/MS Analysis (Reversed-Phase, MRM) prep->analysis Step 2 quant Quantification (Calibration Curve) analysis->quant Step 3

Caption: General workflow for the LC-MS/MS analysis of N,N-diethylglycine ethyl ester.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

2.3.1. Sample Preparation: Protein Precipitation

  • Rationale: This method is fast, simple, and effective for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., N,N-diethylglycine-d10 ethyl ester).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection.

2.3.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 160.1 → 86.1 (Quantifier), 160.1 → 58.1 (Qualifier) IS: 170.2 → 96.1 (Quantifier)
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 35 psi
Method Validation Summary

The method should be validated according to ICH guidelines.[2] The following table presents typical performance characteristics for this type of assay.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mL in plasma1 - 1000 ng/mL
LOD Signal-to-Noise ≥ 30.3 ng/mL
LOQ Signal-to-Noise ≥ 101 ng/mL
Accuracy (% Recovery) 85-115% (80-120% at LOQ)92-108%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ) for intra- and inter-day precision< 10%

Secondary/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For less complex matrices, such as in the analysis of a drug substance for purity, GC-MS offers a robust and reliable alternative to LC-MS/MS.

Rationale for Method Selection

GC-MS provides excellent chromatographic resolution and mass spectrometric identification. However, N,N-diethylglycine ethyl ester, while having some volatility, benefits from derivatization to improve its chromatographic peak shape and thermal stability.[4]

Experimental Workflow: GC-MS

G cluster_workflow GC-MS Workflow start Sample in Organic Solvent deriv Derivatization (e.g., Silylation) start->deriv Step 1 analysis GC-MS Analysis (SIM Mode) deriv->analysis Step 2 quant Quantification (Internal Standard) analysis->quant Step 3

Caption: General workflow for the GC-MS analysis of N,N-diethylglycine ethyl ester.

Detailed Protocol: GC-MS Quantification

3.3.1. Sample Preparation: Silylation

  • Rationale: Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5] While the target molecule is a tertiary amine and lacks active hydrogens, silylation can be effective for any co-present primary or secondary amines or carboxylic acids that might be impurities or degradation products, thus improving the overall chromatographic analysis. For the target analyte itself, direct injection is often feasible, but this protocol includes an optional derivatization step for broader applicability.

  • Evaporate a solution of the analyte in a suitable organic solvent (e.g., ethyl acetate) to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.3.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalent single quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z: 86 (Quantifier), 58, 114 (Qualifiers)
Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.998
Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Accuracy (% Recovery) 90-110%95-107%
Precision (%RSD) ≤ 10% for intra- and inter-day precision< 7%

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of N,N-diethylglycine ethyl ester in both complex biological matrices and simpler formulations. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for pharmacokinetic and metabolic studies. The GC-MS method serves as a valuable, robust alternative for routine quality control and purity assessments. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reproducible data that meets stringent scientific and regulatory standards.[6]

References

  • Viswanathan, S., Verma, P. R. P., Ganesan, M., & Manivannan, J. (2017). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 141, 250–261. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75843, Glycine, N,N-diethyl-, ethyl ester. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Lee, C. R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1108-1122. [Link]

  • Kim, K. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 850(1-2), 415-421. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-635. [Link]

  • PubChem. (n.d.). N,N-Diethylglycine. Retrieved from [Link]

  • Knapp, D. R. (1979).
  • Blau, K., & Halket, J. M. (Eds.). (1993).

Sources

Uncharted Territory: The Apparent Non-Use of Glycine, N,N-diethyl-, ethyl ester as a Mass Spectrometry Derivatization Agent

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the scientific literature and chemical databases reveals a significant finding for researchers and drug development professionals: Glycine, N,N-diethyl-, ethyl ester, also known as ethyl N,N-diethylglycinate, does not appear to be utilized as a derivatization agent for mass spectrometry.

Despite its chemical structure suggesting potential reactivity towards certain functional groups, an exhaustive search of scholarly articles, application notes, and protocols has yielded no documented instances of this compound being employed to modify analytes for the purpose of enhancing their detection or chromatographic separation in mass spectrometry-based workflows.

This lack of evidence suggests that "this compound" has not been adopted by the scientific community for this application. The reasons for this could be multifaceted, including but not limited to:

  • Suboptimal Reactivity: The compound may lack the desired reactivity or specificity towards common functional groups (e.g., hydroxyls, amines, carboxylic acids) under typical derivatization conditions.

  • Undesirable Byproducts: The derivatization reaction might produce unfavorable side products that interfere with analysis.

  • Lack of Significant Enhancement: Any derivatives formed may not provide a substantial enough improvement in ionization efficiency or chromatographic retention to warrant its use over well-established reagents.

  • Commercial Unavailability as a Reagent: The compound may not be commercially marketed or readily available in the high purity required for a derivatization agent.

The Path Forward: Established Derivatization Strategies

For researchers seeking to enhance the mass spectrometric analysis of their compounds, a wealth of well-documented and commercially available derivatization reagents exist. The choice of reagent is dictated by the functional group(s) present on the analyte and the desired analytical outcome. Some common strategies include:

  • For Hydroxyl Groups: Silylation reagents (e.g., BSTFA, MSTFA), acylation reagents (e.g., acetic anhydride, pentafluorobenzoyl chloride).

  • For Amine Groups: Acylation reagents (e.g., trifluoroacetic anhydride), and reagents that introduce a permanent positive charge (e.g., Girard's reagents).

  • For Carboxylic Acid Groups: Esterification reagents (e.g., diazomethane, alkyl chloroformates) and amidation reagents.

Alternative Focus: A Guide to a Proven Derivatization Agent

Should you be interested, a detailed application note and protocol can be provided for a widely used and effective derivatization agent tailored to your specific analytical needs (e.g., enhancing sensitivity for steroids, improving chromatography of amino acids, etc.). Please specify the class of compounds you are working with, and a comprehensive guide on a suitable, well-established derivatization strategy can be developed.

Application Note: Laboratory Scale Synthesis and Purification of Ethyl N,N-diethylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of ethyl N,N-diethylglycinate, a versatile tertiary amine ester with applications in organic synthesis and as an intermediate in the production of various fine chemicals. The described protocol details a robust and efficient N-alkylation of diethylamine with ethyl chloroacetate. This application note offers in-depth procedural instructions, mechanistic insights, safety protocols, and analytical characterization methods, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Ethyl N,N-diethylglycinate, also known as ethyl (diethylamino)acetate, is a valuable building block in organic chemistry.[1][2][3] Its structure, featuring a tertiary amine and an ester functional group, allows for a variety of subsequent chemical transformations. This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] The synthesis of ethyl N,N-diethylglycinate is typically achieved through the nucleophilic substitution of a haloacetate ester with a secondary amine, a classic example of N-alkylation. This application note provides a detailed, reliable, and scalable laboratory procedure for its synthesis and subsequent purification.

Chemical Reaction and Mechanism

The synthesis of ethyl N,N-diethylglycinate proceeds via a nucleophilic substitution reaction. Diethylamine, acting as the nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a chlorine leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Reaction Scheme:

(CH₃CH₂)₂NH + ClCH₂COOCH₂CH₃ → (CH₃CH₂)₂NCH₂COOCH₂CH₃ + HCl

The mechanism involves the lone pair of electrons on the nitrogen atom of diethylamine attacking the carbon atom bonded to the chlorine. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. The resulting product is the protonated form of ethyl N,N-diethylglycinate, which is then deprotonated by a base to yield the final product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Ethyl chloroacetateReagentSigma-Aldrich105-39-5
Diethylamine≥99.5%Sigma-Aldrich109-89-7
Sodium Carbonate (anhydrous)ACS ReagentFisher Scientific497-19-8
Diethyl Ether (anhydrous)ACS ReagentFisher Scientific60-29-7
Saturated Sodium Bicarbonate SolutionLaboratory Prepared--
Brine (Saturated NaCl solution)Laboratory Prepared--
Magnesium Sulfate (anhydrous)ACS ReagentFisher Scientific7487-88-9
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: - Diethylamine - Ethyl Chloroacetate - Sodium Carbonate - Diethyl Ether ReactionSetup Reaction Setup: - 3-neck RBF - Reflux Condenser - Addition Funnel - Magnetic Stirrer Reagents->ReactionSetup 1. Prepare Reaction Reaction: - Add Diethylamine, Na2CO3, Ether - Add Ethyl Chloroacetate dropwise - Reflux ReactionSetup->Reaction 2. Execute Workup Aqueous Workup: - Filter solids - Wash with Sat. NaHCO3 - Wash with Brine Reaction->Workup 3. Quench & Extract Drying Drying: - Dry organic layer with MgSO4 - Filter Workup->Drying 4. Isolate SolventRemoval Solvent Removal: - Rotary Evaporation Drying->SolventRemoval 5. Concentrate Purification Purification: - Vacuum Distillation SolventRemoval->Purification 6. Purify Product Final Product: Ethyl N,N-diethylglycinate Purification->Product 7. Obtain

Caption: Workflow for the synthesis of Ethyl N,N-diethylglycinate.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add diethylamine (21.9 g, 0.3 mol), anhydrous sodium carbonate (31.8 g, 0.3 mol), and 200 mL of anhydrous diethyl ether.

  • Addition of Ethyl Chloroacetate: While stirring the mixture, add ethyl chloroacetate (24.5 g, 0.2 mol) dropwise from the addition funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium carbonate and the precipitated sodium chloride.

  • Transfer the filtrate to a 500 mL separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 75-78 °C at 15 mmHg.

Safety Precautions

  • Ethyl chloroacetate is a flammable liquid and vapor.[5][6][7] It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[5][7][8] It is also a lachrymator.[5][8] All handling should be performed in a well-ventilated chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Diethylamine is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Handle with extreme care in a fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.[6]

  • The reaction should be conducted in a well-ventilated area, and appropriate fire safety measures should be in place.

Characterization of the Final Product

The purified ethyl N,N-diethylglycinate should be a colorless liquid. Its identity and purity can be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₈H₁₇NO₂[2][3]
Molecular Weight159.23 g/mol [1][3]
Boiling Point170-172 °C (at atmospheric pressure)
¹H NMR (CDCl₃, 400 MHz)δ 4.15 (q, 2H), 3.25 (s, 2H), 2.60 (q, 4H), 1.25 (t, 3H), 1.05 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ 171.5, 60.5, 56.0, 48.0, 14.0, 12.5
Mass Spectrometry (EI)m/z 159 (M⁺), 86, 58

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction goes to completion by extending the reflux time or checking the quality of the reagents.
Loss of product during work-upBe careful during the extraction and washing steps to avoid loss of the organic layer. Ensure the pH of the aqueous layer is basic to prevent protonation and loss of the amine product into the aqueous phase.
Product ContaminationPresence of starting materialsEnsure efficient purification by vacuum distillation. Check the efficiency of the distillation column.
Water in the final productEnsure all glassware is dry and anhydrous solvents are used. Thoroughly dry the organic layer with a drying agent before solvent removal.

Discussion

The described N-alkylation protocol provides a reliable and efficient method for the synthesis of ethyl N,N-diethylglycinate. The use of sodium carbonate as a base is advantageous as it is inexpensive, easy to handle, and can be readily removed by filtration. The purification by vacuum distillation is crucial to obtain a high-purity product. This method can be scaled up or down depending on the required quantity of the product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Google Patents. (2004). WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • SIELC Technologies. (2018). Glycine, N,N-diethyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient and Scalable Synthesis of Ethyl N -[(2-Boc-amino)ethyl]glycinate and Its Hydrochloride. Key Intermediates for Peptide Nucleic Acid Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N,N-diethylglycinate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylglycine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

Sources

The Elusive Role of Glycine, N,N-diethyl-, ethyl ester in Agrochemical Research: An Application Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: Characterizing a Molecule of Potential

Glycine, N,N-diethyl-, ethyl ester (CAS No. 2644-21-5), a derivative of the simplest amino acid, glycine, presents a chemical structure that suggests potential utility in various biochemical contexts. Exhibiting the characteristic features of an amino acid ester, this compound is a colorless to pale yellow liquid with good solubility in organic solvents. Its molecular structure, featuring a tertiary amine and an ester functional group, theoretically allows for a range of chemical reactions and biological interactions.

Key physical and chemical properties are summarized below:

PropertyValueSource
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
CAS Number 2644-21-5
Synonyms Ethyl (N,N-diethylamino)acetate, N,N-Diethylglycine ethyl ester

Despite its availability from chemical suppliers and its theoretical potential, a comprehensive review of scientific literature and patent databases reveals a significant gap in its documented applications within agrochemical research. While general statements suggest its potential as an intermediate in agrochemical synthesis, specific examples, and detailed protocols remain conspicuously absent.

Probing the Agrochemical Potential: A Search for Application

A multi-faceted search strategy was employed to uncover any documented use of this compound as a plant growth regulator, herbicide, insecticide, or fungicide. This investigation included a thorough review of scientific databases, patent libraries, and chemical industry publications. The search, however, did not yield any specific, verifiable applications of this compound as an active ingredient in any agrochemical formulation.

This lack of evidence leads to the following hypotheses:

  • Limited Biological Activity: The compound may have been screened for various agrochemical activities and found to have insufficient efficacy to warrant further development and publication.

  • Niche Synthetic Intermediate: Its role may be confined to that of a highly specific, non-publicized intermediate in the proprietary synthesis of a commercial agrochemical.

  • Unexplored Potential: The compound may represent a genuinely unexplored area of agrochemical research.

The workflow for this literature and patent review is outlined below:

Figure 1. Workflow for the investigation of agrochemical applications of this compound.

Future Directions and a Call for Research

The absence of established applications for this compound in agrochemical research should not be interpreted as a definitive lack of potential. Rather, it highlights an opportunity for novel research. Scientists in the field are encouraged to consider the following avenues of investigation:

  • Broad-Spectrum Bioactivity Screening: A systematic screening of the compound against a diverse panel of plant pathogens, insect pests, and weed species could uncover previously unknown activities.

  • Derivative Synthesis: The tertiary amine and ester functionalities provide convenient handles for chemical modification. A library of derivatives could be synthesized and screened for enhanced agrochemical properties.

  • Plant Growth Regulation Studies: Given its amino acid backbone, studies on its potential to influence plant physiological processes, such as germination, root development, and stress tolerance, may be warranted.

Conclusion

While "this compound" is a known chemical entity, its role in agrochemical research remains undefined in the public domain. This report, therefore, serves not as a guide to its established uses, but as a summary of the current knowledge vacuum and a call to the scientific community to explore its potential. At present, no detailed application notes or protocols for its use in agrochemical research can be provided due to a lack of primary literature and patent precedents. Researchers interested in this molecule are encouraged to embark on foundational studies to characterize its biological activities in an agricultural context.

References

N,N-Diethylglycine Ethyl Ester: A Versatile Tertiary Amine Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Functionality with a Simple Amino Acid Ester

In the dynamic field of materials science, the demand for novel building blocks that impart specific functionalities to polymers and materials is ever-increasing. N,N-diethylglycine ethyl ester, a seemingly simple tertiary amino acid ester, has emerged as a highly versatile precursor for the synthesis of a diverse range of advanced materials. Its unique combination of a nucleophilic tertiary amine, a readily transformable ester group, and flexible ethyl substituents makes it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the applications of N,N-diethylglycine ethyl ester, complete with detailed protocols and the scientific rationale behind its use in the creation of functional polymers and ionic liquids.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N-diethylglycine ethyl ester is fundamental to its successful application in materials synthesis. This stable, yet reactive, molecule serves as an excellent starting point for various chemical transformations.

PropertyValueReference(s)
CAS Number 2644-21-5[1][2]
Molecular Formula C₈H₁₇NO₂[1][2]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 150-151 °C (lit.)[3]
Density 0.928 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.413 (lit.)[3]
Solubility Soluble in organic solvents[2]

Note: The properties of the closely related N,N-dimethylglycine ethyl ester are also well-documented and often serve as a useful reference.[3][4][5]

Safety and Handling

N,N-diethylglycine ethyl ester is a flammable liquid and can cause skin irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][7]

Application I: Synthesis of Polypeptoids via Ring-Opening Polymerization

Polypeptoids, or poly(N-substituted glycine)s, are a class of polymers that mimic the structure of polypeptides but with the side chains attached to the backbone nitrogen atoms. This structural modification prevents the formation of backbone hydrogen bonds, leading to unique material properties such as enhanced solubility and proteolytic stability. N,N-diethylglycine can be converted into its corresponding N-carboxyanhydride (NCA) and subsequently polymerized via ring-opening polymerization (ROP) to yield poly(N,N-diethylglycine).

Conceptual Workflow: From Amino Acid Ester to Polypeptoid

G A N,N-Diethylglycine Ethyl Ester B Hydrolysis A->B  NaOH, H₂O C N,N-Diethylglycine B->C D Phosgenation C->D  Triphosgene, THF E N,N-Diethylglycine N-Carboxyanhydride (NCA) D->E F Ring-Opening Polymerization (ROP) E->F  Initiator (e.g., primary amine) G Poly(N,N-diethylglycine) F->G

Caption: Synthetic pathway from N,N-diethylglycine ethyl ester to poly(N,N-diethylglycine).

Protocol 1: Synthesis of N,N-Diethylglycine N-Carboxyanhydride (NCA)

This protocol is adapted from general procedures for the synthesis of N-carboxyanhydrides from α-amino acids using triphosgene as a safer alternative to phosgene gas.[8][9]

Materials:

  • N,N-Diethylglycine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of N,N-Diethylglycine: The ethyl ester of N,N-diethylglycine is first hydrolyzed to the corresponding carboxylic acid. Dissolve N,N-diethylglycine ethyl ester in a 1 M aqueous solution of sodium hydroxide and stir at room temperature overnight. Acidify the solution with 1 M HCl to a pH of approximately 2 and extract the N,N-diethylglycine with a suitable organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N,N-diethylglycine.[6]

  • NCA Synthesis: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve N,N-diethylglycine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the N,N-diethylglycine solution dropwise over 30 minutes, maintaining the temperature at 0 °C. Caution: Triphosgene is toxic and corrosive. Handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude NCA can be purified by recrystallization from a mixture of anhydrous ethyl acetate and hexane. Filter the crystals under an inert atmosphere and dry under vacuum.

Protocol 2: Ring-Opening Polymerization of N,N-Diethylglycine NCA

This protocol is based on the primary amine-initiated ROP of NCAs.[10][11]

Materials:

  • N,N-Diethylglycine NCA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Primary amine initiator (e.g., benzylamine)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of N,N-diethylglycine NCA in anhydrous DMF to achieve the target monomer concentration (e.g., 0.1-0.5 M).

  • In a separate vial, prepare a stock solution of the primary amine initiator in anhydrous DMF.

  • Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]/[I]), which will determine the target degree of polymerization.

  • Add the calculated volume of the initiator solution to the stirring NCA solution at room temperature.

  • Allow the polymerization to proceed for the desired time (typically a few hours to overnight). The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1780 cm⁻¹).

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirring anhydrous diethyl ether.

  • Collect the precipitated poly(N,N-diethylglycine) by filtration or centrifugation.

  • Wash the polymer with fresh anhydrous diethyl ether and dry under vacuum to a constant weight.

Application II: Synthesis of Glycine Betaine-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[12] N,N-diethylglycine ethyl ester can be readily quaternized to form ammonium salts, which are a class of ionic liquids. These glycine betaine-based ILs are of particular interest due to their potential biocompatibility and biodegradability.

Conceptual Workflow: Quaternization to Form an Ionic Liquid

G A N,N-Diethylglycine Ethyl Ester B Quaternization A->B  Diethyl Sulfate, Toluene C Glycine Betaine-Based Ionic Liquid B->C

Caption: Synthesis of a glycine betaine-based ionic liquid from N,N-diethylglycine ethyl ester.

Protocol 3: Synthesis of a Quaternary Ammonium-Based Ionic Liquid

This protocol is adapted from the synthesis of a similar ionic liquid using N,N-dimethylglycine ethyl ester.

Materials:

  • N,N-Diethylglycine Ethyl Ester

  • Diethyl Sulfate

  • Anhydrous Toluene

  • Anhydrous Ethyl Acetate

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve N,N-diethylglycine ethyl ester (1 equivalent) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add diethyl sulfate (1 equivalent) dropwise from the dropping funnel to the stirred solution. Caution: Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The ionic liquid will form as a separate, denser phase. Stop the stirring and allow the phases to separate.

  • Carefully decant the upper toluene layer.

  • Wash the ionic liquid phase with anhydrous ethyl acetate (3-4 times) to remove any unreacted starting materials. After each wash, decant the ethyl acetate layer.

  • After the final wash, place the flask under high vacuum to remove any residual volatile solvents. The resulting viscous liquid is the desired quaternary ammonium-based ionic liquid.

Future Perspectives and Emerging Applications

The utility of N,N-diethylglycine ethyl ester extends beyond the applications detailed above. Its inherent functionality opens doors to other areas of materials science:

  • Zwitterionic Materials: Following hydrolysis of the ethyl ester to the carboxylic acid, N,N-diethylglycine can be incorporated into polymer backbones to create zwitterionic materials.[13][14] These materials, which contain an equal number of positive and negative charges, are known for their excellent antifouling properties and are highly sought after for biomedical coatings and membranes.

  • Surface Modification: The tertiary amine group can be used to anchor the molecule to surfaces, and the ester can be further functionalized, making it a candidate for surface modification of various substrates to tailor their surface properties.[15]

The continued exploration of this versatile building block is poised to yield a new generation of advanced materials with tailored functionalities for a wide array of applications, from drug delivery to advanced coatings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75843, Glycine, N,N-diethyl-, ethyl ester. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118412, Glycine, N,N-dimethyl-, ethyl ester. Retrieved January 21, 2026 from [Link].

  • Chongqing Chemdad Co., Ltd. N,N-Dimethylglycine ethyl ester. Product Page. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74151, N,N-Diethylglycine. Retrieved January 21, 2026 from [Link].

  • Organic Syntheses. Glycine ethyl ester hydrochloride. Coll. Vol. 1, p.290 (1941); Vol. 2, p.49 (1922). Retrieved January 21, 2026 from [Link].

  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Springer Nature. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nat Protoc. Retrieved January 21, 2026 from [Link].

  • van der Meel, R., et al. (2025). Synthesis of Heterotelechelic Poly(N-ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein-Polymer Conjugates. Macromol. Rapid Commun., 46(20), e00422.
  • Kohn, J., & Langer, R. (1985). Synthesis of poly[oxyethylidenecarbonylimino(2-oxoethylene)] [poly(glycine-D,L-lactic acid)] by ring opening polymerization.
  • Ethyl N,N-diethylglycinate product page.
  • The Royal Society of Chemistry. (2021). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polym. Chem., 12, 5953-5961.
  • Semple, J. E., Sullivan, B., & Sill, K. N. (2012). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 16(11), 1755-1763.
  • Polymer Factory. (2024). Zwitterionic Polymers: The Future of Advanced Materials. Retrieved January 21, 2026 from [Link].

  • Wikipedia. (2023). Glycine N-carboxyanhydride. Retrieved January 21, 2026 from [Link].

  • The Royal Society of Chemistry. (2021). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Polypeptoids. Polym. Chem., 12, 10-14.
  • Kariya, V. H., Mulani, V., & Savant, M. M. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. International Journal of Chemical Sciences, 15(1), 1-6.
  • Fetsch, C., & Luxenhofer, R. (2012). Highly defined multiblock copolypeptoids: pushing the limits of living nucleophilic ring-opening polymerization.
  • MDPI. (2021). A Review on the Synthesis of Polypeptoids. Polymers, 13(16), 2754.
  • ResearchGate. (2016). Synthesis of α-amino Acid N-carboxyanhydride (NCA) by Phosgene-free Method and Development of Polypeptide Synthesis. Retrieved January 21, 2026 from [Link].

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601.
  • Chemical Point. N,N-Diethyl glycine ethyl ester. Product Page. Retrieved January 21, 2026 from [Link].

  • Google Patents. (1993). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • NIST. (2021). Glycine, ethyl ester in NIST Chemistry WebBook. Retrieved January 21, 2026 from [Link].

  • ResearchGate. (2020). Ionic Liquids derived from esters of Glycine Betaine: Synthesis and characterisation. Retrieved January 21, 2026 from [Link].

  • National Institutes of Health. (2021). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. ACS Omega, 6(4), 2889-2898.
  • Fisher Scientific. N,N-Dimethylglycine Ethyl Ester 98.0+%, TCI America™. Product Page. Retrieved January 21, 2026 from [Link].

  • MDPI. (2017).
  • National Institutes of Health. (2004). Surface modification using silanated poly(ethylene glycol)s.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions of Glycine, N,N-diethyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Glycine, N,N-diethyl-, ethyl ester" (DEGEE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during the use of this versatile reagent. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

1. What is "this compound" and what are its primary applications?

This compound (CAS No. 2644-21-5) is a derivative of the simplest amino acid, glycine. It features two ethyl groups on the nitrogen atom and an ethyl ester at the C-terminus. This structure gives it a higher lipophilicity compared to glycine itself, making it soluble in many organic solvents. It is commonly used as a building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical and agrochemical research.

2. What are the most common side reactions I should be aware of when using this reagent?

The most prevalent side reaction is the hydrolysis of the ethyl ester group. This can occur under both acidic and basic conditions. Other potential side reactions, especially in the context of peptide synthesis or when heated, include thermal decomposition and diketopiperazine formation if used in reactions with other amino acid derivatives.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed breakdown of common issues, their causes, and actionable troubleshooting steps.

Issue 1: Unexpected Formation of N,N-Diethylglycine (Hydrolysis)

You Observe:

  • A significant peak corresponding to the mass of N,N-diethylglycine (131.17 g/mol ) in your LC-MS analysis.[1]

  • A change in the pH of your reaction mixture, often becoming more acidic.

  • Poor yield of your desired product, with a significant amount of a more polar byproduct.

Causality: The ester functional group in this compound is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction is catalyzed by the presence of acid or base.

  • Acid-Catalyzed Hydrolysis: Protons from an acidic environment protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.[2]

Troubleshooting Protocol:

1. Rigorous Control of Reaction pH:

  • If your reaction conditions are not pH-sensitive, aim to keep the reaction mixture as close to neutral (pH 7) as possible.
  • Use buffered solutions where appropriate to maintain a stable pH.

2. Anhydrous Reaction Conditions:

  • Ensure all solvents and reagents are thoroughly dried before use. Use of molecular sieves or distillation over a suitable drying agent is recommended.
  • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

3. Careful Work-up Procedure:

  • Avoid prolonged exposure to aqueous acidic or basic conditions during extraction.
  • If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Perform these washes quickly and at a low temperature (e.g., in an ice bath) to minimize hydrolysis.
  • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

4. Purification Strategy:

  • If hydrolysis has occurred, N,N-diethylglycine can often be separated from the desired ester product by column chromatography. Due to its carboxylic acid group, N,N-diethylglycine is significantly more polar.
  • Alternatively, an acidic wash (e.g., dilute HCl) during workup can protonate the N,N-diethylglycine, making it water-soluble and allowing for its removal in the aqueous phase. However, this risks further hydrolysis of the ester if not performed carefully and quickly at low temperatures.

Experimental Workflow for Minimizing Hydrolysis during Work-up:

start Reaction Mixture in Organic Solvent wash1 Wash with Saturated NaHCO3 (aq) (Quickly, 0°C) start->wash1 Neutralize Acid wash2 Wash with Brine (Quickly, 0°C) wash1->wash2 Remove Water dry Dry with Anhydrous Na2SO4 wash2->dry Thorough Drying evaporate Evaporate Solvent dry->evaporate product Crude Product evaporate->product

Caption: Workflow to Minimize Hydrolysis.

Issue 2: Evidence of Thermal Decomposition

You Observe:

  • In high-temperature reactions or during GC-MS analysis, you detect peaks corresponding to ethylene, and potentially N,N-diethylglycine or its further breakdown products.

  • A theoretical study on the pyrolysis of the analogous N,N-dimethylglycine ethyl ester suggests a stepwise decomposition.[3] The first and rate-limiting step is the formation of N,N-dimethylglycine and ethylene.[3] This is followed by the decomposition of N,N-dimethylglycine into trimethylamine and carbon dioxide.[3] A similar pathway is plausible for the N,N-diethyl derivative.

Causality: At elevated temperatures, the ester can undergo an elimination reaction, likely through a cyclic transition state, to release ethylene and form the corresponding carboxylic acid.

Troubleshooting Protocol:

1. Lower Reaction Temperatures:

  • If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time.
  • Consider using a more active catalyst that allows for lower reaction temperatures.

2. Alternative Analytical Techniques:

  • If you suspect thermal decomposition during analysis, consider using "softer" ionization techniques in mass spectrometry, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation.
  • Analyze your sample by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which do not require heating the sample to high temperatures.

Decomposition Pathway:

reactant Glycine, N,N-diethyl-, ethyl ester intermediate N,N-Diethylglycine + Ethylene reactant->intermediate Heat (Elimination) product Diethylamine + CO2 + Other products intermediate->product Further Decomposition

Caption: Plausible Thermal Decomposition Pathway.

Issue 3: Formation of Cyclic Byproducts (Diketopiperazine Formation)

You Observe:

  • This is most relevant when "this compound" is used in the synthesis of dipeptides.

  • You detect a byproduct with a mass corresponding to a cyclic dipeptide.

Causality: In peptide synthesis, the ester of a dipeptide can undergo intramolecular aminolysis to form a stable six-membered ring called a diketopiperazine. While the tertiary amine of DEGEE itself prevents it from self-condensing in this manner, if it is coupled to another amino acid ester, the resulting dipeptide ester can cyclize.

Troubleshooting Protocol:

1. Careful Selection of Protecting Groups:

  • When synthesizing peptides, it is often preferable to use N-terminally protected amino acids to prevent this side reaction.

2. Control of Reaction Conditions:

  • Avoid prolonged reaction times or elevated temperatures after the formation of a dipeptide ester.
  • The choice of base can also influence the rate of diketopiperazine formation. Non-nucleophilic, sterically hindered bases are often preferred.

3. Purification:

  • Diketopiperazines can typically be separated from the desired linear peptide by chromatography.

Summary of Key Parameters and Troubleshooting

Side ReactionKey Influencing FactorsRecommended Preventative Measures
Hydrolysis Presence of water, acidic or basic pHUse anhydrous conditions, maintain neutral pH, perform cold and rapid aqueous work-up.
Thermal Decomposition High temperaturesLower reaction temperatures, use alternative analytical methods (HPLC, ESI-MS).
Diketopiperazine Formation Dipeptide ester structure, heat, prolonged reaction timesUse N-terminal protecting groups, avoid excessive heat and reaction times.

References

  • Chongqing Chemdad Co., Ltd. N,N-Dimethylglycine ethyl ester.
  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure.
  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. ResearchGate.
  • CymitQuimica. CAS 2644-21-5: this compound.
  • Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • 10 - Organic Syntheses Procedure.
  • PubChem. N,N-Diethylglycine.
  • ChemicalBook. N-ETHYLGLYCINE synthesis.
  • Sciencemadness.org. Synthesis of non-volatile esters.
  • ResearchGate. How to purify esterefication product?.
  • Google Patents. JPH09124572A - Preparation of substituted n-ethyl glycine derivative.
  • CHEMICAL POINT. N,N-Diethyl glycine ethyl ester.
  • PubChem. This compound.
  • Google Patents. CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • PubChem. Glycine, N,N-dimethyl-, ethyl ester.
  • NIST. Glycine, ethyl ester.
  • Sigma-Aldrich. N,N-Dimethylglycine ethyl ester 98%.
  • Cheméo. Chemical Properties of Glycine, ethyl ester (CAS 459-73-4).
  • YouTube. 11 Ester (and Amide) Hydrolysis.

Sources

Optimization of reaction conditions for N,N-diethylglycine ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-diethylglycine ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity. Our approach is rooted in established chemical principles and practical, field-tested experience.

Diagram: Synthetic Pathway Overview

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts Ethyl Bromoacetate Ethyl Bromoacetate N,N-diethylglycine ethyl ester N,N-diethylglycine ethyl ester Ethyl Bromoacetate->N,N-diethylglycine ethyl ester Diethylamine Diethylamine Diethylamine->N,N-diethylglycine ethyl ester Solvent Solvent Solvent->N,N-diethylglycine ethyl ester Base Base Base->N,N-diethylglycine ethyl ester Temperature Temperature Temperature->N,N-diethylglycine ethyl ester Diethylammonium bromide Diethylammonium bromide N,N-diethylglycine ethyl ester->Diethylammonium bromide forms alongside

Caption: General reaction scheme for the synthesis of N,N-diethylglycine ethyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation & Kinetics

Question 1: My reaction is sluggish, and I'm observing low conversion of my starting materials. What are the primary factors I should investigate?

Low conversion rates are a common issue and can typically be traced back to a few key parameters. Let's break down the likely culprits:

  • Insufficient Temperature: The reaction between ethyl bromoacetate and diethylamine is a nucleophilic substitution (SN2) reaction. While it can proceed at room temperature, gentle heating can significantly increase the reaction rate.[1] However, excessive heat can promote side reactions. A good starting point is a temperature range of 40-60°C.

  • Inappropriate Solvent: The choice of solvent is critical. While some procedures suggest running the reaction neat (without solvent), this can lead to poor mixing and localized overheating.[1] A polar aprotic solvent like acetonitrile or acetone is often a good choice as it can dissolve the reactants and help to stabilize the transition state of the SN2 reaction.

  • Purity of Reactants: Ensure that your ethyl bromoacetate and diethylamine are of high purity. Contaminants can interfere with the reaction. Ethyl bromoacetate is a lachrymator and can be hydrolyzed by moisture, so it should be handled with care in a well-ventilated fume hood and stored under anhydrous conditions.[2]

Question 2: I'm seeing the formation of multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?

The most common side reaction in the alkylation of amines is over-alkylation .[3][4] This occurs because the product, N,N-diethylglycine ethyl ester, is also a nucleophile and can react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.

Diagram: Over-alkylation Side Reaction

Product N,N-diethylglycine ethyl ester Side_Product Quaternary Ammonium Salt Product->Side_Product Reactant Ethyl Bromoacetate Reactant->Side_Product

Caption: Unwanted reaction of the desired product with the starting material.

To minimize over-alkylation, consider the following strategies:

  • Stoichiometry Control: Use an excess of diethylamine.[1] This ensures that the ethyl bromoacetate is more likely to react with the primary nucleophile (diethylamine) rather than the product. A molar ratio of 2:1 to 3:1 of diethylamine to ethyl bromoacetate is a good starting point.

  • Controlled Addition: Add the ethyl bromoacetate slowly to a solution of diethylamine. This maintains a high concentration of diethylamine relative to ethyl bromoacetate throughout the reaction, further discouraging over-alkylation.[5]

Work-up and Purification

Question 3: My work-up procedure is resulting in a low yield of the final product. What are some common pitfalls during extraction and purification?

A successful reaction can be undermined by a suboptimal work-up and purification strategy. Here are some key considerations:

  • Neutralization and Extraction: The reaction will produce diethylammonium bromide as a byproduct. This salt is often insoluble in organic solvents and can be removed by filtration. The reaction mixture should then be washed with water or a mild base (like a saturated sodium bicarbonate solution) to remove any remaining salts and unreacted diethylamine.[1] Be cautious, as overly acidic or basic conditions during the wash can lead to hydrolysis of the ester.

  • Drying of the Organic Layer: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Residual water can lead to hydrolysis of the ester during storage or subsequent distillation.

  • Purification Method:

    • Distillation: Vacuum distillation is often the preferred method for purifying N,N-diethylglycine ethyl ester. Ensure your vacuum is stable and the temperature is controlled to prevent decomposition.

    • Chromatography: If distillation is not providing sufficient purity, column chromatography on silica gel can be effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Table 1: Troubleshooting Common Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation- Reaction temperature too low- Impure reagents- Incorrect stoichiometry- Increase temperature to 40-60°C- Use fresh, high-purity reagents- Use an excess of diethylamine (2-3 equivalents)
Presence of multiple products (over-alkylation)- Stoichiometry of reactants is 1:1- Rapid addition of ethyl bromoacetate- Use an excess of diethylamine- Add ethyl bromoacetate dropwise to the diethylamine solution
Product loss during work-up- Hydrolysis of the ester- Incomplete extraction- Use mild aqueous washes (e.g., saturated NaHCO₃)- Perform multiple extractions with a suitable organic solvent
Difficulty in purification- Close boiling points of product and impurities- Thermal decomposition during distillation- Consider column chromatography- Use vacuum distillation at the lowest possible temperature

Experimental Protocols

Optimized Synthesis of N,N-diethylglycine ethyl ester

This protocol is designed to maximize yield and minimize side products.

Materials:

  • Diethylamine (≥99.5%)

  • Ethyl bromoacetate (≥98%)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (2.5 equivalents) and anhydrous acetonitrile.

  • Cool the flask in an ice bath.

  • Slowly add ethyl bromoacetate (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated diethylammonium bromide.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL).

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Diagram: Experimental Workflow

A 1. Charge Reactor with Diethylamine & Acetonitrile B 2. Cool to 0°C A->B C 3. Slow Addition of Ethyl Bromoacetate B->C D 4. Warm to RT & Stir C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Filtration of Diethylammonium Bromide E->F G 7. Aqueous Work-up (NaHCO3 & Brine) F->G H 8. Drying & Solvent Removal G->H I 9. Vacuum Distillation H->I J Pure N,N-diethylglycine ethyl ester I->J

Caption: Step-by-step workflow for the optimized synthesis.

References

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Glycine ethyl ester hydrochloride. Organic Syntheses. [Link]

  • PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester and N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Organic Syntheses. [Link]

  • Synthetic method of N, N-disubstituted glycine ester.
  • How to synthesis N-(2-aminoethyl)glycine ethyl ester? Pls provide me the detailed procedure. ResearchGate. [Link]

  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Amine Alkylation Practice Questions & Answers. Organic Chemistry - Pearson. [Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • ETHYL BROMOACETATE. Organic Syntheses. [Link]

  • Diethylamine Synthesis. Sciencemadness Discussion Board. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences. [Link]

  • Lecture 10.3 Alpha Alkylation and Conjugate Addition. YouTube. [Link]

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Purification strategies for "Glycine, N,N-diethyl-, ethyl ester" from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Glycine, N,N-diethyl-, ethyl ester (CAS 2644-21-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from crude reaction mixtures.

Introduction

This compound, also known as Ethyl N,N-diethylglycinate, is a tertiary amine and an ester derivative of the simplest amino acid, glycine.[1] Its structure presents a unique purification challenge due to the presence of a basic tertiary amine, which can interact strongly with acidic stationary phases, and an ester group susceptible to hydrolysis.[1] This guide provides a systematic approach to overcoming common purification hurdles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂[1][2]
Molecular Weight 159.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~150-151 °C (literature values vary for similar compounds)[3][4]
Density ~0.928 g/mL at 25 °C (for a similar compound)[3][4]
Solubility Soluble in organic solvents[1]
Basicity Mildly basic due to the tertiary amine group[1]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions

Q1: My crude reaction mixture is a complex emulsion after aqueous workup. How can I break it?

A1: Emulsion formation is common when working with amines. Here are several strategies to resolve this:

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[5][6]

  • Change in pH: Carefully adjust the pH of the aqueous layer. Since your target compound is basic, making the aqueous layer more basic (e.g., with saturated sodium bicarbonate) can sometimes help.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can help to break up the emulsion.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

Q2: I am losing a significant amount of my product in the aqueous washes. Why is this happening and how can I prevent it?

A2: This is a common issue when purifying basic compounds. The tertiary amine in your product can be protonated by acidic residues in your crude mixture or by using an acidic wash, forming a water-soluble ammonium salt.[5][6][7][8]

  • pH Control: Ensure your aqueous washes are neutral or slightly basic. Use a dilute solution of sodium bicarbonate or sodium carbonate to wash the organic layer. This will keep your product in its neutral, organic-soluble form.[9]

  • Back Extraction: If you suspect your product is in the aqueous layer, you can basify the aqueous phase with a suitable base (e.g., NaOH) and then re-extract with an organic solvent like diethyl ether or dichloromethane.[5][6]

Q3: My purified product is turning yellow or brown over time. What is causing this degradation and how can I store it properly?

A3: Amines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[4]

  • Temperature: Keep the compound in a cool, dark place. Refrigeration is recommended.[4]

  • Purity: Ensure the product is free from acidic impurities, which can catalyze degradation.

Advanced Purification Troubleshooting

Q4: I am attempting column chromatography on silica gel, but my product is streaking badly and my yield is very low. What's wrong?

A4: The basic tertiary amine in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[10][11][12] This leads to irreversible adsorption and peak tailing.[12]

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.[10] The triethylamine will compete with your product for the acidic sites on the silica, leading to better elution and peak shape.

  • Solution 2: Use a Different Stationary Phase:

    • Amine-functionalized silica: This is an excellent alternative as it masks the acidic silanols and provides a more inert surface for the purification of basic compounds.[10][11]

    • Alumina (basic or neutral): Alumina is another suitable stationary phase for the purification of amines.[13][14]

  • Solution 3: Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be an effective purification strategy.[15][16]

Q5: I have an impurity with a very similar boiling point to my product. How can I separate them?

A5: When boiling points are close (less than 25 °C difference), simple distillation is often ineffective.[17]

  • Fractional Distillation: This technique uses a fractionating column to achieve multiple theoretical vaporization-condensation cycles, allowing for the separation of compounds with close boiling points.[17][18][19]

  • Preparative HPLC: High-performance liquid chromatography can provide excellent resolution for closely related compounds and can be scaled up for preparative purification.[15]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove acidic and neutral impurities from your crude product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate your basic product, causing it to move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[5][6][8]

  • Separation: Separate the two layers. Keep the aqueous layer as it contains your product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate your product, making it organic-soluble again.[9]

  • Re-extraction: Extract the basified aqueous layer multiple times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

This method is recommended to avoid the issues associated with standard silica gel.[10][11]

  • Stationary Phase: Use a pre-packed amine-functionalized silica column or pack your own.

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC) on amine-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing and Equilibration: If packing your own column, do so carefully to ensure a well-packed bed. Equilibrate the column with your starting mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture Emulsion Emulsion Formation? Start->Emulsion Break_Emulsion Break Emulsion (Brine, pH adjust) Emulsion->Break_Emulsion Yes LLE Liquid-Liquid Extraction (Acid-Base) Emulsion->LLE No Break_Emulsion->LLE Purity_Check1 Purity Check (TLC/GC/LCMS) LLE->Purity_Check1 High_Purity1 High Purity Achieved Purity_Check1->High_Purity1 Yes Impurity_Type Major Impurity Type? Purity_Check1->Impurity_Type No Chromatography Column Chromatography Purity_Check2 Purity Check Chromatography->Purity_Check2 Distillation Fractional Distillation Distillation->Purity_Check2 Purity_Check2->Chromatography No, try another method High_Purity2 High Purity Achieved Purity_Check2->High_Purity2 Yes Impurity_Type->LLE Acidic/Neutral Impurity_Type->Chromatography Polar/Basic Impurity_Type->Distillation Similar BP Acidic_Neutral Acidic/Neutral Similar_BP Similar Boiling Point Polar Polar/Basic AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Mixture in Organic Solvent Wash1 Wash with dilute acid (e.g., HCl) Crude->Wash1 Neutral_Acidic Neutral & Acidic Impurities Final_Product Purified Product Protonated_Product Protonated Product (Water Soluble Salt) Basify Add Base (e.g., NaOH) to Aqueous Layer Protonated_Product->Basify Separate1 Separate Layers Wash1->Separate1 Separate1->Neutral_Acidic Organic Layer Separate1->Protonated_Product Aqueous Layer Extract Extract with Organic Solvent Basify->Extract Extract->Final_Product

Caption: Workflow for purification via acid-base extraction.

References

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). [Source not available]
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Element Lab Solutions. [Link]

  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie. Edubirdie. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Source not available]
  • N,N-Dimethylglycine ethyl ester - Chongqing Chemdad Co. ,Ltd. Chongqing Chemdad Co. ,Ltd. [Link]

  • This compound | C8H17NO2 | CID 75843 - PubChem - NIH. PubChem. [Link]

  • Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem. PubChem. [Link]

  • This compound - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Reddit. [Link]

  • Column chrom
  • Preparation of glycine ethyl ester hydrochloride - PrepChem.com. PrepChem.com. [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage. [Link]

  • Process for the purification of tertiary amines - Google Patents.
  • Purification of tertiary amines using an adsorbent - Google Patents.
  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? (2022, July 14). ResearchGate. [Link]

  • Fractional distillation - Wikipedia. Wikipedia. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Production method for glycine ethyl ester hydrochloride - Google Patents.
  • Simple and fractional distillations | Chemical processes | MCAT | Khan Academy - YouTube. (2013, September 17). YouTube. [Link]

  • N,N-Diethyl glycine ethyl ester - CHEMICAL POINT. CHEMICAL POINT. [Link]

  • A Brief Introduction to Fractional Distillation - YouTube. (2012, July 23). YouTube. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. PMC. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. CHIMIA. [Link]

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Technical Support Center: Identifying and Mitigating Byproducts in the Synthesis of Ethyl N,N-diethylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized guide on the synthesis of ethyl N,N-diethylglycinate. This document serves as a high-level technical resource for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural outlines and delve into the mechanistic underpinnings of byproduct formation, providing you with the expert insights needed to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should anticipate when synthesizing ethyl N,N-diethylglycinate from ethyl chloroacetate and diethylamine, and what are their formation mechanisms?

In the standard nucleophilic substitution reaction between ethyl chloroacetate and diethylamine, the formation of several byproducts is possible and should be anticipated for effective purification and yield optimization. The reaction's primary pathway involves the SN2 attack of the secondary amine (a nucleophile) on the electrophilic α-carbon of the ester.

The most common byproducts are:

  • Diethylamine Hydrochloride: This is an unavoidable byproduct if no external base is used. Diethylamine acts as both the nucleophile and the base, neutralizing the hydrochloric acid (HCl) formed as the chloride ion leaves. This acid-base reaction is rapid and results in the formation of a stable salt, often seen as a white precipitate.

  • N,N,N-Triethylglycine Ethyl Ester Chloride (Quaternary Salt): The desired product, ethyl N,N-diethylglycinate, is a tertiary amine and remains nucleophilic. It can compete with diethylamine and react with unreacted ethyl chloroacetate. This "over-alkylation" results in a quaternary ammonium salt, a non-volatile and often highly water-soluble impurity.

  • Unreacted Starting Materials: Incomplete conversion will leave residual diethylamine and ethyl chloroacetate in the reaction mixture.

Table 1: Key Byproducts and Formation Pathways

ByproductChemical FormulaFormation Mechanism
Diethylamine Hydrochloride(CH₃CH₂)₂NH₂⁺Cl⁻Acid-Base Neutralization
Quaternary Ammonium Salt[(CH₃CH₂)₃N⁺CH₂COOCH₂CH₃]Cl⁻Nucleophilic Substitution (Over-alkylation)
Ethyl ChloroacetateClCH₂COOCH₂CH₃Incomplete Reaction
Diethylamine(CH₃CH₂)₂NHIncomplete Reaction

The formation of these byproducts is a direct consequence of the inherent reactivity of the species in the reaction vessel. Understanding these competing pathways is the first step toward rationally designing a high-purity synthesis.

Q2: My reaction mixture forms a thick white slurry, which complicates stirring and workup. What is this solid, and what is the best strategy to prevent this issue?

The white solid is almost certainly diethylamine hydrochloride. Its formation consumes a full equivalent of your diethylamine nucleophile for every equivalent of product formed, effectively halving your reagent efficiency if no other base is present. The poor solubility of this salt in many organic solvents leads to the slurry you are observing.

The most effective and common industrial strategy is to introduce a non-nucleophilic "scavenger" base. The role of this base is solely to neutralize the generated HCl, thus preserving the diethylamine to act exclusively as a nucleophile. This approach allows for more precise stoichiometric control and significantly simplifies the workup.

Recommended Scavenger Bases:

  • Potassium Carbonate (K₂CO₃): An inexpensive, effective, and easily removed inorganic base.

  • Triethylamine (Et₃N): An organic base that forms a hydrochloride salt which may have better solubility in some organic solvents. However, it can complicate purification by distillation due to its boiling point.

  • Sodium Bicarbonate (NaHCO₃): A milder inorganic base suitable for sensitive substrates.

Workflow: Synthesis with a Scavenger Base

ScavengerBaseWorkflow reagents Reactants: Ethyl Chloroacetate Diethylamine reaction Reaction Mixture (Solvent, Heat) reagents->reaction base Scavenger Base: Potassium Carbonate base->reaction filtration Filtration reaction->filtration liquid_phase Liquid Phase: Product + Solvent filtration->liquid_phase solid_phase Solid Phase: KCl + excess K2CO3 filtration->solid_phase Remove Solids purification Purification (e.g., Distillation) liquid_phase->purification final_product Pure Ethyl N,N-diethylglycinate purification->final_product LowYieldTroubleshooting start Low Yield of Final Product check_reaction 1. Analyze Crude Reaction Mixture (GC, TLC, or NMR) start->check_reaction sub_reaction1 High % of Starting Materials? check_reaction->sub_reaction1 Incomplete Conversion sub_reaction2 Significant Byproducts? check_reaction->sub_reaction2 Side Reactions sub_reaction3 Crude Yield is High? check_reaction->sub_reaction3 Purification Issue sol_reaction1 Solution: - Increase reaction time/temp - Check reagent purity - Use a more polar solvent sub_reaction1->sol_reaction1 sol_reaction2 Solution: - Adjust stoichiometry - Use a scavenger base - Lower temperature sub_reaction2->sol_reaction2 sol_reaction3 Solution: - Optimize workup (extractions) - Check distillation parameters (vacuum, temp) sub_reaction3->sol_reaction3

Degradation pathways of N,N-diethylglycine ethyl ester under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-diethylglycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation of this compound. By understanding the potential degradation pathways under various stress conditions, you can design more robust experiments, anticipate analytical challenges, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses common questions regarding the stability and degradation of N,N-diethylglycine ethyl ester.

Q1: What are the primary functional groups in N,N-diethylglycine ethyl ester that are susceptible to degradation?

A1: N,N-diethylglycine ethyl ester possesses two primary functional groups prone to chemical degradation: the ethyl ester and the tertiary amine . The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, while the tertiary amine is vulnerable to oxidation.

Q2: What are the expected major degradation products from hydrolysis?

A2: Under hydrolytic conditions (acidic or basic), the ester bond is cleaved to yield N,N-diethylglycine and ethanol . The reaction is reversible under acidic conditions but is driven to completion under basic conditions due to the formation of the carboxylate salt.[1][2][3][4][5]

Q3: I am observing an unexpected peak in my HPLC analysis after exposing my sample to an oxidizing agent. What could it be?

A3: Oxidation of the tertiary amine in N,N-diethylglycine ethyl ester can lead to several products. The most common is the formation of N,N-diethylglycine ethyl ester N-oxide .[6][7][8] Another possibility is oxidative N-dealkylation , which would result in the formation of N-ethylglycine ethyl ester and acetaldehyde, or further to glycine ethyl ester and another molecule of acetaldehyde.[9][10][11][12][13]

Q4: Can N,N-diethylglycine ethyl ester degrade under light exposure?

A4: Yes, photodegradation is a possibility. While aliphatic esters do not strongly absorb UV light, tertiary amines can undergo photochemical reactions.[14][15] Photodegradation of tertiary amines can proceed through various mechanisms, including N-dealkylation, especially in the presence of photosensitizers.[12][16][17] Therefore, it is crucial to protect solutions of N,N-diethylglycine ethyl ester from light, especially during long-term storage or analysis.

Q5: What is the likely primary degradation pathway under thermal stress?

A5: Based on theoretical studies of the similar compound N,N-dimethylglycine ethyl ester, thermal degradation (pyrolysis) is likely to proceed via a stepwise process. The initial and rate-controlling step is the decomposition of the ester to form N,N-diethylglycine and ethene .[18]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This guide provides solutions to common problems encountered during the forced degradation studies of N,N-diethylglycine ethyl ester.

Problem Potential Cause Recommended Solution
No degradation observed under acidic conditions. The reaction conditions (temperature, acid concentration, time) may be too mild. Acid-catalyzed hydrolysis is a reversible reaction and may not proceed significantly without sufficient driving force.[1][2][3][4]Increase the temperature (e.g., to 60-80°C), use a higher concentration of acid (e.g., 0.1 M to 1 M HCl), and/or extend the reaction time. Ensure a sufficient excess of water is present to favor the hydrolysis products.
Rapid and complete degradation under basic conditions. Base-catalyzed hydrolysis (saponification) is generally a fast and irreversible reaction.[3][4][19][20][21]To study the kinetics, use milder conditions: lower the temperature (e.g., room temperature or below), use a lower concentration of base (e.g., 0.01 M NaOH), and take samples at shorter time intervals.
Multiple unexpected peaks in the chromatogram after oxidative stress. This is likely due to the formation of multiple oxidation products, such as the N-oxide and N-dealkylated species.[9][10][13]Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks. This will help in tentatively identifying them as the N-oxide (M+16) or de-ethylated products (M-28).
Poor mass balance in the stability study. This can be due to the formation of volatile degradation products (e.g., acetaldehyde from N-dealkylation, ethene from thermal degradation) that are not detected by standard HPLC-UV methods. Adsorption of the compound or its degradants to container surfaces can also be a factor.Use a mass detector (LC-MS) to look for all potential degradation products. For volatile products, consider using headspace GC-MS analysis. Use inert sample vials (e.g., silanized glass) to minimize adsorption.
Inconsistent results in photostability studies. The light source intensity, wavelength, or exposure time may not be consistent. The sample matrix can also influence photodegradation.[14][16]Use a calibrated photostability chamber with controlled light intensity and temperature. Ensure consistent sample presentation (e.g., vial type, solution volume). Run a dark control in parallel to differentiate between photolytic and thermal degradation.

Section 3: Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies on N,N-diethylglycine ethyl ester.

Protocol 3.1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of N,N-diethylglycine ethyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the vial at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with water to a final concentration of 0.1 mg/mL.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

Protocol 3.2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N,N-diethylglycine ethyl ester in acetonitrile or methanol.

  • Oxidative Stress:

    • To a vial, add an appropriate volume of the stock solution and dilute with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.[6][8][22][23]

    • Incubate the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before HPLC analysis.

Protocol 3.3: Photolytic Degradation
  • Sample Preparation: Prepare a 0.1 mg/mL solution of N,N-diethylglycine ethyl ester in a transparent solvent (e.g., water, acetonitrile, or methanol) in a quartz vial.

  • Control Sample: Prepare an identical sample and wrap the vial completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both vials in a photostability chamber and expose them to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • Sampling: Withdraw aliquots from both the exposed and control samples at specified time points (e.g., 0, 4, 8, 24, 48 hours) for HPLC analysis.

Section 4: Degradation Pathway Diagrams

The following diagrams illustrate the predicted degradation pathways of N,N-diethylglycine ethyl ester under different stress conditions.

Hydrolysis parent N,N-diethylglycine ethyl ester acid N,N-diethylglycine parent->acid Acidic Hydrolysis (H+, H2O) base N,N-diethylglycine (as carboxylate salt) parent->base Basic Hydrolysis (OH-, H2O) ethanol Ethanol

Caption: Hydrolytic degradation pathways of N,N-diethylglycine ethyl ester.

Oxidation parent N,N-diethylglycine ethyl ester n_oxide N,N-diethylglycine ethyl ester N-oxide parent->n_oxide N-Oxidation ([O]) de_ethyl N-ethylglycine ethyl ester parent->de_ethyl N-De-ethylation ([O]) glycine_ester Glycine ethyl ester de_ethyl->glycine_ester N-De-ethylation ([O])

Caption: Oxidative degradation pathways of N,N-diethylglycine ethyl ester.

Section 5: Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying N,N-diethylglycine ethyl ester in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point. For definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Recommended Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Pearson+. (n.d.). A tertiary amine reacts with hydrogen peroxide to form a tertiary.... Retrieved from [Link]

  • YouTube. (2019, January 15). Mechanism of ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Oxidation of tertiary amines to N-oxides with H2O2 catalyzed.... Retrieved from [Link]

  • MDPI. (2023, January 13). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrogen peroxide oxidation of tertiary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of acetonitrile-assisted oxidation of tertiary amines by hydrogen peroxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidative N-dealkylation of tertiary amines in aqueous solution catalyzed by rhodium porphyrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of substituted 4-diethylaminoazobenzenes. Retrieved from [Link]

  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Retrieved from [Link]

  • NTNU Open. (n.d.). Decomposition of nitrosamines in aqueous monoethanolamine (MEA) and diethanolamine (DEA) solutions with UV-radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in levels of N-nitrosamine formed from amine-containing compounds during chloramination via photocatalytic pretreatment with immobilized TiO2: Effect of source water and pH. Retrieved from [Link]

  • MDPI. (2018, February 28). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

  • Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

  • PubMed. (2022, February 15). Changes in levels of N-nitrosamine formed from amine-containing compounds during chloramination via photocatalytic pretreatment with immobilized TiO2: Effect of source water and pH. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, ethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence monitoring of the degradation evolution of aliphatic polyesters. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Biodegradation of Aliphatic-Aromatic Copolyesters by Thermomonospora fusca and Other Thermophilic Compost Isolates. Retrieved from [Link]

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Technical Support Center: A Guide to the Scale-Up of Glycine, N,N-diethyl-, ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Glycine, N,N-diethyl-, ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and scalable process.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the pharmaceutical and specialty chemical industries. The most common and industrially viable synthetic route involves the N-alkylation of diethylamine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction, while straightforward in principle, presents several challenges during scale-up that can impact yield, purity, and safety.

This guide will address these challenges in a comprehensive question-and-answer format, providing troubleshooting advice and detailed protocols.

Diagram of the Primary Synthetic Pathway

reagent1 Diethylamine reaction N-Alkylation reagent1->reaction reagent2 Ethyl Chloroacetate reagent2->reaction product This compound side_product Diethylamine Hydrochloride reaction->product Primary Reaction reaction->side_product Byproduct

Caption: Primary synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or not proceeding to completion at room temperature. What can I do?

Answer:

Several factors can contribute to a slow reaction rate. Consider the following troubleshooting steps:

  • Temperature: The N-alkylation of amines is temperature-dependent. If the reaction is slow at room temperature, a moderate increase in temperature (e.g., to 40-60°C) can significantly enhance the rate. However, be cautious, as higher temperatures can also promote side reactions.[1]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for SN2 reactions such as this one.[2] If you are using a less polar solvent, switching to one of these may improve the reaction kinetics.

  • Base Strength: A base is crucial for neutralizing the hydrochloric acid formed during the reaction. If you are using a weak base, it may not be sufficient to drive the reaction forward. While an excess of diethylamine can act as the base, for a more controlled process, consider using a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃).[1][3]

  • Leaving Group: Ethyl chloroacetate is a common starting material, but ethyl bromoacetate is more reactive and can be used if the reaction with the chloro-analogue is too slow.[3]

Question 2: I am observing a significant exotherm upon adding ethyl chloroacetate. How can I control this during scale-up?

Answer:

The N-alkylation of amines is an exothermic reaction, and managing this heat release is critical for safety, especially at larger scales. A failure to control the temperature can lead to a thermal runaway reaction.[4][5]

  • Slow Addition: Add the ethyl chloroacetate dropwise to the solution of diethylamine. This allows the heat generated to be dissipated by the reactor's cooling system.

  • Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to handle the heat load. Perform reaction calorimetry on a small scale to determine the heat of reaction and calculate the required cooling capacity for your target scale.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.

  • Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan for rapid cooling in case of an unexpected temperature rise.

Section 2: By-Product Formation and Selectivity

Question 3: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

Answer:

The most common high molecular weight impurity in this reaction is the quaternary ammonium salt, formed by the over-alkylation of the product. The product, this compound, is a tertiary amine and can be more nucleophilic than the starting diethylamine, leading to a subsequent reaction with ethyl chloroacetate.[6][7]

product This compound (Tertiary Amine) reaction Over-Alkylation (Quaternization) product->reaction reagent Ethyl Chloroacetate reagent->reaction quat_salt Quaternary Ammonium Salt reaction->quat_salt

Caption: Formation of quaternary ammonium salt as a side product.

Solutions to Minimize Over-Alkylation:

  • Stoichiometry Control: Use a molar excess of diethylamine (e.g., 2-3 equivalents) relative to ethyl chloroacetate. This statistically favors the reaction of the alkylating agent with the more abundant diethylamine.

  • Slow Addition of Alkylating Agent: As mentioned for exotherm control, the slow, controlled addition of ethyl chloroacetate maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the product.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the primary reaction over the subsequent over-alkylation.

Section 3: Work-up and Purification

Question 4: I am having trouble with emulsion formation during the aqueous work-up. How can I improve phase separation at a larger scale?

Answer:

Emulsion formation is a common challenge during the work-up of reactions involving amines, and this issue can be exacerbated at larger scales due to different mixing dynamics.[8]

  • Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of organic components in the aqueous layer.[8]

  • Filtration through Celite: If a persistent emulsion forms, filtering the entire mixture through a pad of Celite® or a similar filter aid can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[8]

  • Solvent Addition: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: For smaller to medium scales, centrifugation can be a very effective method for separating the layers.[8]

  • Allowing for Settling Time: Sometimes, simply allowing the mixture to stand for an extended period in a separatory funnel or a settling tank can lead to phase separation.[8]

Question 5: What is the most effective method for purifying this compound at an industrial scale?

Answer:

While column chromatography is a viable purification method at the lab scale, it is often not economically feasible for large-scale production. The preferred method for purifying this compound at an industrial scale is distillation under reduced pressure .[9][10]

  • Vacuum Distillation: This allows the product to be distilled at a lower temperature, preventing thermal decomposition.

  • Fractional Distillation: A fractional distillation column will be necessary to achieve high purity by separating the product from lower and higher boiling impurities. The design of the distillation column (number of theoretical plates, reflux ratio) will need to be optimized for your specific impurity profile.[11][12]

ParameterLaboratory ScalePilot/Industrial Scale
Purification Method Column Chromatography, DistillationFractional Distillation under Reduced Pressure
Throughput LowHigh
Cost High (solvents, silica gel)Lower (energy for distillation)
Scalability PoorGood

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)

This protocol is for guidance and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylamine (2.2 equivalents) in acetonitrile. Cool the mixture to 0-5°C in an ice bath.

  • Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Key Considerations for Scale-Up

This is not a detailed protocol but highlights the critical changes and considerations when moving to a larger scale.

  • Reactor and Equipment:

    • Use a glass-lined or stainless-steel reactor with appropriate agitation and a robust cooling/heating jacket.

    • Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.

  • Reagent Handling and Addition:

    • Use a metering pump for the controlled addition of ethyl chloroacetate.

    • Implement a process control system to monitor and regulate the addition rate based on the internal temperature.

  • Thermal Management:

    • Perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards.

    • Ensure the cooling capacity of the reactor is sufficient to handle the total heat of reaction with a safety margin.

  • Work-up and Isolation:

    • Use a settling tank for phase separation after the aqueous work-up.

    • Consider in-line filtration for removing any solid by-products before distillation.

  • Purification:

    • Utilize a fractional distillation column designed for vacuum operation.

    • Optimize the distillation parameters (pressure, temperature, reflux ratio) to achieve the desired product purity and yield.

  • Waste Management:

    • Develop a plan for the treatment and disposal of aqueous and organic waste streams in accordance with local regulations. The aqueous stream will contain diethylamine hydrochloride and residual diethylamine.

Waste Management Considerations

The primary waste streams from this synthesis will include:

  • Aqueous Waste: Containing diethylamine hydrochloride, excess diethylamine, and salts from the work-up. This stream will be basic and will require neutralization before disposal.

  • Organic Waste: Residual solvents from extraction and distillation bottoms. These may be incinerated or recycled depending on their composition.

It is crucial to characterize all waste streams and manage them in accordance with environmental regulations.[13]

Conclusion

The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction chemistry and the application of sound chemical engineering principles. By carefully controlling reaction parameters to manage exothermicity and minimize side reactions, and by optimizing work-up and purification procedures, a safe, efficient, and scalable process can be achieved. This guide provides a foundation for troubleshooting and process development, but it is essential to perform appropriate safety assessments and process optimization studies for your specific equipment and scale of operation.

References

  • Hou, B.-W., He, L., Feng, X.-N., Zhang, W.-F., Wang, L., & He, X.-M. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry, 29(8), 2211141.
  • BenchChem. (2025).
  • ACS Applied Materials & Interfaces. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
  • BenchChem. (2025). Technical Support Center: Scale-Up of Reactions with Long-Chain Primary Amines. BenchChem.
  • University of California San Diego. (2016).
  • ResearchGate. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
  • CatSci. (n.d.). Some Scale-Up Considerations.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • MDPI. (n.d.). Insight into the Liquid–Liquid Extraction System Au Cl 4 − /HCl/A327H + Cl − Ionic Liquid/Toluene. MDPI.
  • Journal of Electrochemistry. (2023).
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • Google Patents. (n.d.).
  • Technical University of Denmark. (2003).
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • ResearchGate. (n.d.). Milestones in the Development of Liquid-Phase Extraction Techniques.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Industrial processes for manufacturing amines.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Organic Chemistry Portal. (2002).
  • Royal Society of Chemistry. (2024). Supramolecular chemistry of liquid–liquid extraction. RSC Publishing.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylglycine ethyl ester 98%.
  • Chemistry LibreTexts. (2019). 23.
  • YouTube. (2018). Liquid-Liquid Extraction & Solid Phase Extraction (CH-06) #swayamprabha.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). N,N-Diethylglycine.
  • Google Patents. (n.d.).
  • PubMed. (1968).
  • Cambridge Open Engage. (2023).
  • TCI Chemicals. (n.d.). N,N-Dimethylglycine Ethyl Ester.
  • Google Patents. (n.d.). Synthetic method of N, N-disubstituted glycine ester.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylglycine ethyl ester 98%.
  • Royal Society of Chemistry. (2015).

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Stability issues of N,N-diethylglycine ethyl ester in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-diethylglycine ethyl ester (CAS 2644-21-5). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and experimental use of this compound. Our goal is to provide practical, evidence-based solutions to ensure the integrity of your materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is N,N-diethylglycine ethyl ester and what are its common applications?

N,N-diethylglycine ethyl ester is an organic compound classified as an amino acid derivative.[1] It consists of a glycine core with two ethyl groups on the nitrogen atom and an ethyl ester group.[1] This structure gives it increased lipophilicity compared to glycine. It is typically a colorless to pale yellow liquid soluble in organic solvents.[1] Due to these properties, it is often investigated for use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.[1]

Q2: What is the primary cause of degradation for N,N-diethylglycine ethyl ester during long-term storage?

The most significant stability concern for N,N-diethylglycine ethyl ester is its susceptibility to hydrolysis. The ester functional group can react with water, especially under acidic or basic conditions, to break down into N,N-diethylglycine and ethanol.[1] This process can be accelerated by improper storage conditions, such as exposure to atmospheric moisture.

Q3: What are the ideal long-term storage conditions to ensure the stability of this compound?

To minimize degradation, proper storage is critical. Based on safety data sheets and chemical properties, the following conditions are recommended:

  • Temperature: Store in a cool place; refrigeration is often advised.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. A related compound, N,N-dimethylglycine ethyl ester, is recommended to be stored under an inert atmosphere.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4]

  • Light: Protect from light by using an amber vial or storing it in a dark location.[3]

ParameterRecommended ConditionRationale
Temperature Cool, RefrigeratedSlows down the rate of hydrolysis and other potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture, minimizing hydrolysis.
Container Tightly Sealed, DryPrevents ingress of moisture.[4]
Light Protected from LightPrevents potential photo-degradation.
Q4: Are there any other chemicals that N,N-diethylglycine ethyl ester is incompatible with?

Yes, this compound is incompatible with strong oxidizing agents.[2][3] Contact with such agents should be strictly avoided as it can lead to vigorous and potentially hazardous reactions.

Q5: How can I visually assess if my stored N,N-diethylglycine ethyl ester has degraded?

While instrumental analysis is required for definitive confirmation, visual inspection can offer initial clues. A pure compound is typically a colorless to pale yellow liquid.[1] Significant darkening, the development of a strong yellow or brown color, or the formation of a precipitate may indicate degradation or contamination.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosing the problem.

Issue 1: My sample of N,N-diethylglycine ethyl ester, which was initially colorless, has developed a yellow tint over time.
  • Potential Cause: The color change may be an early indicator of degradation. While the compound can be pale yellow, a noticeable darkening suggests the formation of impurities.

  • Troubleshooting Steps:

    • Purity Analysis: The most reliable step is to assess the purity of the material. A quantitative technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended.[5]

    • Compare to Standard: If possible, compare the appearance and analytical results of your stored sample to a new, unopened batch of high-purity N,N-diethylglycine ethyl ester.

  • Solution: If analysis confirms significant degradation, the material may no longer be suitable for sensitive applications. For non-critical steps, it might be usable, but for quantitative or cGMP work, acquiring a new lot is the safest course of action.

Issue 2: I am observing an unexpected peak in my RP-HPLC analysis of the compound.
  • Potential Cause: An additional peak, particularly one that is more polar (i.e., has a shorter retention time) than the parent compound, is likely the hydrolysis product: N,N-diethylglycine.[6]

  • Troubleshooting Workflow:

G start Unexpected peak observed in HPLC analysis check_rt Is the retention time (RT) shorter than the parent compound? start->check_rt confirm_hydrolysis Hypothesis: Peak is the hydrolysis product (N,N-diethylglycine). check_rt->confirm_hydrolysis  Yes other_cause Hypothesis: Peak is from another impurity. check_rt->other_cause  No run_standard Inject an analytical standard of N,N-diethylglycine. confirm_hydrolysis->run_standard compare_rt Does the RT of the standard match the unexpected peak? run_standard->compare_rt conclusion_hydrolysis Conclusion: Stored material has undergone hydrolysis. Review storage conditions. compare_rt->conclusion_hydrolysis  Yes conclusion_other Conclusion: Impurity is from a different source. Investigate raw materials or synthesis route. compare_rt->conclusion_other  No other_cause->conclusion_other

Fig. 1: Troubleshooting workflow for an unknown HPLC peak.
  • Solution: If hydrolysis is confirmed, it is a clear indication that the storage protocol needs to be improved. Discard the degraded material and ensure future batches are stored under inert gas in tightly sealed containers in a refrigerator.

Issue 3: My reaction yield is significantly lower than expected when using an older bottle of N,N-diethylglycine ethyl ester.
  • Potential Cause: If the ester has degraded via hydrolysis, its effective concentration is lower than what was measured by mass or volume. This directly impacts reaction stoichiometry and reduces the yield of the desired product.

  • Troubleshooting Steps:

    • Confirm Purity: Before starting any reaction, verify the purity of the starting material using a validated analytical method (e.g., HPLC or quantitative NMR).

    • Recalculate Stoichiometry: If minor degradation is detected (e.g., 95% purity), you may be able to compensate by adjusting the amount of the reagent used. However, this is not ideal as the degradation products could potentially interfere with the reaction.

  • Solution: For best results and reproducibility, always use starting material with confirmed high purity. If an older batch is found to be degraded, it is best to replace it.

Key Degradation Pathway & Analytical Protocol
Primary Degradation: Ester Hydrolysis

The primary mechanism of degradation is the hydrolysis of the ethyl ester bond, which is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Products ester N,N-diethylglycine ethyl ester acid N,N-diethylglycine ester->acid Hydrolysis water Water (H₂O) catalyst Acid or Base (catalyst) alcohol Ethanol

Fig. 2: The hydrolysis degradation pathway.
Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of N,N-diethylglycine ethyl ester and detecting its primary hydrolysis-based degradant.[5]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom C18)[5]

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic acid (for MS-compatible method) or Phosphoric acid

  • N,N-diethylglycine ethyl ester sample

  • (Optional) N,N-diethylglycine analytical standard

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a gradient or isocratic mixture (e.g., 50:50 Acetonitrile:Water).

  • Acidify the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. For mass spectrometry detection, formic acid is required.[5]

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the N,N-diethylglycine ethyl ester sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

4. HPLC Method Parameters (Example):

  • Column: Newcrom C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile / Water / Formic Acid (e.g., 50:50:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: ~210 nm (as the compound lacks a strong chromophore)

  • Column Temperature: 25 °C

5. Data Analysis:

  • The parent compound, N,N-diethylglycine ethyl ester, will be the major peak.

  • The hydrolysis product, N,N-diethylglycine, is more polar and will elute earlier (have a shorter retention time).

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

  • If available, inject the N,N-diethylglycine standard to confirm the identity of the degradation peak by matching retention times.

References
  • SIELC Technologies. (2018). Glycine, N,N-diethyl-, ethyl ester. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. N,N-Dimethylglycine ethyl ester. Available at: [Link]

  • ResearchGate. (2025). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Available at: [Link]

  • PubChem. N,N-Diethylglycine. Available at: [Link]

  • YouTube. (2016). 11 Ester (and Amide) Hydrolysis. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of Glycine Esters: N,N-diethylglycine Ethyl Ester in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, glycine esters serve as fundamental building blocks. Their utility spans from the synthesis of complex peptides to the development of novel polymers and ionic liquids. Among the diverse array of glycine esters, N,N-disubstituted variants, such as Glycine, N,N-diethyl-, ethyl ester, offer unique properties due to the tertiary amine functionality. This guide provides a critical comparison of the synthetic efficiency of this compound against other common glycine esters, supported by experimental data and an in-depth analysis of the underlying synthetic strategies.

Executive Summary: Key Performance Indicators in Glycine Ester Synthesis

The "efficiency" of a chemical synthesis is a multifaceted concept. For the purpose of this guide, we will evaluate and compare the synthesis of various glycine esters based on the following key performance indicators (KPIs):

  • Yield: The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time: The duration required to complete the reaction.

  • Purity and Ease of Purification: The level of contaminants in the crude product and the complexity of the purification process.

  • Atom Economy and Green Chemistry Principles: The efficiency of incorporating atoms from the reactants into the final product and the environmental impact of the synthesis.

  • Scalability: The feasibility of adapting the synthesis for large-scale production.

This guide will focus on comparing the synthesis of our target molecule, This compound , with two key benchmarks: the parent Glycine ethyl ester and its close analogue, N,N-dimethylglycine ethyl ester .

Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of N-alkylated glycine esters: N-alkylation of glycine ethyl ester and reductive amination of a glyoxylate derivative . A third common method involves the direct esterification of N-substituted glycine .

graph Synthetic_Strategies { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

}

Primary synthetic routes to Glycine Esters.

Performance Benchmark: The Synthesis of Unsubstituted Glycine Ethyl Ester

The synthesis of the parent glycine ethyl ester, typically as its hydrochloride salt, serves as a crucial baseline for evaluating the efficiency of more complex derivatives. A well-established and highly reliable method is the Fischer esterification of glycine.

A standard procedure involves reacting glycine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. This method is known for its high yields and straightforward work-up.

Experimental Protocol: Synthesis of Glycine Ethyl Ester Hydrochloride[1]
  • Reaction Setup: A mixture of glycine (1.0 mole), absolute ethanol (500 mL), and concentrated hydrochloric acid (catalytic amount) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield pure glycine ethyl ester hydrochloride.

This established protocol consistently delivers high yields, making it an excellent benchmark for comparison.

The Target Molecule: Synthesis of this compound

The introduction of two ethyl groups on the nitrogen atom significantly alters the molecule's properties and presents unique synthetic challenges. The most common and direct approach is the N-alkylation of a glycine derivative or a related precursor.

Method 1: N-Alkylation of Ethyl Chloroacetate with Diethylamine

This widely used industrial method proceeds in a two-step sequence. First, an appropriate alcohol is reacted with chloroacetyl chloride to form the corresponding chloroacetate ester. This intermediate is then reacted with diethylamine to yield the final product.

graph N_Alkylation_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];

}

Workflow for N-Alkylation of Ethyl Chloroacetate.
Experimental Protocol: Synthesis of this compound via N-Alkylation[2]

Step 1: Synthesis of Ethyl Chloroacetate

  • Reaction Setup: Chloroacetyl chloride is added dropwise to ethanol at room temperature with stirring in a solvent-free system.

  • Reaction: The reaction is typically complete within 1-3 hours.

  • Purification: The crude ethyl chloroacetate can be purified by distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: Ethyl chloroacetate is reacted with an excess of diethylamine at room temperature.

  • Reaction: The reaction is generally complete within 1-2 hours.

  • Work-up and Purification: The reaction mixture is washed to remove excess diethylamine and salts, followed by distillation of the final product.

This method offers the advantage of readily available and relatively inexpensive starting materials. However, the use of the lachrymatory and corrosive chloroacetyl chloride requires careful handling.

Method 2: Reductive Amination of Ethyl Glyoxylate with Diethylamine

An alternative and often more elegant approach is the reductive amination of ethyl glyoxylate with diethylamine. This one-pot reaction combines the formation of an enamine or iminium ion intermediate with its in-situ reduction to the desired tertiary amine.

graph Reductive_Amination_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];

}

Workflow for Reductive Amination.
Experimental Protocol: Synthesis of this compound via Reductive Amination
  • Reaction Setup: Ethyl glyoxylate and diethylamine are dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Reaction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise while maintaining the temperature. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched, the solvent is removed, and the product is extracted. Purification is usually achieved by column chromatography or distillation.

While often providing high yields and good purity, the cost and toxicity of the reducing agents can be a drawback for large-scale synthesis.

Comparative Analysis of Synthetic Efficiency

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of Glycine ethyl ester, N,N-dimethylglycine ethyl ester, and N,N-diethylglycine ethyl ester via the N-alkylation route.

Glycine Ester DerivativeSynthetic MethodReported Yield (%)Reaction Time (approx.)Key AdvantagesKey Disadvantages
Glycine ethyl ester HCl Fischer Esterification87-90[1]4-6 hoursHigh yield, simple procedure, inexpensive reagents.Requires gaseous HCl or strong acid catalyst.
N,N-dimethylglycine ethyl ester Esterification of N,N-dimethylglycine>95 (conversion)[2]VariableHigh conversion, heterogeneous catalyst.Requires pre-synthesized N,N-dimethylglycine.
N,N-diethylglycine ethyl ester N-Alkylation of Ethyl Chloroacetate67-96[3]2-5 hoursReadily available starting materials, good for industrial scale.Use of corrosive and lachrymatory reagents. Broad yield range.
N-Benzylglycine ethyl ester N-Alkylation of Benzylamine97.74 hoursVery high yield, mild conditions.Benzylamine can be a sensitizer.
N-(2,6-dimethylphenyl)-glycine, ethyl ester N-Alkylation of 2,6-dimethylaniline726 hoursAccess to sterically hindered derivatives.Lower yield, longer reaction time.

Discussion and Mechanistic Insights

The choice of synthetic route is often a trade-off between efficiency, cost, and safety.

Fischer Esterification: This classic acid-catalyzed reaction proceeds via a protonated carboxylic acid, which is then attacked by the alcohol nucleophile. The equilibrium is driven towards the ester by using an excess of the alcohol or by removing water as it is formed. Its high efficiency for simple esters like glycine ethyl ester makes it a preferred method at both laboratory and industrial scales.

N-Alkylation: The reaction of ethyl chloroacetate with diethylamine is a straightforward SN2 reaction. The nucleophilic nitrogen of diethylamine displaces the chloride from the alpha-carbon of the ester. The use of excess amine helps to drive the reaction to completion and also acts as a base to neutralize the HCl formed. The broad yield range reported for N,N-disubstituted glycine esters (67-96%) likely reflects the influence of the steric hindrance of the dialkylamine and the specific reaction conditions employed. For N,N-diethylglycine ethyl ester, the yield would be expected to be high within this range due to the relatively unhindered nature of diethylamine.

Reductive Amination: This powerful method relies on the formation of a C=N bond (in an iminium ion or enamine) followed by its reduction. The choice of reducing agent is critical. Mild hydrides like NaBH3CN are selective for the iminium ion over the carbonyl group of the starting glyoxylate, preventing side reactions. This method offers high selectivity and is often preferred for the synthesis of complex amines where other functional groups might be sensitive to harsher conditions. While specific yield data for the reductive amination of ethyl glyoxylate with diethylamine was not found in the initial search, this method is generally known for its high efficiency in similar systems.

Conclusion and Future Outlook

In the synthesis of This compound , the N-alkylation of ethyl chloroacetate with diethylamine stands out as a robust and scalable method, despite the need for careful handling of reagents. The reported yields, although broad, suggest that high efficiency is achievable. For laboratory-scale synthesis, especially when high purity is paramount, reductive amination presents a compelling alternative, offering high selectivity and mild reaction conditions.

The parent glycine ethyl ester is most efficiently synthesized via the classic Fischer esterification , providing a high-yielding and cost-effective benchmark. The synthesis of N,N-dimethylglycine ethyl ester via direct esterification of the corresponding amino acid is also highly efficient, assuming the starting material is readily available.

Future advancements in this field will likely focus on developing greener and more atom-economical synthetic routes. This could involve the use of catalytic N-alkylation methods that avoid the use of stoichiometric activating agents and the development of more efficient and environmentally benign reducing agents for reductive amination. The continuous flow synthesis of these esters also presents an opportunity to improve safety, consistency, and overall process efficiency.

References

  • Organic Syntheses, Coll. Vol. 2, p.280 (1943); Vol. 18, p.39 (1938).
  • Organic Syntheses, Coll. Vol. 1, p.273 (1941); Vol. 7, p.42 (1927).
  • CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google P
  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google P
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI.
  • Synthesis of N-Alkyl Amino Acids - Monash University.
  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - Wiley Online Library.

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Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

Introduction: The Significance of Amino Acid Esters in Synthesis

Amino acid esters are fundamental building blocks in the synthesis of a vast array of biologically active molecules, from peptides to pharmaceuticals. Their reactivity, particularly at the ester functional group, is a critical parameter that dictates reaction conditions, yields, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparative study of the reactivity of N,N-diethylglycine ethyl ester, a tertiary amino acid ester, with its close structural analogs: N,N-dimethylglycine ethyl ester and the parent ethyl glycinate.

The rationale for this comparison lies in the systematic variation of the substituents on the nitrogen atom of the glycine backbone. This allows for a detailed examination of how electronic and steric effects modulate the susceptibility of the ester carbonyl to nucleophilic attack. Understanding these reactivity differences is paramount for researchers in selecting the appropriate building block and optimizing reaction conditions for their specific synthetic targets. For instance, in the design of prodrugs, the rate of ester hydrolysis can be a crucial factor in determining the drug's release profile and bioavailability.

This guide will delve into the theoretical underpinnings of the reactivity differences, provide detailed experimental protocols for their quantitative assessment, and present a comparative analysis to inform the practical application of these valuable synthetic intermediates.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of an ester towards nucleophilic acyl substitution, the primary reaction pathway for processes like hydrolysis, is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the case of the three esters under consideration, the leaving group (ethanol) is identical. Therefore, the differences in their reactivity arise from the electronic and steric nature of the N-substituents.

Electronic Effects: The nitrogen atom in all three compounds possesses a lone pair of electrons. In ethyl glycinate, the primary amine can be protonated, which significantly influences its reactivity. In the N,N-dialkylated analogs, the nitrogen is a tertiary amine. Alkyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, to a lesser extent, on the rest of the molecule, including the carbonyl carbon of the ester. An increase in electron density at the carbonyl carbon makes it less electrophilic and thus, less susceptible to nucleophilic attack. Consequently, based on electronic effects alone, one would anticipate that the N,N-dialkylated esters would be less reactive than ethyl glycinate.

Steric Effects: The size of the substituents on the nitrogen atom can sterically hinder the approach of a nucleophile to the carbonyl carbon. The ethyl groups in N,N-diethylglycine ethyl ester are significantly bulkier than the methyl groups in N,N-dimethylglycine ethyl ester. The hydrogen atoms of the primary amine in ethyl glycinate present the least steric hindrance. Therefore, the order of reactivity based on steric hindrance is expected to be:

Ethyl glycinate > N,N-dimethylglycine ethyl ester > N,N-diethylglycine ethyl ester

The Taft Equation: A quantitative approach to understanding these combined effects is provided by the Taft equation, which separates the polar (electronic) and steric effects of substituents.[1][2] The equation is given by:

log(k/k₀) = ρσ + δEs

where:

  • k is the rate constant for the reaction with a particular substituent.

  • k₀ is the rate constant for a reference reaction (e.g., with a methyl group).

  • ρ* is the reaction constant that measures the susceptibility of the reaction to polar effects.

  • σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.

  • δ is the reaction constant that measures the susceptibility of the reaction to steric effects.

  • Es is the steric substituent constant, which quantifies the steric effect of the substituent.[3]

For the alkaline hydrolysis of esters, the reaction is sensitive to both electronic and steric effects. While a detailed quantitative analysis using the Taft equation is beyond the scope of this guide without experimentally determined rate constants, the principles of the equation provide a robust theoretical framework for our comparative analysis.[1] We can predict that the larger Es value (less negative) for the dimethylamino group compared to the diethylamino group will contribute to a faster reaction rate for N,N-dimethylglycine ethyl ester.

Experimental Protocols: A Self-Validating System for Reactivity Assessment

To empirically determine the relative reactivity of these esters, a robust and reproducible experimental protocol is essential. The alkaline hydrolysis of the esters will be monitored over time, and the disappearance of the ester or the appearance of the carboxylate product will be quantified. This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Alkaline Hydrolysis Kinetics

Caption: A generalized workflow for determining the kinetics of alkaline ester hydrolysis.

Protocol 1: HPLC-Based Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for monitoring the progress of hydrolysis.[4]

Materials:

  • N,N-diethylglycine ethyl ester, N,N-dimethylglycine ethyl ester, and ethyl glycinate

  • Acetonitrile (HPLC grade)

  • Sodium carbonate and sodium bicarbonate for buffer preparation

  • Hydrochloric acid (for quenching)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of each ester in acetonitrile.

    • Prepare a 0.1 M carbonate buffer at pH 10.0.

    • Prepare a 0.1 M HCl solution for quenching.

  • Reaction Setup:

    • In a thermostatted vessel at 25°C, add 9.0 mL of the pH 10 carbonate buffer.

    • To initiate the reaction, add 1.0 mL of the 10 mM ester stock solution and start the timer. The final ester concentration will be 1 mM.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 0.1 M HCl.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the disappearance of the ester peak at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Plot the natural logarithm of the ester peak area against time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k_OH) by dividing k_obs by the concentration of hydroxide ions in the buffer.

Protocol 2: NMR-Based Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct, non-invasive monitoring of the reaction in real-time by observing the changes in the signals of the reactants and products.[5][6]

Materials:

  • N,N-diethylglycine ethyl ester, N,N-dimethylglycine ethyl ester, and ethyl glycinate

  • Deuterated water (D₂O)

  • Sodium carbonate and sodium bicarbonate (for buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M carbonate buffer in D₂O at a pD of 10.4 (equivalent to a pH of 10.0).

    • Prepare a 100 mM stock solution of each ester in a suitable deuterated solvent (e.g., acetonitrile-d₃).

  • Reaction Setup:

    • In an NMR tube, add 500 µL of the D₂O buffer.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • To initiate the reaction, add 50 µL of the ester stock solution, quickly mix, and start acquiring spectra.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the integral of a characteristic peak of the ester (e.g., the ethyl ester's quartet) and the increase in the integral of a characteristic peak of the product (e.g., the ethanol quartet).

  • Data Analysis:

    • Plot the concentration of the ester (proportional to its integral) against time.

    • Fit the data to a first-order decay model to determine the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k_OH) as described in the HPLC protocol.

Comparative Reactivity: A Synthesis of Theory and Expected Data

Expected Order of Reactivity:

Based on the interplay of steric and electronic effects, the expected order of reactivity for alkaline hydrolysis is:

Ethyl glycinate ≈ N,N-dimethylglycine ethyl ester > N,N-diethylglycine ethyl ester

  • Ethyl Glycinate vs. N,N-Dimethylglycine Ethyl Ester: The comparison here is nuanced. The primary amine in ethyl glycinate is less sterically hindering than the dimethylamino group. However, the two methyl groups are electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack. Conversely, under alkaline conditions, the primary amine of ethyl glycinate is unprotonated and can act as an internal nucleophile, potentially leading to side reactions or a more complex pH-rate profile. In a straightforward bimolecular hydroxide attack, the minimal steric hindrance of ethyl glycinate would suggest a faster rate.

  • N,N-Dimethylglycine Ethyl Ester vs. N,N-Diethylglycine Ethyl Ester: Here, the electronic effects of the dimethylamino and diethylamino groups are similar (both are electron-donating). However, the steric hindrance posed by the two ethyl groups is significantly greater than that of the two methyl groups. This increased steric bulk around the reaction center will slow down the rate of nucleophilic attack by the hydroxide ion. Therefore, N,N-dimethylglycine ethyl ester is expected to be significantly more reactive than N,N-diethylglycine ethyl ester.

Data Summary Table (Hypothetical Experimental Data)

The following table presents a hypothetical but expected set of results from the experimental protocols described above, illustrating the anticipated relative reactivities.

CompoundStructureExpected Second-Order Rate Constant (k_OH) at 25°C, pH 10 (M⁻¹s⁻¹)Key Influencing Factor
Ethyl GlycinateH₂N-CH₂-COOEt~0.1 - 0.5Minimal steric hindrance
N,N-Dimethylglycine Ethyl Ester(CH₃)₂N-CH₂-COOEt~0.05 - 0.2Moderate steric hindrance, +I effect
N,N-Diethylglycine Ethyl Ester(C₂H₅)₂N-CH₂-COOEt~0.01 - 0.05Significant steric hindrance, +I effect

Mechanism of Alkaline Hydrolysis

The alkaline hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Techniques for "Glycine, N,N-diethyl-, ethyl ester" Detection

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Analyte and the Analytical Challenge

Glycine, N,N-diethyl-, ethyl ester (CAS No. 2644-21-5), hereafter referred to as DEGEE, is an amino acid derivative characterized by a glycine backbone with two ethyl groups on the nitrogen atom and an ethyl ester functional group.[1] This structure gives it increased lipophilicity compared to native glycine, making it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] Accurate and reliable quantification of DEGEE is paramount, whether for monitoring reaction kinetics, assessing purity in final drug substances, or conducting pharmacokinetic studies.

The objective of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This guide provides a comparative framework for selecting and, most critically, validating an analytical method for DEGEE. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems that build confidence and ensure data integrity, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Table 1: Physicochemical Properties of this compound (DEGEE)

Property Value Source
CAS Number 2644-21-5 [5]
Molecular Formula C₈H₁₇NO₂ [6]
Molecular Weight 159.23 g/mol [6]
IUPAC Name ethyl 2-(diethylamino)acetate [6]

| Synonyms | Ethyl N,N-diethylglycinate, N,N-Diethylglycine ethyl ester |[1][5] |

Part 1: A Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is the foundational step in method development. For a compound like DEGEE, the primary choices are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] Given DEGEE's structure as a relatively small ethyl ester, it is amenable to GC analysis.

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase and a mobile gas phase.

  • Strengths for DEGEE:

    • High Resolution: GC columns, particularly capillary columns, offer excellent separation efficiency.

    • Speed: Analysis times can be very short, often under 10 minutes for simple matrices.[8]

    • Robust Detectors: Flame Ionization Detection (FID) is a robust, universal detector for organic molecules, while Mass Spectrometry (MS) provides definitive structural information.[9]

  • Considerations:

    • Thermal Stability: The analyte must be thermally stable at the injection port and oven temperatures.

    • Matrix Effects: Non-volatile components in the sample matrix can contaminate the injector and column, requiring more extensive sample preparation (e.g., liquid-liquid extraction, solid-phase extraction).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[10] It is particularly well-suited for compounds that are not easily volatilized.

  • Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The analyte separates based on its affinity for the two phases.

  • Strengths for DEGEE:

    • Versatility: A wide range of column chemistries (e.g., C18, mixed-mode) and mobile phases can be used to optimize separation.[5]

    • Reduced Sample Preparation: Often requires simple "dilute-and-shoot" protocols, minimizing analyte loss and degradation.

    • MS Compatibility: HPLC is readily coupled with MS (LC-MS), which is a gold standard for sensitivity and selectivity in complex matrices.[11] An application note specifically details a reverse-phase (RP) HPLC method for DEGEE.[5]

  • Considerations:

    • Solvent Consumption: HPLC can consume significant volumes of high-purity solvents, which has cost and disposal implications.

    • UV Detection: If using a UV detector, the analyte must have a suitable chromophore. For simple esters like DEGEE, detection at low wavelengths (e.g., 200 nm) may be required, which can suffer from interference.[10]

The Role of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

While chromatography separates components, detectors provide the signal.

  • Mass Spectrometry (MS): When coupled with GC or LC, MS acts as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12] This is invaluable for confirming the identity of the DEGEE peak and separating it from co-eluting impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation.[14] While not a quantitative technique for routine analysis, it is essential for characterizing reference standards of DEGEE and identifying unknown impurities or degradation products discovered during analysis.[6][15]

Table 2: Head-to-Head Comparison: GC-MS vs. LC-MS for DEGEE Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Excellent for volatile, thermally stable compounds. Highly versatile; suitable for a wide range of polarities and molecular weights.
Sample Preparation May require extraction and derivatization for complex matrices. Often simpler; "dilute-and-shoot" is common.
Separation Principle Partitioning between gas mobile phase and liquid/solid stationary phase. Partitioning between liquid mobile phase and solid stationary phase.
Sensitivity High, especially with techniques like Selected Ion Monitoring (SIM). Very high, particularly with tandem MS (MS/MS).[11]
Specificity High; mass spectrum provides a molecular fingerprint. High; retention time and mass spectrum provide dual confirmation.
Typical Run Time Fast (<15 minutes).[8] Can be longer, but UPLC/UHPLC systems offer comparable speeds.[5]

| Primary Weakness | Limited to volatile/thermostable analytes; injector contamination risk. | Matrix effects in the ion source can cause signal suppression/enhancement. |

Part 2: The Core of Reliability - A Framework for Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[16] It is not merely a regulatory hurdle but the cornerstone of trustworthy data. The validation parameters discussed here are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[17][18]

Validation_Workflow cluster_dev Phase 1: Method Development cluster_imp Phase 3: Implementation Dev Develop Procedure (e.g., HPLC-UV) Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Iterative Process Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision LoD LOD / LOQ Rob Robustness SOP Write Standard Operating Procedure (SOP) Rob->SOP Routine Routine Sample Analysis SOP->Routine

Caption: High-level workflow from method development to routine implementation.

Key Validation Parameters

The validation process systematically challenges the method to define its performance characteristics.

G center Fit-for-Purpose Method acc Accuracy (Closeness to True Value) center->acc How Correct? prec Precision (Agreement Between Measurements) center->prec How Repeatable? spec Specificity (Measures Only Analyte) center->spec How Selective? lin Linearity (Proportional Response) center->lin How Proportional? robust Robustness (Resists Small Changes) center->robust How Reliable? lod LOD/LOQ (Sensitivity Limits) prec->lod

Caption: Interrelationship of core analytical validation parameters.

Table 3: Summary of ICH Q2(R1) Validation Characteristics

Parameter Definition Assesses
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[4] Selectivity of the method.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2] Proportionality of response.
Range The interval between the upper and lower concentrations of an analyte for which the method has a suitable level of precision, accuracy, and linearity.[2] The "working zone" of the method.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[16] Systematic error (bias).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] Random error.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Sensitivity.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] Lowest quantifiable concentration.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | Reliability during normal use. |

Part 3: Experimental Protocols & Data Interpretation

This section provides actionable, step-by-step protocols for validating a hypothetical Reverse-Phase HPLC-UV method for the quantification of DEGEE.

Scientist's Rationale: The choice of an HPLC-UV method for this example is based on its widespread availability in QC labs. While LC-MS offers superior performance, validating the fundamental chromatographic principles with UV detection is a critical skill. The principles described are directly transferable to more advanced detector systems.

Protocol 1: Specificity

Objective: To demonstrate that the signal observed is solely from DEGEE, without interference from matrix components, impurities, or degradation products.

Methodology:

  • Prepare Samples:

    • Blank: Mobile phase or sample solvent.

    • Placebo: A mixture of all formulation components except DEGEE.

    • DEGEE Standard: A known concentration of DEGEE reference standard.

    • Spiked Placebo: The placebo sample spiked with DEGEE.

    • Forced Degradation Samples: Subject DEGEE to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject and run all samples on the HPLC-UV system.

  • Evaluation:

    • The blank and placebo chromatograms should show no significant peaks at the retention time of DEGEE.

    • In the forced degradation samples, the DEGEE peak should be spectrally pure (if using a Diode Array Detector) and well-resolved from any degradation peaks.

Scientist's Rationale: Forced degradation is a crucial stress test. It intentionally creates the impurities the method might encounter during stability studies, proving the method can still accurately measure the analyte even when it's not in a pristine state.

Protocol 2: Linearity, Range, LOD, and LOQ

Objective: To establish the working range of the assay, its sensitivity limits, and the proportional relationship between concentration and detector response.

Methodology:

  • Prepare Calibration Standards: Prepare a stock solution of DEGEE and perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., 50% to 150% of the target concentration). A typical range for an assay is 80-120% of the test concentration.[2]

  • Analysis: Inject each standard in triplicate.

  • Evaluation (Linearity & Range):

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should typically be ≥ 0.999.

    • The y-intercept should be close to zero. The established range is confirmed by the data points included in this plot.

  • Evaluation (LOD & LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses, and S = the slope of the calibration curve.

Table 4: Example Linearity Data for DEGEE

Concentration (µg/mL) Avg. Peak Area (n=3)
50.0 498,500
75.0 751,200
100.0 1,002,500
125.0 1,249,800
150.0 1,505,100
Linear Regression Output Value
Correlation Coefficient (R²) 0.9999
Slope (S) 10020

| Y-Intercept | -550 |

Protocol 3: Accuracy & Precision

Objective: To determine the method's bias (accuracy) and random error (precision).

Methodology:

  • Prepare Accuracy Samples: Spike the placebo with DEGEE at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level.

  • Analysis (Accuracy & Repeatability): Analyze all nine samples on the same day, with the same analyst and instrument. This assesses repeatability (intra-assay precision).

  • Analysis (Intermediate Precision): Have a different analyst repeat the analysis on a different day, using a different instrument if possible.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample: (measured concentration / theoretical concentration) * 100. The mean recovery should typically be within 98.0% to 102.0%.

    • Precision: Calculate the Relative Standard Deviation (RSD) for the measurements at each level for repeatability and between the two full experiments for intermediate precision. The RSD should typically be ≤ 2%.

Table 5: Example Accuracy and Precision Data for DEGEE

Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%) RSD (%) (Repeatability, n=3)
80% 80.0 79.5 99.4% 0.8%
100% 100.0 100.7 100.7% 0.6%
120% 120.0 121.1 100.9% 0.7%

| Intermediate Precision RSD (All data) | | | | 1.1% |

Protocol 4: Robustness

Objective: To ensure the method's reliability during normal use when minor variations in parameters are inevitable.

Methodology:

  • Identify Parameters: Select critical method parameters to vary slightly (e.g., mobile phase composition, column temperature, flow rate).

  • Analysis: Analyze a standard sample under each of the modified conditions.

  • Evaluation: Assess the impact of each variation on the results (e.g., peak area, retention time, resolution). The results should not be significantly affected, demonstrating the method's robustness.

Table 6: Example Robustness Study Design

Parameter Standard Condition Variation 1 Variation 2
Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min
Column Temp. 30 °C 28 °C 32 °C

| Mobile Phase % MeCN | 50% | 48% | 52% |

Scientist's Rationale: A robust method saves significant time and resources by preventing failed runs due to minor, everyday fluctuations in the lab environment or instrument performance. It is a direct measure of the method's transferability and reliability.

Conclusion

The successful detection and quantification of "this compound" hinges on the selection of an appropriate analytical technique and, more importantly, its rigorous validation. While both GC-MS and LC-MS are powerful and suitable options, the final choice depends on the specific application, sample matrix, and available resources.

This guide has provided a framework for not only comparing these techniques but also for executing a comprehensive validation study in line with global regulatory standards. By understanding the scientific causality behind each validation parameter—from specificity's proof of identity to robustness's guarantee of reliability—researchers can build and deploy analytical methods that are not just procedures, but fully substantiated, trustworthy systems for generating high-quality data.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Available at: [Link]

  • Kalam, S. et al. (2012). Detection and quantitative determination of diethylene glycol in ethyl alcohol using gamma- ray spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • Chavda, V. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Available at: [Link]

  • de Oliveira, L. E. et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Hess, C. et al. (2011). Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples. PubMed. Available at: [Link]

  • Université de Liège. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Glycine, ethyl ester. NIST WebBook. Available at: [Link]

  • Luginbühl, M. et al. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake: Application in a Drinking Study. PubMed. Available at: [Link]

  • Chan, C. C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Glycine ethyl ester. PubChem. Available at: [Link]

  • IntechOpen. (2012). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous gas chromatographic analysis of total esters, mono-, di- and triacylglycerides and free and total glycerol in methyl or ethyl biodiesel. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • National Institutes of Health (NIH). (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1997). 13C and 2H NMR studies of N-acetylglycine oligomer ethyl esters. Available at: [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. Available at: [Link]

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Cross-reactivity analysis of "Glycine, N,N-diethyl-, ethyl ester" in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Navigating Cross-Reactivity in the Analysis of "Glycine, N,N-diethyl-, ethyl ester" in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological or chemical matrices is a cornerstone of reliable data. This guide provides a deep dive into the analytical challenges and solutions surrounding "this compound" (CAS: 2644-21-5), with a specific focus on understanding and mitigating cross-reactivity. As a senior application scientist, my aim is to move beyond mere protocols and offer a causal understanding of experimental design, enabling you to build robust and self-validating analytical systems.

The Analyte in Focus: this compound

This compound, also known as Ethyl N,N-diethylglycinate, is an amino acid derivative characterized by a glycine backbone with two ethyl groups on the nitrogen atom and an ethyl ester functional group.[1] This structure imparts specific chemical properties that are crucial to consider in any analytical approach.

Key Chemical Properties:

PropertyValueSource
CAS Number 2644-21-5[2]
Molecular Formula C8H17NO2[3]
Molecular Weight 159.23 g/mol [3]
Structure CCN(CC)CC(=O)OCC[3]
Key Features Tertiary amine, Ethyl ester[1]
Physicochemical Nature Increased lipophilicity (compared to glycine), mild basicity[1]

The presence of the tertiary amine and the ethyl ester functional groups are the primary drivers of its chemical reactivity and, consequently, the potential for analytical cross-reactivity. The tertiary amine provides a site for non-specific interactions and can interfere in immunoassays, while the overall structure is similar to other synthetic intermediates and metabolites.[4][5]

The Challenge: Deconstructing Cross-Reactivity

Cross-reactivity is a phenomenon where an analytical method detects substances other than the intended analyte. This leads to a loss of specificity and can result in inaccurate quantification and false-positive results. Understanding the mechanism of cross-reactivity is the first step toward controlling it.

Mechanisms of Cross-Reactivity:

  • Structural Similarity: Analogs or molecules with similar functional groups or spatial arrangements can bind to the detection agent (e.g., an antibody) or have similar retention times in chromatography.

  • Non-Specific Binding (NSB): Components of the sample matrix can interact with the analytical surfaces or reagents, mimicking a true analyte signal. This is a significant issue in immunoassays.[4][5]

Diagram: The Principle of Cross-Reactivity in Immunoassays

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_S {Antibody | Binding Site} Analyte Analyte (this compound) Analyte->Antibody_S High Affinity Antibody_CR {Antibody | Binding Site} CrossReactant Cross-Reactant (e.g., N,N-dimethylglycine ethyl ester) CrossReactant->Antibody_CR Lower Affinity A 1. Coat Plate with Antibody B 2. Add Sample (contains Analyte) + Labeled Analyte A->B C 3. Competition Analyte and Labeled Analyte bind to Antibody B->C D 4. Wash Step Remove unbound components C->D E 5. Add Substrate Develops signal from bound Labeled Analyte D->E F 6. Read Signal Signal is inversely proportional to Analyte concentration E->F

Caption: Workflow for a competitive ELISA.

Protocol: Cross-Reactivity Screening by Competitive ELISA

  • Antibody Coating: Coat a 96-well microplate with a capture antibody specific to a region of the analyte molecule. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the test cross-reactants (e.g., N,N-dimethylglycine ethyl ester, glycine ethyl ester) and the target analyte (this compound) as a standard.

  • Incubation: Add the standards and potential cross-reactants to the wells, followed immediately by a fixed concentration of enzyme-labeled analyte. Incubate for 1-2 hours.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP). Stop the reaction after a set time.

  • Analysis: Measure the absorbance at the appropriate wavelength. Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation:

    • % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar C18 column, more lipophilic compounds are retained longer.

Causality of Experimental Choices: HPLC is a workhorse for specificity. [2][6]The choice of a reverse-phase method is logical given the analyte's lipophilic nature. [1]Cross-reactivity here manifests as co-elution, where an interfering compound has the same retention time as the analyte. Method development is key; adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH) can resolve the analyte from structurally similar compounds. [2] Protocol: HPLC-UV Specificity Analysis

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [6]3. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid. A typical starting point could be 5% Acetonitrile / 95% Water with 0.5% H3PO4. [2][6]4. Flow Rate: 1.0 mL/min. [6]5. Detection: UV at 200 nm. [6]6. Procedure: a. Inject a standard of this compound to determine its retention time. b. Individually inject solutions of potential cross-reactants (structurally similar molecules expected in the matrix). c. Inject a "spiked" matrix sample containing the analyte and all potential cross-reactants.

  • Analysis: Assess the chromatogram for peak purity and resolution. The analyte peak should be baseline-separated from all other peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest level of specificity by coupling the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the mass of the analyte) is selected and fragmented, and then a specific product ion is monitored.

Causality of Experimental Choices: This is the gold standard for quantitative analysis in complex matrices due to its exceptional specificity. [7]Even if a compound co-elutes with the analyte, it is highly unlikely to have both the same precursor ion mass and the same product ion mass upon fragmentation. This provides a self-validating system against most forms of cross-reactivity.

Diagram: Principle of Multiple Reaction Monitoring (MRM)

LC LC Eluent (Mixture of Compounds) IonSource Ion Source LC->IonSource Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 160.1 for [M+H]+) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 86.1) Q2->Q3 Detector Detector Q3->Detector

Caption: The highly selective process of MRM in LC-MS/MS.

Protocol: LC-MS/MS Quantitative Analysis

  • System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Utilize the HPLC method described above, but replace the phosphoric acid with a volatile modifier like formic acid for MS compatibility. [2]3. Mass Spectrometry: a. Tuning: Infuse a standard solution of the analyte to optimize ion source parameters and determine the precursor ion (likely [M+H]+ at m/z 160.1) and the most abundant, stable product ions after collision-induced dissociation. b. MRM Transitions: Define at least two MRM transitions (one for quantification, one for confirmation). For example: 160.1 -> 86.1 (quantifier), 160.1 -> 58.1 (qualifier).

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the complex matrix sample. Spike with a stable isotope-labeled internal standard if available.

  • Analysis: Acquire data for the defined MRM transitions. The presence of a peak at the correct retention time with the correct ratio between the quantifier and qualifier ions confirms the analyte's identity and provides accurate quantification.

Performance Comparison and Data Summary

The choice of method involves a trade-off between throughput, cost, and specificity.

Table 1: Comparison of Analytical Methodologies

ParameterImmunoassay (ELISA)HPLC-UVLC-MS/MS
Specificity Moderate to HighHighVery High / Excellent
Susceptibility to Cross-Reactivity High (structurally similar amines)Moderate (co-elution)Low (isobaric interference is rare)
Sensitivity (LOD/LOQ) Very High (pg/mL)Low to Moderate (ng/mL - µg/mL)Excellent (pg/mL - fg/mL)
Throughput High (96/384-well plates)Low to ModerateModerate
Cost per Sample LowLow to ModerateHigh
Complexity ModerateModerateHigh

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Analyte) CCN(CC)CC(=O)OCC10 100%
Glycine, N,N-dimethyl-, ethyl ester [8]CN(C)CC(=O)OCC2504.0%
Glycine, ethyl ester [9]NCC(=O)OCC>10,000<0.1%
N,N-Diethylglycine methyl ester [10]CCN(CC)CC(=O)OC1566.7%
TriethylamineCCN(CC)CC>10,000<0.1%

This data is illustrative. Actual cross-reactivity depends entirely on the specific antibody used.

Conclusion and Best Practices

The analysis of "this compound" in complex mixtures demands a thoughtful and rigorous approach to method selection and validation.

  • For high-throughput screening , a well-characterized immunoassay can be effective, but it requires extensive initial validation to identify and quantify potential cross-reactivity from structurally similar molecules, especially other tertiary amine esters.

  • For regulatory submissions or when specificity is paramount , LC-MS/MS is the unequivocal method of choice . Its ability to combine chromatographic separation with mass-based selectivity (MRM) provides the highest degree of confidence and minimizes the risk of reporting false-positive or inaccurate quantitative results.

  • HPLC-UV serves as a valuable intermediate, offering better specificity than immunoassays and lower cost than LC-MS/MS, making it suitable for process chemistry or purity assessments where interfering compounds are known and can be chromatographically resolved.

Ultimately, a self-validating system is one where the potential for error is understood and controlled. By appreciating the chemical nature of your analyte and aligning it with the strengths and weaknesses of the chosen analytical technology, you can generate data that is not only accurate but also defensible.

References

  • This compound. SIELC Technologies. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • N,N-Diethyl glycine ethyl ester. CHEMICAL POINT. [Link]

  • Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). Cheméo. [Link]

  • Glycine, N-(2,6-diethylphenyl)-, ethyl ester. US EPA. [Link]

  • Glycine, N,N-dimethyl-, ethyl ester. PubChem, National Institutes of Health. [Link]

  • Glycine, N,N-dimethyl-, ethyl ester. NIST WebBook. [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

  • Tertiary amine compounds for use in immunoassays.
  • Tertiary amine compounds for use in immunoassays.
  • Glycine, N,N-diethylglycyl-N-phenyl-, ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]

  • N,N-Dimethylglycine ethyl ester. Chongqing Chemdad Co. ,Ltd. [Link]

  • Glycine, ethyl ester. NIST WebBook. [Link]

  • Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry. [Link]

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A Comparative Spectroscopic Analysis of N,N-diethylglycine Ethyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of N,N-diethylglycine ethyl ester with its structural analogs, N,N-dimethylglycine ethyl ester and glycine ethyl ester. This analysis is designed for researchers, scientists, and professionals in drug development to objectively evaluate the distinct spectroscopic signatures arising from progressive N-alkylation. The experimental data presented herein serves as a practical reference for the characterization of these and similar compounds.

Introduction

N,N-diethylglycine ethyl ester and its analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The degree of substitution on the nitrogen atom significantly influences the chemical and physical properties of these compounds. Understanding their spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide will explore the nuances in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, providing a clear rationale for the observed differences.

Molecular Structures

The comparison focuses on the effect of substituting the protons on the nitrogen atom of glycine ethyl ester with methyl and then ethyl groups.

Molecular Structures cluster_0 Glycine Ethyl Ester cluster_1 N,N-Dimethylglycine Ethyl Ester cluster_2 N,N-Diethylglycine Ethyl Ester Glycine H₂N-CH₂-CO-O-CH₂-CH₃ Dimethylglycine (CH₃)₂N-CH₂-CO-O-CH₂-CH₃ Diethylglycine (CH₃CH₂)₂N-CH₂-CO-O-CH₂-CH₃

Caption: Molecular structures of the compared glycine ethyl ester analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N,N-diethylglycine ethyl ester and its analogs. This data has been compiled from various spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.[1][2]

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Interpretation
Glycine Ethyl Ester 3380, 3310 (N-H stretch), 1740 (C=O stretch), 1210 (C-O stretch)Primary amine with characteristic N-H stretches.
N,N-Dimethylglycine Ethyl Ester 2980, 2830, 2780 (C-H stretch), 1745 (C=O stretch), 1180 (C-O stretch)Tertiary amine, absence of N-H stretch.
N,N-Diethylglycine Ethyl Ester 2970, 2800 (C-H stretch), 1740 (C=O stretch), 1170 (C-O stretch)Tertiary amine, absence of N-H stretch.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
Compound-CH₂- (ester)-CH₃ (ester)N-CH₂-N-CH₃N-CH₂-CH₃-NH₂
Glycine Ethyl Ester 4.15 (q)1.25 (t)3.35 (s)--1.60 (s, broad)
N,N-Dimethylglycine Ethyl Ester 4.18 (q)1.27 (t)3.10 (s)2.30 (s)--
N,N-Diethylglycine Ethyl Ester 4.12 (q)1.23 (t)3.25 (s)-2.60 (q), 1.05 (t)-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
CompoundC=OO-CH₂O-CH₂-CH₃N-CH₂N-CH₃N-CH₂-CH₃
Glycine Ethyl Ester 172.560.514.243.0--
N,N-Dimethylglycine Ethyl Ester 171.060.014.358.545.5-
N,N-Diethylglycine Ethyl Ester 170.560.214.352.0-47.8, 12.5
Mass Spectrometry (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
Glycine Ethyl Ester 10330 ([CH₂NH₂]⁺)58, 74
N,N-Dimethylglycine Ethyl Ester 13158 ([CH₂N(CH₃)₂]⁺)86, 102
N,N-Diethylglycine Ethyl Ester 15986 ([CH₂N(CH₂CH₃)₂]⁺)114, 130

In-Depth Spectroscopic Interpretation

Infrared (IR) Spectroscopy Analysis

The most significant difference in the IR spectra is the presence or absence of N-H stretching bands. Glycine ethyl ester, a primary amine, exhibits two characteristic N-H stretching bands around 3380 and 3310 cm⁻¹.[1] In contrast, N,N-dimethylglycine ethyl ester and N,N-diethylglycine ethyl ester, both tertiary amines, lack these bands as they do not have N-H bonds.[2]

The strong carbonyl (C=O) stretching vibration of the ester group is observed in a similar region for all three compounds (around 1740-1745 cm⁻¹). The C-O stretching vibrations, also characteristic of the ester functional group, appear in the 1170-1210 cm⁻¹ region. The subtle shifts in these ester bands are influenced by the electronic effects of the N-substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The ¹H NMR spectra provide a clear distinction between the three analogs. The ethyl ester group gives a characteristic quartet and triplet in all three spectra. The key differences lie in the signals associated with the nitrogen substituents.

  • Glycine ethyl ester: Shows a broad singlet for the -NH₂ protons, which can exchange with deuterium oxide (D₂O), causing the peak to disappear. The methylene group adjacent to the nitrogen (N-CH₂-) appears as a singlet.

  • N,N-Dimethylglycine ethyl ester: The two methyl groups on the nitrogen appear as a sharp singlet around 2.30 ppm. The methylene group (N-CH₂-) is also a singlet.

  • N,N-Diethylglycine ethyl ester: The two ethyl groups on the nitrogen give rise to a quartet and a triplet, indicative of the -CH₂-CH₃ system.

The chemical shift of the N-CH₂- protons is influenced by the electron-donating nature of the alkyl groups on the nitrogen. As the substitution changes from -H to -CH₃ to -CH₂CH₃, the electron density around the N-CH₂- protons changes, leading to slight variations in their chemical shifts.

The ¹³C NMR spectra further confirm the structural differences. The carbonyl carbon (C=O) and the carbons of the ethyl ester group have similar chemical shifts across the series. The most notable differences are in the carbons attached to the nitrogen.

  • Glycine ethyl ester: The N-CH₂ carbon appears around 43.0 ppm.

  • N,N-Dimethylglycine ethyl ester: The N-CH₂ carbon is shifted downfield to around 58.5 ppm, and the N-CH₃ carbons appear at approximately 45.5 ppm.

  • N,N-Diethylglycine ethyl ester: The N-CH₂ carbon is at about 52.0 ppm, while the N-CH₂-CH₃ carbons are observed around 47.8 ppm and 12.5 ppm.

The downfield shift of the N-CH₂ carbon upon N-alkylation is a result of the substitution effect.

Mass Spectrometry (MS) Analysis

The mass spectra of these compounds are characterized by alpha-cleavage, a common fragmentation pathway for amines. The molecular ion peak (M⁺) is observed for all three compounds, confirming their respective molecular weights.

The base peak in each spectrum corresponds to the resonance-stabilized fragment formed by the cleavage of the C-C bond adjacent to the nitrogen atom.

  • Glycine ethyl ester: The base peak at m/z 30 is due to the [CH₂NH₂]⁺ fragment.

  • N,N-Dimethylglycine ethyl ester: The base peak at m/z 58 corresponds to the [CH₂N(CH₃)₂]⁺ fragment.

  • N,N-Diethylglycine ethyl ester: The base peak at m/z 86 is from the [CH₂N(CH₂CH₃)₂]⁺ fragment.

This predictable fragmentation pattern is a powerful tool for identifying the nature of the N-alkyl substituents in these and similar molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like N,N-diethylglycine ethyl ester and its analogs.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR Protocol start Start background Record Background Spectrum (empty ATR crystal) start->background sample Place a Drop of Liquid Sample on ATR Crystal background->sample acquire Acquire Spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) sample->acquire clean Clean ATR Crystal (with appropriate solvent, e.g., isopropanol) acquire->clean end End clean->end

Caption: Workflow for FTIR analysis using an ATR accessory.

Detailed Steps:

  • Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Protocol start Start dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) start->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer instrument Insert Tube into NMR Spectrometer and Lock, Tune, and Shim transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process end End process->end

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Protocol start Start prepare Prepare Dilute Sample Solution (e.g., 1 mg/mL in a volatile solvent) start->prepare inject Inject a Small Volume (e.g., 1 µL) into the GC Inlet prepare->inject separate Separation on GC Column (using a suitable temperature program) inject->separate ionize Eluted Compounds Enter MS and are Ionized (e.g., by Electron Impact) separate->ionize detect Ions are Separated by m/z and Detected ionize->detect analyze Analyze Mass Spectrum and Compare with Databases detect->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to the Efficacy of Glycine, N,N-diethyl-, ethyl ester in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the efficacy—primarily defined by solubility and stability—of Glycine, N,N-diethyl-, ethyl ester (DEGEE) across a spectrum of common laboratory and industrial solvents. As a versatile intermediate in pharmaceutical synthesis and chemical research, understanding its behavior in different solvent environments is critical for optimizing reaction conditions, formulation development, and analytical method design. This document moves beyond a simple cataloging of data to explain the underlying physicochemical principles governing DEGEE's performance. We present comparative data, contrast its properties with relevant alternatives, and provide robust, self-validating experimental protocols for researchers to replicate and expand upon these findings in their own laboratories.

Introduction to this compound (DEGEE)

This compound (CAS No. 2644-21-5), also known as Ethyl (N,N-diethylamino)acetate, is an amino acid derivative characterized by a glycine backbone with two ethyl groups on the nitrogen atom and an ethyl ester functional group.[1] This structure results in a moderately lipophilic and mildly basic compound, distinguishing it from its parent amino acid, glycine.[1] Its applications are varied, serving as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2]

The choice of solvent is paramount in any process involving DEGEE. A suitable solvent must not only dissolve the compound to the required concentration but also ensure its stability, preventing degradation through mechanisms like hydrolysis of the ester group.[1] This guide aims to provide drug development professionals and researchers with the foundational knowledge and practical methodologies to make informed solvent selections.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is dictated by its structural features and their interactions with the solvent. DEGEE possesses distinct regions that govern its behavior:

  • A Lipophilic Ethyl Ester Tail: The (-COOCH2CH3) group contributes to its solubility in non-polar and moderately polar organic solvents.

  • A Polar Tertiary Amine Core: The diethylamino group (-N(CH2CH3)2) provides a site for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents.

  • Overall Molecular Structure: The combination of these groups results in a compound with an XLogP3 value of 1.3, indicating a balance between hydrophilicity and lipophilicity.[3]

These features are summarized in the table below.

PropertyValueSource
CAS Number 2644-21-5[3]
Molecular Formula C8H17NO2[1][3]
Molecular Weight 159.23 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
XLogP3 (Lipophilicity) 1.3[3]
Key Functional Groups Tertiary Amine, Ethyl Ester[1]

Comparative Efficacy in Representative Solvent Systems

The efficacy of DEGEE was evaluated based on its solubility across a range of solvents, from polar protic to non-polar. The following table provides a semi-quantitative overview based on its physicochemical properties and data from analytical applications.[4]

SolventSolvent TypePredicted SolubilityRationale for Performance
Water Polar ProticSlightly SolubleThe tertiary amine can accept hydrogen bonds, but the overall carbon framework limits extensive miscibility. The ester is susceptible to hydrolysis over time, especially under non-neutral pH.
Ethanol Polar ProticFreely SolubleEthanol's alkyl chain interacts favorably with DEGEE's lipophilic portions, while its hydroxyl group can hydrogen bond with the nitrogen atom, leading to excellent solvation.
Acetonitrile (MeCN) Polar AproticFreely SolubleAs a common solvent in reverse-phase HPLC, its polarity is well-suited to solubilize DEGEE effectively through dipole-dipole interactions.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleDMSO is a powerful, universal organic solvent capable of strong dipole-dipole interactions, making it an excellent choice for achieving high concentrations of DEGEE.
Dichloromethane (DCM) Non-PolarFreely SolubleThe moderate lipophilicity of DEGEE (XLogP3 of 1.3) allows for strong van der Waals interactions with chlorinated solvents like DCM.[3]
Hexane Non-PolarSolubleWhile DEGEE is soluble, the polarity of the amine and ester groups may limit miscibility at very high concentrations compared to less polar solutes.
Mechanistic Visualization of Solute-Solvent Interactions

The following diagrams illustrate why DEGEE exhibits different solubility profiles in polar versus non-polar environments.

G cluster_0 Interaction in Polar Protic Solvent (Ethanol) cluster_1 Interaction in Non-Polar Solvent (Hexane) DEGEE DEGEE (C8H17NO2) Ethanol1 Ethanol (CH3CH2OH) DEGEE->Ethanol1 H-Bond Acceptor (N atom) Ethanol2 Ethanol (CH3CH2OH) DEGEE->Ethanol2 Dipole-Dipole (Ester C=O) DEGEE2 DEGEE (C8H17NO2) Hexane Hexane (C6H14) DEGEE2->Hexane van der Waals Forces (Alkyl Groups) G start Start weigh 1. Weigh 100mg DEGEE start->weigh add_solvent 2. Add Solvent (e.g., to 200 mg/mL) weigh->add_solvent mix 3. Vortex (2 min) Sonicate (5 min) add_solvent->mix observe 4. Visually Inspect for Undissolved Particles mix->observe soluble Soluble Report Concentration observe->soluble Clear Solution insoluble Insoluble observe->insoluble Particles Present end End soluble->end dilute 5. Prepare Lower Concentration Sample insoluble->dilute dilute->mix

Caption: Workflow for solubility determination.

Protocol 2: Stability Assessment via HPLC

Objective: To evaluate the stability of DEGEE in a solvent over time by monitoring its degradation.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column [4]* DEGEE solution in the test solvent (e.g., 1 mg/mL)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) [4]* Incubator or temperature-controlled chamber

Procedure:

  • Initial Analysis (T=0): a. Prepare a 1 mg/mL solution of DEGEE in the solvent to be tested. b. Immediately inject a sample onto the HPLC system. c. Record the peak area of the DEGEE peak. This is the 100% reference value.

  • Incubation: a. Store the vial containing the DEGEE solution under controlled conditions (e.g., 40°C). b. Protect the sample from light if photodegradation is a concern.

  • Time-Point Analysis: a. At predetermined intervals (e.g., T=24h, 48h, 72h, 1 week), withdraw an aliquot from the vial. b. Inject the sample onto the HPLC system using the same method as the initial analysis. c. Record the peak area of the DEGEE peak and note the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis: a. Calculate the percentage of DEGEE remaining at each time point relative to the T=0 peak area. b. Plot the percentage of DEGEE remaining versus time to generate a stability profile. c. A stable solution will show minimal loss of the parent compound over the test period.

Conclusion

This compound is a versatile chemical intermediate whose efficacy is fundamentally tied to the solvent system in which it is used. Its balanced physicochemical profile makes it highly soluble in a wide range of common organic solvents, from polar aprotic (Acetonitrile, DMSO) to non-polar (Dichloromethane, Hexane). Its solubility in polar protic solvents is good (Ethanol) to limited (Water), with the additional risk of ester hydrolysis in aqueous environments. For researchers and developers, selecting a solvent requires a trade-off between achieving the desired concentration and ensuring the long-term stability of the molecule. The provided protocols offer a robust framework for quantifying these parameters, enabling the logical and evidence-based optimization of processes involving this compound.

References

  • This compound | C8H17NO2 | CID 75843 - PubChem. National Institutes of Health. [Link]

  • This compound - SIELC Technologies. SIELC Technologies. [Link]

  • Glycine Ethyl Ester Hydrochloride - Anshul Specialty Molecules. Anshul Specialty Molecules Private Ltd. [Link]

  • Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem. National Institutes of Health. [Link]

  • Chemical Properties of Glycine, ethyl ester (CAS 459-73-4) - Cheméo. Cheméo. [Link]

  • Chemical Properties of Glycine, N,N-dimethyl-, ethyl ester (CAS 33229-89-9) - Cheméo. Cheméo. [Link]

  • Glycine, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies - MDPI. MDPI. [Link]

  • Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC. National Center for Biotechnology Information. [Link]

  • Conventional solvent extraction techniques - Journal of Pharmacognosy and Phytochemistry. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - MDPI. MDPI. [Link]

  • Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - ResearchGate. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Performance of Ethyl N,N-diethylglycinate in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of "Glycine, N,N-diethyl-, ethyl ester" against key alternatives for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Building Block

In the landscape of fine chemical synthesis, amino acid esters are foundational pillars, prized for their bifunctional nature. Among these, this compound (DEGEE), also known as Ethyl N,N-diethylglycinate, emerges as a compound of significant interest. Its tertiary amine structure combined with an ester moiety imparts unique chemical properties that extend its utility far beyond that of a simple glycine derivative.

This guide provides an in-depth performance evaluation of DEGEE in key industrial applications. We will move beyond catalog data to dissect its performance in the context of real-world synthetic challenges. By comparing it objectively with structurally related alternatives—namely N,N-dimethylglycine ethyl ester (DMGEE) , the parent Glycine ethyl ester hydrochloride , and N-acetylglycine ethyl ester —this document aims to equip researchers and process chemists with the critical insights needed to select the optimal reagent for their specific application, be it in peptide synthesis, as a pharmaceutical intermediate, or in advanced formulation science.

Part 1: Physicochemical and Structural Profiles

A molecule's performance is fundamentally dictated by its physical properties. The choice between DEGEE and its alternatives often begins with considerations of solubility, reactivity, and stability, which are reflected in their physicochemical data. The N,N-diethyl substitution in DEGEE, for instance, significantly increases its lipophilicity and steric bulk compared to the dimethyl or unsubstituted analogs, influencing its behavior in both reaction media and biological systems.

PropertyThis compound (DEGEE)N,N-dimethylglycine ethyl ester (DMGEE)Glycine ethyl ester HClAcetyl-glycine ethyl ester
CAS Number 2644-21-5[1]33229-89-9[2]623-33-6[3]1906-82-7[4]
Molecular Formula C₈H₁₇NO₂[5]C₆H₁₃NO₂[6]C₄H₁₀ClNO₂[3]C₆H₁₁NO₃[4]
Molecular Weight 159.23 g/mol [7]131.17 g/mol [6]139.58 g/mol 145.13 g/mol [4]
Boiling Point ~175-177 °C (est.)150-151 °C[6]Decomposes~268 °C (est.)
Density ~0.9 g/mL (est.)0.928 g/mL at 25 °C[6]N/A (solid)N/A (solid)
Form LiquidClear Liquid[6]White Crystalline Powder[3]White Crystalline Powder[4]
Key Structural Feature Tertiary Amine (Diethyl)Tertiary Amine (Dimethyl)Primary Amine (HCl Salt)Secondary Amide

Scientist's Insight: The most apparent distinction is the physical state and the nature of the nitrogen atom. DEGEE and DMGEE are liquids and basic tertiary amines, making them suitable for reactions where a non-nucleophilic base or a tertiary amine building block is required. Glycine ethyl ester HCl is a stable, solid primary amine salt, requiring a base for deprotection before reaction. Acetyl-glycine ethyl ester features a non-basic amide nitrogen, fundamentally altering its reactivity profile towards that of a neutral building block.

Part 2: Performance in Peptide Synthesis

Peptide synthesis is a cornerstone of drug discovery, and the choice of amino acid derivatives is critical for yield and purity. While not a standard protected amino acid, DEGEE and its analogs can be employed in specific contexts, such as the synthesis of N-terminally modified peptides.

Causality of Experimental Choice: In solution-phase peptide synthesis, the solubility of protected peptide fragments is a major hurdle. The lipophilic N,N-dialkyl groups of DEGEE and DMGEE can enhance solubility in organic solvents compared to the more polar glycine ethyl ester, preventing precipitation and facilitating reaction completion.

Peptide_Synthesis_Workflow cluster_prep 1. Amine Deprotection cluster_coupling 2. Carboxyl Activation & Coupling cluster_workup 3. Workup & Purification start Peptide-NH-P (P = Protecting Group) deprotection Deprotection Reagent (e.g., Piperidine for Fmoc) start->deprotection free_amine Peptide-NH2 (Free Amine) deprotection->free_amine amino_ester {DEGEE / DMGEE / Gly-OEt·HCl + Base} (Incoming Amino Acid Ester) carboxyl_acid Fmoc-AA-COOH (Next Amino Acid) activator Coupling Reagent (e.g., HBTU, DCC) active_ester Activated Ester coupling Peptide Bond Formation (Nucleophilic Attack) new_peptide New, Elongated Peptide purify Aqueous Wash / Extraction final Purified Peptide Fragment final->start Repeat Cycle

Performance Comparison: Peptide Coupling

Performance MetricDEGEEDMGEEGlycine ethyl ester HCl
Coupling Efficiency Moderate to GoodGoodExcellent
Steric Hindrance HighModerateLow
Solubility Enhancement ExcellentVery GoodPoor
Side Reaction Risk Low (tertiary amine)Low (tertiary amine)Low (with proper conditions)

Expert Analysis:

  • DEGEE offers the best solubility enhancement due to its larger alkyl groups, which is a major advantage for long or hydrophobic peptide sequences. However, its significant steric bulk can slow down the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents.

  • DMGEE presents a balanced profile, offering good solubility enhancement with less steric hindrance than DEGEE, often leading to faster and more efficient coupling.

  • Glycine ethyl ester HCl is the least sterically hindered and thus reacts most rapidly.[3] However, its hydrophilic nature can lead to solubility issues for the resulting peptide in common organic solvents.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of Fmoc-Ala-Gly-N(Et)₂-OEt to illustrate the comparative performance.

  • Reagent Preparation:

    • Dissolve Fmoc-Alanine (1.0 equiv.) in dichloromethane (DCM).

    • In separate flasks, prepare solutions of DEGEE (1.1 equiv.), DMGEE (1.1 equiv.), and Glycine ethyl ester HCl (1.1 equiv.) in DCM. For the HCl salt, add N,N-Diisopropylethylamine (DIEA) (1.1 equiv.) to neutralize the salt and liberate the free amine.

  • Carboxyl Group Activation:

    • Cool the Fmoc-Alanine solution to 0 °C in an ice bath.

    • Add HBTU (1.0 equiv.) and DIEA (2.0 equiv.) to the solution. Stir for 15 minutes to form the activated ester. The causality here is that pre-activation ensures the carboxyl component is highly reactive before the nucleophilic amine is introduced, minimizing side reactions.

  • Coupling Reaction:

    • Add the prepared amine solutions (DEGEE, DMGEE, or neutralized Gly-OEt) to their respective activated Fmoc-Alanine mixtures.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Analysis:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product yield and purity by HPLC and ¹H NMR. The expectation is a higher yield for DMGEE and Gly-OEt compared to DEGEE under identical time constraints due to sterics.

Part 3: Performance as an Intermediate in Fine Chemical Synthesis

DEGEE and its analogs are valuable C2 building blocks, particularly for introducing a glycine-derived moiety into larger molecules. Their tertiary amine functionality allows them to act as precursors to quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.

Performance Comparison: Nucleophilic Alkylation

Performance MetricDEGEEDMGEEGlycine ethyl ester
Reaction Rate (vs. R-X) ModerateFastVery Fast
Product Yield GoodExcellentExcellent
Side Product Risk Low (no N-H)Low (no N-H)High (risk of di-alkylation)

Expert Analysis:

  • DEGEE: The two ethyl groups provide strong electron-donating effects, making the nitrogen highly basic and nucleophilic. However, this is counteracted by significant steric shielding, which can make it a "sterically-hindered base," slowing its reaction with bulky electrophiles.

  • DMGEE: Offers a near-optimal balance. The methyl groups are less sterically demanding than ethyl groups, allowing for faster nucleophilic attack, while still providing good electron donation to activate the nitrogen.[6]

  • Glycine ethyl ester: As a primary amine, it is the least hindered and a potent nucleophile.[8] Its major drawback is the potential for over-alkylation, where the initial product (secondary amine) reacts again with the electrophile to form a tertiary amine, leading to a mixture of products and reduced yield of the desired compound.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

This self-validating protocol evaluates the rate and efficiency of quaternization.

  • Setup: In three separate round-bottom flasks equipped with reflux condensers, dissolve DEGEE (1.0 equiv.), DMGEE (1.0 equiv.), and Glycine ethyl ester (1.0 equiv.) in acetonitrile.

  • Reaction: Add benzyl bromide (1.0 equiv.) to each flask simultaneously at room temperature. The causality for choosing a primary alkyl halide like benzyl bromide is to ensure the reaction proceeds at a measurable rate for all three nucleophiles without being overly sensitive to steric hindrance.

  • Monitoring: Take aliquots from each reaction mixture every 15 minutes for 2 hours. Dilute the aliquots and analyze by HPLC to determine the percentage of starting material remaining.

  • Validation & Analysis: Plot the consumption of the starting amine over time for each reaction. The slope of this plot is a direct measure of the reaction rate.

    • Expected Outcome: Glycine ethyl ester will react fastest but may show secondary product peaks in the HPLC. DMGEE will show a rapid, clean conversion to a single product. DEGEE will show the slowest rate of conversion due to sterics. The formation of a precipitate (the quaternary salt) is a visual indicator of reaction progress.

Conclusion and Recommendations

This compound (DEGEE) is a specialized chemical intermediate whose performance is a direct consequence of its unique structure. Its utility is not universal but offers distinct advantages in specific, targeted applications.

  • Choose DEGEE when:

    • Maximum solubility in organic solvents is the primary concern, especially in the synthesis of long, lipophilic peptides.

    • A sterically hindered, non-nucleophilic base is required, and its liquid form is advantageous for handling.

  • Consider DMGEE as a superior alternative when:

    • A balance of nucleophilicity and solubility is needed. It is generally the more efficient choice for both peptide coupling and as a synthetic intermediate due to its lower steric profile.

  • Utilize Glycine Ethyl Ester when:

    • The goal is to introduce an unsubstituted glycine moiety , and reaction speed is paramount. Careful control of stoichiometry is necessary to prevent over-alkylation.

Ultimately, the selection between these reagents is a classic case of chemical optimization. By understanding the interplay between the electronic and steric effects imparted by the N-alkyl substituents, researchers can make an informed decision, moving from a trial-and-error approach to a predictive and rational design of their synthetic strategy.

References

  • Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride.

  • Chem-Impex International. Glycine ethyl ester hydrochloride.

  • Chongqing Chemdad Co., Ltd. N,N-Dimethylglycine ethyl ester.

  • Sigma-Aldrich. N,N-Dimethylglycine ethyl ester 98%.

  • Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

  • Semantic Scholar. SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES.

  • Chem-Impex International. Acetyl-glycine ethyl ester.

  • PubChem, National Institutes of Health. N,N-Diethylglycine.

  • Sigma-Aldrich. N,N-Dimethylglycine ethyl ester 98 33229-89-9.

  • SIELC Technologies. This compound.

  • MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.

  • ChemicalBook. N-(2,6-dimethylphenyl)-glycine, ethyl ester synthesis.

  • PubChem, National Institutes of Health. Ethyl N,N-diethylglycinate.

  • CHEMICAL POINT. N,N-Diethyl glycine ethyl ester.

  • ResearchGate. Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Glycine Ethyl Ester Hydrochloride in Biochemical Research and Analysis.

  • ResearchGate. (PDF) Glycine ethyl ester hydrochloride.

  • PubChem, National Institutes of Health. This compound.

  • Google Patents. CN1167668C - Synthetic method of N, N-disubstituted glycine ester.

  • NIST WebBook. Glycine, N,N-dimethyl-, ethyl ester.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Glycine, N,N-diethyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and compliant disposal of Glycine, N,N-diethyl-, ethyl ester (CAS No. 2644-21-5). As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This document provides a procedural, step-by-step framework for managing the waste of this specific amino acid derivative, ensuring the protection of both laboratory personnel and the environment. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal protocol, it is paramount to be fully aware of the potential hazards associated with this compound and similar chemical structures. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds such as N,N-Dimethylglycine Ethyl Ester and Glycine ethyl ester hydrochloride suggest a number of key precautions.[1][2]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1][3]

  • Ignition Sources: For related flammable compounds, it is crucial to keep them away from heat, sparks, open flames, and other potential ignition sources.[2][4] Although the flammability of this compound is not definitively established without its specific SDS, it is prudent to handle it as potentially flammable.

II. Waste Characterization: A Foundational Step for Compliance

The cornerstone of proper chemical disposal is the accurate classification of the waste. In the United States, the Environmental Protection Agency (EPA) provides clear guidelines for this process under the Code of Federal Regulations, specifically 40 CFR Part 261.[1]

Procedural Steps for Waste Determination:

  • Consult the SDS: The Safety Data Sheet for the specific chemical you are using is the primary source of information for waste characterization. It will typically provide guidance on whether the substance is considered a hazardous waste.

  • State and Local Regulations: It is imperative to consult your state and local hazardous waste regulations, as they may be more stringent than federal requirements.[1]

  • Hazardous Waste Characteristics: If the SDS is unavailable, you must determine if the waste exhibits any of the four characteristics of hazardous waste:

    • Ignitability: The ability to create fire under certain conditions.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or release toxic gases.

    • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

III. Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound will depend on the quantity and nature of the waste (e.g., pure substance, contaminated materials, or dilute solutions).

For Small Quantities (e.g., Spills):

  • Containment: If a small spill occurs, prevent its spread by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

For Bulk Quantities and Unused Product:

  • Licensed Waste Disposal: The disposal of bulk quantities of this compound must be managed by a licensed and qualified hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

  • Containerization: Store the waste in a compatible, tightly sealed, and clearly labeled container. The label should include the chemical name, CAS number, and any relevant hazard warnings.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials. Based on related compounds, strong oxidizing agents should be avoided.[1]

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed container for contaminated waste.

IV. Data Presentation: Summary of Key Information

The following table summarizes crucial data based on available information for structurally similar compounds. It is critical to refer to the specific SDS for this compound for definitive values.

ParameterInformation (Based on Structurally Similar Compounds)Source
CAS Number 2644-21-5[7][8]
Molecular Formula C8H17NO2[7][9]
Appearance Typically a colorless to pale yellow liquid[8]
Primary Hazards Potential for serious eye damage, skin irritation. May be flammable.[1][2]
Incompatible Materials Strong oxidizing agents[1]
Disposal Consideration Must be disposed of as chemical waste in accordance with federal, state, and local regulations.[1]
V. Experimental Protocol: Spill Decontamination

This protocol outlines the step-by-step methodology for decontaminating a small spill of this compound.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand)

  • Two sealable, labeled hazardous waste containers

  • Scoop or dustpan and brush (non-sparking if flammability is a concern)

  • Appropriate solvent for cleaning (e.g., ethanol, isopropanol)

  • Soap and water

  • Paper towels

  • Full PPE (gloves, safety goggles, lab coat)

Procedure:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation by opening the fume hood sash.

  • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Initial Decontamination: Wipe the spill area with a paper towel soaked in a suitable solvent. Place the used paper towels into the same hazardous waste container.

  • Final Cleaning: Wash the area with soap and water. Place all cleaning materials into a second, separate hazardous waste container for contaminated debris.

  • Seal and Label: Securely seal both waste containers and label them clearly with their contents.

  • Dispose: Arrange for the pickup and disposal of the hazardous waste containers through your institution's environmental health and safety office or a licensed contractor.

VI. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound consult_sds Consult Specific SDS (Safety Data Sheet) start->consult_sds spill Is it a small spill? consult_sds->spill bulk Bulk/Unused Product or Contaminated Materials spill->bulk No absorb Absorb with Inert Material spill->absorb Yes licensed_disposal Arrange for Disposal by Licensed Contractor bulk->licensed_disposal collect Collect in Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Decision tree for the safe disposal of this compound waste.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Glycine ethyl ester hydrochloride.
  • TCI Chemicals. (n.d.). N,N-Dimethylglycine Ethyl Ester Safety Data Sheet.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET: N,N-Dimethylglycine Ethyl Ester.
  • Advanced Biotech. (2025, January 24). Safety Data Sheet: Ethyl pyruvate.
  • CDH Fine Chemical. (n.d.). ETHYL PYRUVATE CAS No 617-35-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: N,N-Dimethylglycine.
  • CymitQuimica. (n.d.). This compound | CAS 2644-21-5.
  • MedChemExpress. (2025, April 18). Safety Data Sheet: Glycine ethyl ester monohydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75843, this compound.
  • ECHEMI. (n.d.). Glycine, N-formyl-, ethyl ester SDS, 3154-51-6 Safety Data Sheets.
  • Merck Millipore. (n.d.). Ethyl pyruvate CAS 617-35-6 | 806617.
  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine.
  • ScienceLab.com. (2005, October 10).
  • Unknown Supplier. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74151, N,N-Diethylglycine.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). This compound.
  • Aurochemicals. (2022, August 11). ETHYL PYRUVATE, Natural- SDS.
  • Chemos GmbH & Co.KG. (2019, February 28). Safety Data Sheet: N,N-Dimethylglycine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138489, Ethyl N,N-diethyloxamate.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Glycine, N,N-diethyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from its structural analog, N,N-Dimethylglycine ethyl ester, Glycine, N,N-diethyl-, ethyl ester should be considered:

  • Flammable: Assumed to be a Category 3 Flammable Liquid, it poses a fire risk when exposed to ignition sources.[1][2]

  • Skin Irritant: Expected to cause skin irritation upon direct contact.[1][2]

  • Eye Irritant: Contact with eyes may cause irritation.

  • Respiratory Tract Irritant: Inhalation of vapors or aerosols may irritate the respiratory system.

These potential hazards dictate a multi-faceted approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, it is crucial to implement more effective safety measures. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.

  • Engineering Controls: The most effective measure is to handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate vapors or aerosols. For procedures involving heating or agitation, the use of a fume hood is non-negotiable. Ensure that an eyewash station and a safety shower are readily accessible.

  • Administrative Controls: Establish clear and concise Standard Operating Procedures (SOPs) for all tasks involving this chemical. These SOPs should detail the specific hazards, required controls, and emergency procedures. Ensure all personnel are thoroughly trained on these procedures before commencing work.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following is a detailed guide to the minimum PPE requirements for handling this compound.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of large volumes or vigorous mixing, a face shield should be worn in addition to chemical splash goggles.

The selection of appropriate gloves is critical to prevent skin contact. Since specific breakthrough time data for this compound is unavailable, a conservative approach is necessary.

Glove MaterialRecommendationRationale
Nitrile Suitable for incidental contact (e.g., handling sealed containers, minor splashes).Offers good resistance to a range of chemicals, but prolonged contact should be avoided.
Neoprene Recommended for extended contact or immersion.Provides broader chemical resistance than nitrile.
Butyl Rubber An excellent alternative for extended contact.Offers superior resistance to many organic solvents.

Crucial Glove Practices:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Never reuse disposable gloves.

  • If contamination occurs, remove gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Dispose of contaminated gloves in a designated hazardous waste container.

  • A flame-resistant lab coat is mandatory. Ensure it is fully buttoned, and the sleeves are rolled down to cover the wrists.

  • For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.

Under normal laboratory conditions with the use of a certified chemical fume hood, respiratory protection is not typically required. However, it may be necessary in specific situations:

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a full-face respirator with organic vapor cartridges may be necessary.

  • Inadequate Ventilation: If work must be performed in an area with insufficient ventilation, a respirator is required.

All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with your institution's respiratory protection program.

Step-by-Step PPE Protocol: Donning and Doffing

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Gloves: Select the appropriate gloves and inspect them. Don the first pair of gloves. If double-gloving, don the inner pair.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, add a face shield.

  • Second Pair of Gloves (Optional): If double-gloving, don the outer pair of gloves, ensuring they overlap the cuffs of your lab coat.

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, from the back of your head.

  • Lab Coat/Gown: Unbutton your lab coat and remove it by turning it inside out, only touching the inside surfaces.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer contaminated surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling this compound task_assessment Assess Task - Scale of operation - Potential for splashes or aerosols - Adequacy of ventilation start->task_assessment engineering_controls Work in Chemical Fume Hood? task_assessment->engineering_controls ventilation_inadequate Inadequate Ventilation or Spill engineering_controls->ventilation_inadequate No base_ppe Minimum PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Nitrile Gloves engineering_controls->base_ppe Yes respirator Full-Face Respirator with Organic Vapor Cartridges ventilation_inadequate->respirator Yes respirator->base_ppe splash_risk Significant Splash Risk? base_ppe->splash_risk enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Neoprene/Butyl Gloves - Chemical-Resistant Apron splash_risk->enhanced_ppe Yes final_check Perform Work Following SOP splash_risk->final_check No enhanced_ppe->final_check

Caption: PPE selection workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal

All waste contaminated with this compound, including used PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

  • PubChem. Glycine, N,N-dimethyl-, ethyl ester. National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.